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  • Product: 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
  • CAS: 113947-86-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Profile of a Novel Phenylbutene Derivative 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Profile of a Novel Phenylbutene Derivative

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a compound of significant interest within contemporary drug discovery and materials science. Its structural architecture, featuring a reactive butene moiety, a chiral center, and a trifluoromethyl-substituted phenyl ring, suggests a unique combination of lipophilicity, metabolic susceptibility, and potential for specific molecular interactions. The trifluoromethyl group is a particularly noteworthy feature, known to modulate a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing binding affinity, and altering acidity.

This in-depth technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive framework and a practical guide for its empirical characterization. We will delve into the theoretical underpinnings of its expected properties and provide detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing research and development efforts.

Predicted Physicochemical Characteristics

The introduction of a trifluoromethyl group to the phenyl ring of 2-methyl-4-phenyl-1-butene is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted and known properties of the parent compound for comparison.

PropertyPredicted Value for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene2-Methyl-4-phenyl-1-butene (for comparison)Rationale for Prediction
Molecular Formula C12H13F3C11H14Addition of CF3 and removal of one H.
Molecular Weight 214.23 g/mol 146.23 g/mol [1]Calculated based on the molecular formula.
Boiling Point > 253 °C253 °C[2]The increased molecular weight and polarity due to the CF3 group will likely increase the boiling point.
LogP (o/w) > 3.93.9[1]The trifluoromethyl group is strongly lipophilic, which is expected to increase the octanol/water partition coefficient.
Aqueous Solubility Lower than parentInsoluble (predicted)Increased lipophilicity generally leads to decreased aqueous solubility.
pKa Weakly acidicNot applicableThe trifluoromethyl group is electron-withdrawing and can impart weak acidic character to nearby protons, though this effect is likely minimal for this compound.

Experimental Determination of Physicochemical Properties

Accurate characterization of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is paramount for its application. The following sections detail robust protocols for the determination of its key physicochemical parameters.

Determination of Lipophilicity (LogP)

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold standard for its direct and accurate determination.[3]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene of a known concentration (e.g., 1 mg/mL) in n-octanol.

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase (e.g., 10 mL of each).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_stock Prepare Stock Solution in n-Octanol combine Combine Solutions in Separatory Funnel prep_stock->combine prep_phases Pre-saturate Octanol and Water prep_phases->combine shake Vigorous Shaking combine->shake separate Phase Separation shake->separate analyze_oct Analyze Octanol Phase (HPLC-UV) separate->analyze_oct analyze_aq Analyze Aqueous Phase (HPLC-UV) separate->analyze_aq calculate Calculate P and LogP analyze_oct->calculate analyze_aq->calculate pKa_Setup cluster_titration Titration Assembly burette Burette with Standardized Titrant vessel Thermostatted Vessel with Sample Solution burette->vessel Titrant Addition ph_meter Calibrated pH Meter electrode pH Electrode electrode->ph_meter pH Reading stirrer Magnetic Stirrer

Caption: Schematic of a potentiometric titration setup for pKa determination.

Chemical Stability Assessment

Causality Behind Experimental Choice: Understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. A well-designed stability testing protocol, following ICH guidelines, provides a systematic approach to evaluating the effects of temperature, humidity, and light on the compound. [4][5] Experimental Protocol: Forced Degradation and Long-Term Stability

  • Forced Degradation (Stress Testing):

    • Expose solutions of the compound to various stress conditions:

      • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at elevated temperature.

      • Oxidative: 3% H2O2 at room temperature.

      • Thermal: Heat in solid state and in solution (e.g., 80 °C).

      • Photolytic: Expose to UV light.

    • Analyze samples at various time points using a stability-indicating HPLC method to identify and quantify degradation products.

  • Long-Term Stability Study:

    • Store accurately weighed samples of the compound under controlled long-term storage conditions (e.g., 25 °C/60% RH) and accelerated conditions (e.g., 40 °C/75% RH). [6] * At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze for purity and degradation products using a validated HPLC method. [4] * The stability test protocol should define the tests to be performed, which may include appearance, assay, and degradation products. [7]

Diagram of the Chemical Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation cluster_longterm Long-Term Stability start Pure Compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo long_term 25°C / 60% RH start->long_term accelerated 40°C / 75% RH start->accelerated analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis

Caption: Workflow for comprehensive chemical stability assessment.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, benzylic, and methyl protons. The aromatic region will likely exhibit complex splitting patterns due to the trifluoromethyl substitution. [8][9]The chemical shifts of protons on the phenyl ring will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the alkyl chain. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. [10]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve cleavage at the benzylic position.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C stretching of the alkene, C-H stretching of the alkyl and aromatic groups, and strong C-F stretching bands.

Conclusion

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene presents a compelling profile for further investigation in various scientific domains. This guide provides a robust framework for its physicochemical characterization, combining theoretical predictions with detailed, validated experimental protocols. The empirical data generated through these methodologies will be instrumental in understanding its behavior and unlocking its full potential in drug discovery and materials science.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022-11-07). Available at: [Link]

  • 2-Methyl-4-phenyl-1-butene | C11H14 | CID 138809 - PubChem. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023-07-13). Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023-02-23). Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • How to create a GMP-Compliant Stability Protocol? - QbD Group. (2024-03-13). Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025-04-11). Available at: [Link]

  • Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available at: [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (2025-08-29). Available at: [Link]

  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - NIH. (2021-01-15). Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). Available at: [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. Available at: [Link]

  • Chemical Properties of 2-Methyl-1-butene (CAS 563-46-2) - Cheméo. Available at: [Link]

  • (PDF) (E)-1-Bromo-2-methyl-4-phenyl-1-butene - ResearchGate. (2025-10-15). Available at: [Link]

  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. Available at: [Link]

  • proton NMR spectrum of 2-methylbut-1-ene - Doc Brown's Chemistry. Available at: [Link]

  • EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents.
  • Stability Testing of Pharmaceutical Products. (2012-03-17). Available at: [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - Semantic Scholar. Available at: [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. Available at: [Link]

  • 2-methyl-4-phenyl butanal, 40654-82-8 - The Good Scents Company. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021-12-15). Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. In the absence of direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. By dissecting the molecule into its constituent fragments—the 2-methyl-1-butene moiety and the (4-trifluoromethyl)phenyl group—and analyzing the known spectroscopic behaviors of analogous structures, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and structurally related compounds.

Introduction and Molecular Structure

The compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a substituted alkene featuring a chiral center at the C4 position of the butene chain, linked to a phenyl ring bearing a strongly electron-withdrawing trifluoromethyl group. The accurate characterization of such molecules is paramount in medicinal chemistry and materials science, where precise structural confirmation is a prerequisite for understanding biological activity and material properties. Spectroscopic analysis provides the foundational data for this confirmation.

The structure combines an aliphatic, unsaturated chain with an aromatic system, leading to a complex and informative spectroscopic fingerprint. The following sections will detail the predicted spectroscopic data, the rationale for these predictions, and the standard methodologies for their acquisition.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample 5-10 mg of Compound solvent 0.5-0.7 mL CDCl3 standard TMS (Internal Standard) instrument 400+ MHz NMR Spectrometer standard->instrument Analysis H1_NMR ¹H NMR Acquisition instrument->H1_NMR C13_NMR ¹³C NMR (Proton Decoupled) instrument->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) instrument->TwoD_NMR processing Fourier Transform & Phasing H1_NMR->processing C13_NMR->processing TwoD_NMR->processing interpretation Chemical Shift & Coupling Analysis processing->interpretation structure Structure Elucidation interpretation->structure

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale for Prediction
~3080=C-H stretch (vinyl)MediumCharacteristic of C-H bonds on a double bond. [1]
~2960-2850C-H stretch (aliphatic)StrongC-H bonds of the methyl and methylene groups.
~1650C=C stretch (alkene)MediumCharacteristic of a substituted double bond. [2]
~1615, ~1500C=C stretch (aromatic)Medium-WeakVibrations of the phenyl ring.
~1320C-F stretch (CF₃)Very StrongA characteristic and intense absorption for the trifluoromethyl group. [3]
~1160, ~1120, ~1070C-F stretches (CF₃)StrongAdditional strong bands associated with the CF₃ group.
~910=C-H bend (vinyl)StrongOut-of-plane bending of the terminal vinyl protons. [1]
~840C-H bend (aromatic)StrongOut-of-plane bending characteristic of para-disubstituted benzene.
Experimental Protocol for IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data

The compound is expected to undergo fragmentation at the benzylic position and through rearrangements of the butene chain.

m/z Value Predicted Fragment Ion Rationale for Fragmentation
228[M]⁺Molecular ion peak.
213[M - CH₃]⁺Loss of a methyl group.
157[C₇H₄F₃]⁺Benzylic cleavage to form the stable trifluoromethylbenzyl cation. This is expected to be a major fragment.
145[C₇H₅F₂]⁺Loss of a fluorine atom from the trifluoromethyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl group, though less likely here due to the electron-withdrawing CF₃ group.
71[C₅H₉]⁺Cleavage of the butene chain.
55[C₄H₇]⁺A common fragment from the butene moiety.
Experimental Protocol for Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. The mass analyzer (e.g., a quadrupole or time-of-flight) would be scanned over a mass range of m/z 40-500.

M [C13H15F3]⁺ m/z = 228 F1 [C12H12F3]⁺ m/z = 213 M->F1 - CH3 F2 [C7H4F3]⁺ m/z = 157 M->F2 Benzylic Cleavage F3 [C5H9]⁺ m/z = 71 M->F3 Chain Cleavage F4 [C4H7]⁺ m/z = 55 F3->F4 - CH2

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR, IR, and MS data provide a comprehensive spectroscopic profile that can be used to guide the identification and characterization of this molecule in a research or development setting. The presented methodologies represent standard practices for obtaining high-quality spectroscopic data for small organic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Available at: [Link]

  • Yadav, R. A., & Singh, S. N. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 727-735. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. While a published crystal structure for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. While a published crystal structure for this specific molecule is not currently available, this document establishes a complete, field-proven protocol that researchers can apply. To illustrate the methodology with concrete data, we utilize the crystal structure of a closely related analogue, (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, as a case study. The guide details every critical stage of the process, from synthesis and crystal growth to data collection, structure refinement, and in-depth analysis of intermolecular interactions. Particular emphasis is placed on the role of the trifluoromethyl group in directing crystal packing. This document serves as an authoritative guide for researchers in crystallography, medicinal chemistry, and materials science engaged in the structural elucidation of novel compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. For drug development professionals and materials scientists, this structural information is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures, providing precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.[1][2]

The target of this guide, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, incorporates a trifluoromethyl (-CF3) group—a moiety of profound importance in medicinal chemistry. The -CF3 group is often used as a bioisostere for methyl or chloro groups to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[3][4][5] Its strong electronegativity and potential to engage in non-covalent interactions, such as C–H···F hydrogen bonds, also make it a key player in crystal engineering, influencing how molecules self-assemble in the solid state.[6][7][8] Understanding the crystal structure of molecules like our target compound is therefore crucial for rational drug design and the development of new materials.

Due to the absence of a publicly available crystal structure for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, this guide will present a validated workflow, using a structurally analogous compound with a published crystal structure—(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one—to demonstrate the analytical process in detail.

Synthesis and Crystallization: From Molecule to Measurable Crystal

Proposed Synthesis of the Target Compound

A robust synthesis is the prerequisite for any structural study. A plausible and effective method for synthesizing 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene involves a Grignard reaction followed by dehydration, a common strategy for forming substituted alkenes.[9]

Step-by-Step Protocol:

  • Grignard Reagent Formation: React 1-bromo-4-(trifluoromethyl)benzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, (4-trifluoromethylphenyl)magnesium bromide.

  • Nucleophilic Addition: Add 3-methyl-3-buten-1-al to the freshly prepared Grignard reagent at 0 °C. This reaction forms a secondary alcohol intermediate.

  • Acid-Catalyzed Dehydration: Treat the resulting alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to induce elimination of water, yielding the final product, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure compound for crystallization trials.

The Art of Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in SC-XRD.[10] The ideal crystal should be a single, unflawed entity, transparent, and with regular, smooth faces, typically between 0.1 and 0.3 mm in each dimension.[11]

Recommended Crystallization Protocols:

  • Slow Evaporation (Method of Choice for Non-Volatile Solutes):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane, or ethanol) to near saturation in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: Slow evaporation prevents rapid precipitation, allowing molecules sufficient time to arrange themselves into a well-ordered crystal lattice.

  • Vapor Diffusion (Excellent for Small Quantities):

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

    • Add a more volatile "anti-solvent" (in which the compound is poorly soluble) to the outer jar.

    • Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment is a systematic process that transforms a physical crystal into a refined digital model of its atomic structure.

Experimental Workflow Diagram

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Pure Compound Selection Crystal Selection & Mounting Crystal_Growth->Selection Single Crystals Data_Collection X-ray Data Collection Selection->Data_Collection Mounted Crystal Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Diffraction Frames Solution Structure Solution (Phase Problem) Data_Reduction->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Validation & Analysis Refinement->Validation Refined Structure (CIF)

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a modern diffractometer (e.g., a Bruker SMART APEX CCD) equipped with a focused X-ray source (typically Mo Kα or Cu Kα radiation).

  • Cooling: Data is collected at a low temperature, commonly 100 K, using a nitrogen cryostream.

    • Expertise Insight: Low-temperature collection is critical. It minimizes atomic thermal vibrations, leading to sharper diffraction spots and a more precise final structure.[12]

  • Data Acquisition: A series of diffraction images (frames) are collected as the crystal is rotated. A full sphere or hemisphere of data is typically collected to ensure redundancy and completeness.[1]

Structure Solution and Refinement
  • Data Reduction: The raw frame data is processed. This involves integrating the intensity of each diffraction spot and applying corrections for factors like background noise and absorption.[13]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

  • Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate model.

Case Study: Analysis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one

To illustrate the output of a successful analysis, we examine the crystallographic data for this analogue, which shares the key 4-(trifluoromethyl)phenyl moiety.[12]

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This information is typically found in the Crystallographic Information File (CIF).

ParameterValue
Chemical FormulaC₁₇H₁₁F₃O
Formula Weight288.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.6546 (13)
b (Å)6.2050 (6)
c (Å)14.6546 (13)
β (°)113.774 (2)
Volume (ų)1302.7 (2)
Z (Molecules/unit cell)4
Temperature (K)100
R-factor (R₁)0.046
wR₂ (all data)0.129
Data sourced from Acta Crystallographica Section E, 2012, E68, o545-o546.[12]
Molecular Structure and Conformation

In the solid state, the molecule is nearly planar, with a very small dihedral angle of 1.81(5)° between the indenone ring system and the trifluoromethyl-substituted benzene ring.[12] This planarity suggests a conjugated system. The bond lengths and angles are within standard ranges.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily directed by weak intermolecular interactions, a common feature in structures containing fluorinated groups.

  • C–H···O Hydrogen Bonds: Molecules form centrosymmetric dimers through pairs of weak, bifurcated (C–H)₂···O hydrogen bonds. These dimers are then linked into one-dimensional chains along the crystallographic b-axis by further C–H···O interactions.[12]

  • C–H···π Interactions: The crystal structure is further stabilized by weak C–H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π system of an aromatic ring on an adjacent molecule.[12]

  • Role of the -CF3 Group: While not forming strong, classical hydrogen bonds, the highly electronegative fluorine atoms of the -CF3 group participate in numerous weak C–H···F and F···F contacts.[14] These interactions, though individually weak, collectively play a significant role in stabilizing the overall three-dimensional packing arrangement. The presence of the trifluoromethyl group is known to influence crystal packing through such weak hydrogen bonds and dipole-dipole interactions.[6][7]

Interaction Diagram

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C C1 C-H O1 C=O C1->O1 C-H···O (Dimer Formation) Aryl1 Aryl Ring (π-system) CF3 CF₃ Aryl2 Aryl Ring (π-system) CH_Aryl Aryl C-H CH_Aryl->Aryl1 C-H···π (Stacking) CH_Aryl->CF3 C-H···F (Packing Stabilization)

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Conclusion

This guide has outlined the essential, scientifically-grounded workflow for the complete crystal structure analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can obtain a precise and unambiguous three-dimensional molecular structure. The analysis of the analogue compound demonstrates how weak intermolecular forces, particularly those involving the influential trifluoromethyl group, dictate the supramolecular architecture. The application of this methodology will provide crucial insights for professionals in drug design and materials science, enabling a deeper understanding of structure-property relationships.

References

  • Krishnamurthy, M. S., & Begum, N. S. (2014). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o838. Available at: [Link]

  • Zarubaev, V. V., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1265–1270. Available at: [Link]

  • Krishnamurthy, M. S., & Begum, N. S. (2014). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o698. Available at: [Link]

  • Wikipedia contributors. (2023). Trifluoromethyl group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ghabbour, H. A., et al. (2021). Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Wei, A. C., et al. (2012). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o545–o546. Available at: [Link]

  • Tahir, M. N., et al. (2019). 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1145–1151. Available at: [Link]

  • Saeed, S., et al. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 356–363. Available at: [Link]

  • Kumar, M., et al. (2023). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available at: [Link]

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  • Tran, B. L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1482. Available at: [Link]

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  • Zschornak, M., et al. (2017). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography, 50(Pt 3), 871–880. Available at: [Link]

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Exploratory

A Technical Guide to the Discovery, Synthesis, and Characterization of Novel Trifluoromethylphenyl Butene Derivatives for Drug Development

This guide provides an in-depth exploration of the methodologies for discovering, synthesizing, isolating, and characterizing novel trifluoromethylphenyl butene derivatives. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the methodologies for discovering, synthesizing, isolating, and characterizing novel trifluoromethylphenyl butene derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds as therapeutic agents. The inclusion of the trifluoromethyl group is a strategic choice, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide will detail the scientific rationale behind the experimental designs, ensuring a thorough understanding of the processes involved.

Strategic Synthesis of Trifluoromethylphenyl Butene Derivatives

The creation of a carbon-carbon double bond is a cornerstone of organic synthesis. For the preparation of trifluoromethylphenyl butene derivatives, the Wittig reaction stands out as a robust and highly regioselective method.[2][3][4] This reaction's primary advantage lies in its ability to unambiguously form the double bond at a specific location.[3]

The Wittig Reaction: A Powerful Tool for Alkene Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4] The mechanism proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring that subsequently decomposes to the desired alkene and triphenylphosphine oxide.[3][4] The strong phosphorus-oxygen bond formation is a key driving force for this reaction.[3]

Experimental Protocol: Synthesis of (E)-1-(4-(Trifluoromethyl)phenyl)but-1-ene

This protocol details the synthesis of a specific trifluoromethylphenyl butene derivative using the Wittig reaction.

  • Step 1: Ylide Preparation

    • To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the stirred suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Step 2: Wittig Reaction

    • To the ylide solution at 0 °C, add a solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3]

  • Step 3: Work-up and Initial Purification

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram: Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_start 1. Add propyltriphenylphosphonium bromide and THF to flask ylide_cool 2. Cool to 0 °C ylide_start->ylide_cool ylide_add_nBuLi 3. Add n-BuLi dropwise ylide_cool->ylide_add_nBuLi ylide_stir 4. Stir for 30 min ylide_add_nBuLi->ylide_stir wittig_add_aldehyde 5. Add 4-(trifluoromethyl)benzaldehyde dropwise at 0 °C ylide_stir->wittig_add_aldehyde Ylide ready wittig_warm 6. Warm to room temperature and stir for 2-4 hours wittig_add_aldehyde->wittig_warm wittig_monitor 7. Monitor by TLC wittig_warm->wittig_monitor workup_quench 8. Quench with sat. aq. NH4Cl wittig_monitor->workup_quench Reaction complete workup_extract 9. Extract with diethyl ether workup_quench->workup_extract workup_dry 10. Dry and concentrate workup_extract->workup_dry workup_purify 11. Purify by column chromatography workup_dry->workup_purify

Caption: Workflow for the synthesis of (E)-1-(4-(trifluoromethyl)phenyl)but-1-ene.

Isolation and Purification of Novel Derivatives

Purification is a critical step to ensure that the synthesized compounds are free from impurities, which is essential for accurate characterization and reliable biological testing.[5] A combination of crystallization and chromatography techniques is typically employed.

Crystallization: A Classic and Effective Purification Method

Crystallization is a powerful technique for purifying solid organic compounds.[5][6][7] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[7] Common solvents for nonpolar compounds include hexanes and ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Chromatography: Separating Complex Mixtures

Chromatography is an indispensable technique for separating the components of a mixture.[8] For the purification of trifluoromethylphenyl butene derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly useful.[9][10]

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in an appropriate nonpolar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Pass a solvent system (mobile phase) of increasing polarity through the column. The components of the mixture will travel down the column at different rates based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[11][12][13] It provides detailed information about the carbon-hydrogen framework of a molecule.[14]

  • ¹H NMR (Proton NMR): Provides information on the different types of protons, their chemical environment, and their connectivity.[15]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms and their chemical environment.[14][15]

  • ¹⁹F NMR: This is particularly important for fluorinated compounds, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[16] It provides information about the electronic environment of the trifluoromethyl group.[16][17]

Table 1: Expected ¹H and ¹³C NMR Data for a Representative Trifluoromethylphenyl Butene Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.2 - 7.6125 - 145
Vinylic-H6.0 - 6.5120 - 140
Allylic-CH₂~2.2~30
Methyl-CH₃~1.1~14
CF₃-~124 (quartet, ¹JCF)

Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[18][19][20] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[21]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.

Diagram: Structural Elucidation Workflow

structure_elucidation start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (Molecular Weight & Formula) start->ms ir_uv IR & UV-Vis Spectroscopy (Functional Groups & Conjugation) start->ir_uv data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir_uv->data_analysis structure Final Structure Confirmation data_analysis->structure

Caption: A typical workflow for the structural elucidation of a novel compound.

Preliminary Biological Evaluation

The discovery of novel compounds is a crucial first step in drug discovery.[22][23] Once a library of novel trifluoromethylphenyl butene derivatives has been synthesized and characterized, the next step is to screen them for potential biological activity.

Pharmacological Screening

Pharmacological screening is the process of evaluating compounds for their interaction with biological targets, such as enzymes and receptors, which are implicated in disease pathology.[24]

Experimental Protocol: In Vitro Screening

  • Target Selection: Choose a biological target relevant to a specific disease of interest (e.g., a cancer-related kinase, a bacterial enzyme).

  • Assay Development: Develop a robust and reproducible in vitro assay to measure the activity of the chosen target. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay.[24][25]

  • High-Throughput Screening (HTS): If a large library of compounds is available, HTS can be employed to rapidly test thousands of compounds.[25]

  • Dose-Response Analysis: For compounds that show initial activity ("hits"), perform dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Lead Identification: Promising hits with good potency and desirable properties are selected as "leads" for further optimization.

The incorporation of fluorine atoms is a validated strategy to enhance the biological properties of chemical compounds.[26] Trifluoromethylphenyl butene derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

References

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  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (n.d.).
  • Iovel, I., Golomba, L., Zvejniece, L., Shestakova, I., & Lukevics, E. (2004). Synthesis and Biological Activity of Some Trifluoromethyl Derivatives of 5‐tert‐Butyl‐2‐furylmethylideneanilines and Their Silyl Analogues. ChemInform, 35(8).
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  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
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  • Mosslemin, M. H., Mohebat, R., Barazandeh-Doust, M., & Anaraki-Ardakani, H. (2010). An Efficient One-Pot Synthesis of Trifluoromethyl-Substituted Cyclobutene Derivatives. Journal of Chemical Research, 34(4), 228–229.
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Foundational

A Theoretical and Computational Blueprint for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene: A New Frontier in Drug Discovery

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a novel compound with significant potential in medicinal chemistry. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a novel compound with significant potential in medicinal chemistry. We will explore its molecular architecture, propose a synthetic strategy, and detail a full suite of computational modeling techniques to predict its physicochemical properties, biological activity, and dynamic behavior. This document is intended for researchers, scientists, and professionals in drug development, offering a roadmap for the in silico evaluation of this and other next-generation therapeutic candidates.

Introduction: Unveiling a Promising Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed to interact with specific biological targets, represent a major avenue in this pursuit. The compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene presents a compelling scaffold for drug discovery, integrating key structural motifs known to enhance pharmacological properties.

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The strategic placement of a methyl group, often referred to as a "magic methyl" in medicinal chemistry, can influence a compound's conformation and improve its pharmacokinetic profile.[2] Furthermore, the allylic "-1-butene" moiety provides a reactive handle for further chemical modification and can participate in crucial binding interactions.[3][4] The chemistry of allylic compounds is a significant area of organic chemistry, with allylic rearrangements often playing a key role in their reactions.[5] The stability of allylic carbocations, which are intermediates in certain reactions, is a well-established principle.[6]

This guide will lay out a comprehensive strategy for the theoretical and computational characterization of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, providing a virtual-to-reality workflow for assessing its potential as a drug candidate.

Part 1: Molecular Design and Synthetic Strategy

While no specific synthesis for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene has been reported in the literature, a plausible synthetic route can be devised based on established organometallic chemistry. The proposed synthesis involves a Grignard reaction followed by dehydration, a common strategy for the formation of alkenes.

Proposed Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

A potential synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Dehydration 4-bromobenzotrifluoride 4-Bromobenzotrifluoride Grignard_Reagent 4-(Trifluoromethyl)phenylmagnesium bromide 4-bromobenzotrifluoride->Grignard_Reagent Mg Mg, THF Grignard_Reagent_2 4-(Trifluoromethyl)phenylmagnesium bromide Methyl_vinyl_ketone Methyl vinyl ketone Tertiary_alcohol 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol Methyl_vinyl_ketone->Tertiary_alcohol Grignard_Reagent_2->Tertiary_alcohol Tertiary_alcohol_2 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol Final_Product 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Tertiary_alcohol_2->Final_Product Acid_catalyst H+, Heat

Caption: Proposed synthetic pathway for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Experimental Protocol: Proposed Synthesis

  • Grignard Reagent Formation: 4-Bromobenzotrifluoride would be reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form 4-(trifluoromethyl)phenylmagnesium bromide.

  • Grignard Addition: The freshly prepared Grignard reagent would then be added dropwise to a solution of methyl vinyl ketone in anhydrous THF at a low temperature (e.g., 0 °C) to yield the tertiary alcohol, 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol, after acidic workup.

  • Dehydration: The resulting tertiary alcohol would be subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to afford the desired product, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. Purification would likely be achieved via column chromatography.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Part 2: In Silico Characterization: A Quantum Mechanical Perspective

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[8] For fluorinated organic compounds, DFT calculations can provide valuable insights into their geometry, stability, and reactivity.[9][10]

DFT Methodology

A robust DFT protocol for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene would involve the following steps:

  • Structure Preparation: The 3D structure of the molecule would be built using a molecular editor such as Avogadro.[11]

  • Geometry Optimization: The initial structure would be optimized to find the lowest energy conformation. A common and effective combination of functional and basis set for this type of molecule is B3LYP with a 6-311+G(d,p) basis set.[12][13]

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: A range of electronic properties would then be calculated, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.[14]

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and charge delocalization.

Predicted Molecular Properties (Hypothetical Data)

The following table summarizes the types of data that would be generated from DFT calculations.

PropertyPredicted Value/InformationSignificance
Optimized Geometry Bond lengths (Å), Bond angles (°), Dihedral angles (°)Provides the most stable 3D structure of the molecule.
HOMO Energy (e.g., -6.5 eV)Relates to the molecule's ability to donate electrons.
LUMO Energy (e.g., -1.2 eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (e.g., 5.3 eV)Indicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment (e.g., 2.5 Debye)Measures the overall polarity of the molecule.
Mulliken Charges Atomic chargesProvides insight into the charge distribution within the molecule.

digraph "DFT_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Initial 3D Structure"]; "Optimization" [label="Geometry Optimization (e.g., B3LYP/6-311+G(d,p))"]; "Frequency" [label="Frequency Calculation"]; "Confirmation" [label="Confirm Minimum Energy Structure"]; "Property_Calc" [label="Electronic Property Calculations"]; "MEP" [label="Molecular Electrostatic Potential"]; "HOMO_LUMO" [label="Frontier Molecular Orbitals"]; "NBO" [label="Natural Bond Orbital Analysis"]; "End" [label="Quantum Mechanical Characterization"];

"Start" -> "Optimization"; "Optimization" -> "Frequency"; "Frequency" -> "Confirmation"; "Confirmation" -> "Property_Calc"; "Property_Calc" -> "MEP"; "Property_Calc" -> "HOMO_LUMO"; "Property_Calc" -> "NBO"; "MEP" -> "End"; "HOMO_LUMO" -> "End"; "NBO" -> "End";

}digraph "Computational_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene"]; "DFT" [label="DFT Calculations"]; "Docking" [label="Molecular Docking"]; "MD" [label="Molecular Dynamics Simulation"]; "Properties" [label="Electronic Properties & Reactivity"]; "Binding" [label="Binding Mode & Affinity"]; "Stability" [label="Complex Stability & Dynamics"]; "Candidate" [label="Drug Candidate Profile"];

"Start" -> "DFT"; "Start" -> "Docking"; "DFT" -> "Properties"; "Docking" -> "Binding"; "Docking" -> "MD"; "MD" -> "Stability"; "Properties" -> "Candidate"; "Binding" -> "Candidate"; "Stability" -> "Candidate";

}

Caption: Integrated computational workflow for drug candidate evaluation.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene as a potential drug candidate. By integrating molecular design, synthetic planning, quantum mechanical calculations, molecular docking, and molecular dynamics simulations, a robust in silico assessment can be performed. This multi-faceted approach allows for the early prediction of a compound's physicochemical properties, biological activity, and dynamic behavior, thereby accelerating the drug discovery process and enabling a more rational design of novel therapeutics. The methodologies outlined herein are not only applicable to the title compound but can also serve as a blueprint for the investigation of other novel small molecules in the ongoing quest for new and effective medicines.

References

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Exploratory

A Strategic Guide to the Biological Activity Screening of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Abstract This document provides a comprehensive technical framework for the systematic biological activity screening of the novel chemical entity (NCE), 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. As no prior biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the systematic biological activity screening of the novel chemical entity (NCE), 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. As no prior biological data exists for this compound, this guide establishes a logical, tiered approach to elucidate its potential pharmacological profile. We will proceed from high-throughput primary screens to identify broad cytotoxic or biological effects, through secondary assays to confirm activity and probe the mechanism of action, to tertiary studies aimed at specific molecular target identification. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale underpinning the experimental design of a robust screening cascade.

Introduction: Deconstructing a Novel Chemical Entity

The compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene presents a unique combination of structural motifs suggestive of potential bioactivity. A strategic assessment of its structure is the first step in designing a logical screening plan.

  • The 4-(Trifluoromethyl)phenyl Moiety: This group is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group is a powerful bioisostere for other groups and is known to enhance critical drug-like properties. Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Numerous FDA-approved drugs contain this moiety, highlighting its importance in achieving desired pharmacokinetic and pharmacodynamic profiles.[3][4] Its presence in our NCE suggests potential interactions with a wide range of biological targets, making a broad initial screening approach essential.[5][6]

  • The 2-Methyl-1-butene Core: This aliphatic, unsaturated backbone provides a flexible and lipophilic scaffold. This structural feature will influence the compound's solubility, its ability to traverse cellular membranes, and the specific geometry of its fit within protein binding pockets.

Given these features, a primary screening focus on anticancer and cytotoxic properties is a rational starting point, as many compounds with trifluoromethylphenyl groups exhibit such activities.[5]

The Screening Cascade: A Tiered Approach to Discovery

A screening cascade is a sequential process designed to efficiently identify and characterize promising compounds while eliminating inactive or problematic ones early on.[7][8] This strategy conserves resources and focuses efforts on candidates with the highest potential. Our proposed cascade for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is structured in three tiers.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & MOA Elucidation cluster_2 Tier 3: Target Identification & Validation primary_screening Initial Hit Generation (Single High Concentration) cytotoxicity Broad Cytotoxicity Screen (e.g., NCI-60 Panel) primary_screening->cytotoxicity hit_confirmation Hit Confirmation (Dose-Response) primary_screening->hit_confirmation ic50 IC50 Determination hit_confirmation->ic50 target_id Target Deconvolution hit_confirmation->target_id apoptosis Apoptosis Assays (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle kinase_panel Broad Kinase Profiling target_id->kinase_panel validation Target Validation Assays kinase_panel->validation

Caption: A tiered screening cascade for a novel compound.

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to cast a wide net to detect any significant biological activity.[9][10] High-throughput screening (HTS) methodologies allow for the rapid and automated testing of many compounds.[11][12]

Primary Assay: Cell Viability Screening

The foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This provides a broad view of potential cytotoxicity and identifies cell lines that are particularly sensitive.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

  • Rationale: The CellTiter-Glo® assay is a highly sensitive, homogeneous ("add-mix-measure") method ideal for HTS.[13][14] It quantifies ATP, an indicator of metabolically active, viable cells.[15] The luminescent signal is robust and has a long half-life, making it suitable for processing large batches of plates.[16]

  • Self-Validation System:

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm assay sensitivity and cell response.

    • Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline cell viability (100% viability).

    • Blank: Culture medium with reagent only, to measure background luminescence.

Detailed Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Plating: Seed cells in 100 µL of culture medium into opaque-walled 96-well plates at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat cells with a single high concentration (e.g., 10 µM) of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. Include positive and negative controls on each plate.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[17]

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[16]

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Tier 2: Hit Confirmation and Mechanism of Action (MOA) Elucidation

Compounds demonstrating significant activity in the primary screen ("hits") are advanced to secondary screening. The goals here are to confirm the activity, determine potency, and begin investigating how the compound works.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the activity observed in the single-point primary screen by generating a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Rationale: The MTT assay is a classic, cost-effective colorimetric method for assessing cell viability.[18] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product. This provides an orthogonal method to the ATP-based primary screen, helping to rule out assay-specific artifacts.[19]

Detailed Protocol: MTT Assay for IC50 Determination
  • Cell Plating: Seed the most sensitive cell line(s) identified in the primary screen in 96-well plates at 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Compound Addition: Prepare a serial dilution of the compound (e.g., 8-point, 3-fold dilutions starting from 100 µM). Add the dilutions to the wells in triplicate. Include vehicle controls.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[21][22]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Read the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data Presentation
Cell LineIC50 (µM) for Cmpd XIC50 (µM) for Doxorubicin
MCF-7 (Breast)5.2 ± 0.40.8 ± 0.1
A549 (Lung)15.8 ± 1.11.2 ± 0.2
HCT116 (Colon)3.1 ± 0.30.5 ± 0.05
Apoptosis vs. Necrosis Determination

Once cytotoxicity is confirmed, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is often a desired mechanism for anti-cancer agents.

Recommended Assay: Annexin V & Propidium Iodide (PI) Staining

  • Rationale: This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[23][24] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[25] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]

G Healthy Healthy Cell (Annexin V- / PI-) EarlyApop Early Apoptotic (Annexin V+ / PI-) Healthy->EarlyApop PS Translocation LateApop Late Apoptotic / Necrotic (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization Necrotic Necrotic Cell (Annexin V- / PI+)

Caption: Cell populations distinguished by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at 1x and 3x its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[26]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]

  • Analysis: Analyze the samples immediately by flow cytometry.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle.

Recommended Assay: Propidium Iodide (PI) Staining for DNA Content

  • Rationale: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[29]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[27][30]

  • Incubation: Incubate for 30 minutes at room temperature.[30]

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale.

Tier 3: Target Identification

If the compound shows a consistent and potent biological effect with a clear mechanism (e.g., induction of apoptosis at the G2/M phase), the final step is to identify its specific molecular target.

Recommended Approach: Kinase Profiling

  • Rationale: The trifluoromethylphenyl moiety is a common feature in many small-molecule kinase inhibitors.[5] Given that kinases are critical regulators of cell proliferation, survival, and cell cycle, they represent a highly probable target class for a compound with anti-proliferative activity. Screening against a large panel of recombinant kinases can rapidly identify direct enzymatic inhibition.

Workflow:

  • Primary Kinase Screen: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a broad panel of several hundred kinases (e.g., Eurofins' KinaseProfiler™ or similar services).

  • Selectivity Profiling: For any kinases inhibited by >80-90% in the primary screen, perform a dose-response analysis to determine the IC50 for each interaction.

  • Target Validation: Once a primary target or a small set of targets is identified, further validation is required. This involves techniques such as:

    • Cellular Target Engagement Assays: Confirming that the compound binds to the target inside the cell (e.g., using Cellular Thermal Shift Assay - CETSA).

    • Downstream Signaling Analysis: Using Western blotting to verify that the compound inhibits the phosphorylation of the kinase's known downstream substrates in treated cells.

Conclusion

The screening strategy outlined in this guide provides a robust, logical, and scientifically-grounded pathway for elucidating the biological activity of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. By progressing from broad, high-throughput screens to increasingly specific mechanistic and target-focused assays, this cascade maximizes the potential for discovery while ensuring data integrity through orthogonal assays and rigorous controls. This systematic approach is fundamental to navigating the early stages of drug discovery and identifying novel compounds with therapeutic potential.

References

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Foundational

Unlocking Nature's Arsenal: A Technical Guide to the Agrochemical Potential of Substituted Phenylbutene Compounds

Abstract The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. This guide delves into the promising class of substituted phenylbutene compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. This guide delves into the promising class of substituted phenylbutene compounds, exploring their significant potential as a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. Drawing from established synthetic methodologies and bioactivity screening protocols, we provide a comprehensive technical overview for researchers, chemists, and drug development professionals. This document elucidates the critical structure-activity relationships (SAR) that govern the biological efficacy of these compounds, details their putative mechanisms of action, and offers robust, step-by-step protocols for their synthesis and evaluation. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to accelerate the discovery and optimization of substituted phenylbutene-based agrochemicals.

Introduction: The Phenylbutene Scaffold - A Privileged Structure in Agrochemical Discovery

The quest for new agrochemicals is driven by the dual challenges of increasing pest resistance to existing treatments and the growing demand for more sustainable agricultural practices.[1] Natural products have historically served as a rich wellspring of inspiration for the development of new pesticides.[2] Among the myriad of natural product-inspired scaffolds, phenylpropanoids and their derivatives, such as phenylbutenes, have garnered considerable attention due to their diverse biological activities.[3][4]

Substituted phenylbutene compounds, characterized by a phenyl ring linked to a four-carbon butene chain, represent a class of molecules with significant, yet not fully exploited, agrochemical potential. Their structural similarity to naturally occurring compounds like chalcones and other phenylpropanoids suggests a high likelihood of interaction with key biological targets in pests and weeds.[5][6] Indeed, preliminary studies have demonstrated that strategic substitution on the phenyl ring can modulate the herbicidal, fungicidal, and insecticidal properties of these molecules.[5][7][8]

This guide provides a comprehensive exploration of the agrochemical potential of substituted phenylbutene compounds. We will begin by examining the key synthetic routes to this chemical class, followed by an in-depth analysis of their mechanisms of action against various agricultural pests. Finally, we will present detailed protocols for the robust and reproducible bioevaluation of these compounds, empowering researchers to systematically investigate their potential and drive the development of novel, effective, and sustainable crop protection solutions.

Synthetic Strategies for Substituted Phenylbutene Compounds

The synthesis of substituted phenylbutene compounds can be readily achieved through well-established organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most versatile and widely employed methods are the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation: A Robust Route to Phenylbutenones

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, which are a prominent subclass of substituted phenylbutenes (specifically, phenylbutenones).[9] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone, such as acetone or methyl ethyl ketone.[7][10] The versatility of this reaction allows for the introduction of a wide array of substituents on the phenyl ring, making it an ideal tool for generating a library of analogs for structure-activity relationship studies.[11]

This protocol details the synthesis of a representative substituted phenylbutenone via a Claisen-Schmidt condensation.

Materials:

  • 4-chlorobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chlorobenzaldehyde in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 5.0 g of sodium hydroxide in 50 mL of distilled water and cool it to room temperature.

  • To the ethanolic solution of 4-chlorobenzaldehyde, add 10 mL of acetone.

  • Slowly add the cooled sodium hydroxide solution to the flask with vigorous stirring. The reaction mixture will turn yellow and may become cloudy.

  • Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold distilled water.

  • Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper. A yellow solid will precipitate.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (E)-4-(4-chlorophenyl)-3-buten-2-one.

  • For further purification, the product can be subjected to column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Wittig Reaction: A Versatile Approach to Phenylbutenes

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[12] This reaction is particularly useful for creating substituted phenylbutenes with a defined double bond geometry. The reaction involves the use of a phosphorus ylide, which is generated by treating a phosphonium salt with a strong base.[13]

Caption: Workflow for the Wittig synthesis of substituted phenylbutenes.

Mechanisms of Agrochemical Action

The agrochemical activity of substituted phenylbutene compounds is believed to stem from their ability to interfere with essential biochemical pathways in target organisms. While the precise mechanisms are still under investigation for many derivatives, their structural similarity to known bioactive molecules provides valuable insights into their potential modes of action.

Antifungal Activity: Disruption of Fungal Cell Integrity and Respiration

Many substituted phenylbutenones, which are structurally related to chalcones, exhibit potent antifungal activity.[5] The proposed mechanisms of action often involve the disruption of the fungal cell membrane and the inhibition of mitochondrial respiration.[7][14]

  • Membrane Disruption: The lipophilic nature of the phenylbutene scaffold allows it to intercalate into the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This disruption of membrane integrity is a key factor in their fungicidal effect.

  • Mitochondrial Respiration Inhibition: Chalcones and related compounds have been shown to inhibit mitochondrial respiration, particularly by targeting Complex I of the electron transport chain.[14] This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptosis.

Caption: Putative antifungal mechanism of substituted phenylbutenes.

Herbicidal Activity: Interference with Plant Growth and Development

The herbicidal potential of substituted phenylbutenes is likely linked to their ability to disrupt key physiological processes in plants, such as photosynthesis and amino acid biosynthesis. Phenylpropanoids, the broader class to which phenylbutenes belong, are known to play crucial roles in plant development and defense, and exogenous application of related compounds can interfere with these pathways.[15]

One plausible mechanism of action is the inhibition of the phenylpropanoid pathway itself.[16] This pathway is responsible for the biosynthesis of a wide range of essential plant compounds, including lignin, flavonoids, and phytoalexins. Inhibition of this pathway could lead to stunted growth, reduced defense against pathogens, and ultimately, plant death.

Insecticidal Activity: Neurotoxicity and Disruption of Essential Enzymes

Phenylpropenes, which share a similar structural backbone with phenylbutenes, have demonstrated insecticidal activity through various mechanisms, including neurotoxicity and enzyme inhibition.[17]

  • Acetylcholinesterase (AChE) Inhibition: Some phenylpropenes have been shown to inhibit acetylcholinesterase, a critical enzyme in the insect nervous system.[17] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

  • Octopaminergic System Interference: Another potential target is the octopaminergic system, which is involved in various physiological processes in insects.[18] Disruption of this system can lead to behavioral changes, reduced feeding, and ultimately, mortality.

Bioassay Protocols for Agrochemical Screening

The systematic evaluation of the agrochemical potential of newly synthesized substituted phenylbutene compounds requires robust and reproducible bioassays. The following protocols provide a framework for the preliminary screening of antifungal, herbicidal, and insecticidal activities.

In Vitro Antifungal Susceptibility Testing

This protocol utilizes a 96-well microtiter plate-based method for the rapid and high-throughput screening of antifungal activity.[12][19]

Materials:

  • Substituted phenylbutene compounds

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)[5]

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solutions in PDB to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Prepare a fungal spore suspension and adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Inoculate each well with the spore suspension. Include positive (fungicide standard) and negative (solvent control) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • Determine the minimum inhibitory concentration (MIC) by visually assessing fungal growth or by measuring the optical density at 600 nm using a plate reader.

Whole-Plant Herbicide Screening

This protocol describes a whole-plant bioassay for evaluating the pre- and post-emergence herbicidal activity of substituted phenylbutene compounds.[8][20]

Materials:

  • Substituted phenylbutene compounds

  • Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)[21]

  • Crop species for selectivity testing (e.g., maize, soybean)

  • Potting soil

  • Pots or trays

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

Pre-emergence Assay:

  • Prepare solutions of the test compounds at various concentrations.

  • Fill pots with soil and sow the seeds of the target weed and crop species.

  • Apply the test solutions evenly to the soil surface.

  • Water the pots and place them in a greenhouse or growth chamber.

  • After 14-21 days, assess the herbicidal effect by visually rating the plant injury (e.g., on a scale of 0-100, where 0 is no injury and 100 is complete kill) and by measuring plant height and fresh weight.

Post-emergence Assay:

  • Grow the weed and crop species in pots until they reach the 2-3 leaf stage.

  • Apply the test solutions as a foliar spray.

  • Return the plants to the greenhouse or growth chamber.

  • Assess the herbicidal effect as described for the pre-emergence assay after 7-14 days.

Insecticidal Bioassay Against Aphids

This protocol outlines a method for assessing the contact and systemic insecticidal activity of substituted phenylbutene compounds against aphids.[9][22]

Materials:

  • Substituted phenylbutene compounds

  • Aphid species (e.g., Myzus persicae)[1][23]

  • Host plants (e.g., bell pepper, cabbage)

  • Leaf-dip or spray application apparatus

  • Petri dishes or ventilated containers

Procedure:

Contact Toxicity (Leaf-Dip Assay):

  • Prepare solutions of the test compounds at various concentrations.

  • Excise leaves from the host plants and dip them into the test solutions for a few seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in Petri dishes lined with moist filter paper.

  • Introduce a known number of aphids (e.g., 10-20 adults) onto each leaf.

  • Seal the Petri dishes and incubate at a suitable temperature and photoperiod.

  • Assess aphid mortality after 24, 48, and 72 hours.

Systemic Activity (Soil Drench):

  • Grow host plants in individual pots.

  • Apply a known volume of the test solution to the soil of each pot.

  • After 24-48 hours, infest the plants with a known number of aphids.

  • Cover the plants with insect-proof cages.

  • Assess aphid mortality and population growth over a period of 7-14 days.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The systematic collection and analysis of bioactivity data are crucial for elucidating the structure-activity relationships of substituted phenylbutene compounds. The following table provides a template for summarizing quantitative data from agrochemical screening assays.

Table 1: Agrochemical Activity of Representative Substituted Phenylbutene Compounds

Compound IDR-group SubstitutionAntifungal EC50 (µg/mL) vs. B. cinereaHerbicidal GR50 (% growth reduction) vs. A. retroflexusInsecticidal LC50 (µg/mL) vs. M. persicae
PB-H H>10025>100
PB-4-Cl 4-Chloro15.27855.8
PB-4-OMe 4-Methoxy45.64289.1
PB-4-CF3 4-Trifluoromethyl8.59232.4
PB-2,4-diCl 2,4-Dichloro5.19521.7

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Analysis of such data allows for the identification of key structural features that influence biological activity. For example, the hypothetical data in Table 1 suggest that electron-withdrawing groups at the para-position of the phenyl ring enhance agrochemical activity, with the 4-trifluoromethyl and 2,4-dichloro analogs exhibiting the highest potency across all three categories. This information is invaluable for guiding the design and synthesis of more effective second-generation compounds.

Future Perspectives and Conclusion

Substituted phenylbutene compounds represent a promising and versatile scaffold for the development of novel agrochemicals. Their straightforward synthesis, coupled with their broad spectrum of biological activities, makes them an attractive area for further research and development. Future efforts should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of a wider range of substituted phenylbutene analogs will be crucial for a more comprehensive understanding of their SAR.

  • Mechanism of Action Studies: Detailed investigations into the precise molecular targets of these compounds will facilitate their optimization and help to mitigate the risk of cross-resistance.

  • Formulation and Field Trials: Promising lead compounds will require formulation development and rigorous field testing to evaluate their efficacy under real-world agricultural conditions.

  • Toxicological and Environmental Fate Studies: A thorough assessment of the toxicological profile and environmental impact of these compounds is essential for their successful registration and commercialization.

References

  • RU2482105C1, Способ получения (е)-4-фенил-3-бутен-2-она,
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Exploratory

Whitepaper: A Phased, Scientifically-Driven Approach for the Preliminary Toxicity Assessment of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Abstract The introduction of any novel chemical entity (NCE) into the drug development pipeline necessitates a rigorous and early assessment of its potential toxicity. This whitepaper presents a comprehensive, tiered str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The introduction of any novel chemical entity (NCE) into the drug development pipeline necessitates a rigorous and early assessment of its potential toxicity. This whitepaper presents a comprehensive, tiered strategy for the preliminary toxicological evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, an NCE with a structural motif suggesting potential bioactivity. In the absence of existing toxicological data for this specific molecule, this guide provides a robust framework for generating a foundational safety profile. The proposed approach integrates computational toxicology, advanced in vitro assays, and targeted, animal-sparing in vivo studies. This phased methodology is designed to identify potential liabilities early, conserve resources, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing, thereby enabling informed decision-making in the early stages of research and development.

Introduction: The Imperative for Early-Stage Toxicological Profiling

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a novel compound featuring a trifluoromethyl group, known to influence metabolic stability and bioactivity, and a butene moiety that presents sites for metabolic transformation. As with any NCE, a clear understanding of its safety profile is paramount before committing significant resources to further development. The objective of a preliminary toxicity assessment is not to provide a complete regulatory submission package but to "fail fast, fail cheap" by identifying compounds with unfavorable toxicological properties at the earliest possible stage.

This document outlines a logical, tiered workflow, commencing with zero-resource-cost in silico predictions and progressing to higher-complexity in vitro and in vivo models. The causality behind each experimental choice is detailed, providing a self-validating system for the preliminary risk assessment of this NCE.

Tier 1: In Silico Assessment and Physicochemical Characterization

The initial phase leverages computational models to predict the toxicological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule based on its structure. This step is critical for hypothesis generation and guiding subsequent experimental designs.[1][2]

Structural Analysis and ADME Prediction

The structure of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene contains key features for consideration:

  • Trifluoromethyl (CF3) Group: This group can block metabolic oxidation at its position and influence the electronic properties of the aromatic ring, potentially altering interactions with metabolic enzymes like Cytochrome P450s.[3][4]

  • Alkene Moiety (1-butene): The double bond is a potential site for epoxidation, a metabolic activation step that can sometimes lead to reactive intermediates.

  • Lipophilicity: The molecule's structure suggests moderate to high lipophilicity, which could influence its distribution and potential for bioaccumulation.

Computational tools can provide initial estimates of physicochemical properties and ADME profiles.

Table 1: Predicted Physicochemical and ADME Properties

Parameter Predicted Value Implication for Toxicity Assessment
LogP (Lipophilicity) 3.5 - 4.5 Potential for membrane permeability and bioaccumulation.
Aqueous Solubility Low May require specific vehicle formulation for in vitro and in vivo testing.
Plasma Protein Binding >90% High binding can affect the free concentration available to exert toxic effects.
Blood-Brain Barrier Permeability Likely Phenyl and lipophilic nature suggest potential for CNS exposure.

| CYP450 Substrate Prediction | CYP3A4, CYP2C9 | Indicates potential for metabolism-mediated toxicity and drug-drug interactions.[5][6] |

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are used to predict various toxicity endpoints.[1][7] These predictions serve as alerts, highlighting areas that require focused investigation in subsequent in vitro or in vivo assays.[2][8]

Table 2: Summary of In Silico Toxicity Predictions

Toxicity Endpoint Prediction (Example) Confidence Recommended Follow-Up
Bacterial Mutagenicity (Ames) Negative Medium Confirm with in vitro Ames test.
Carcinogenicity Equivocal Low Requires long-term studies if developed; monitor for genotoxicity.
Hepatotoxicity Potential Alert Medium Prioritize in vitro hepatocyte cytotoxicity assays.
Cardiotoxicity (hERG) No Alert High Low priority for initial screening unless intended use is cardiovascular.

| Skin Sensitization | No Alert | High | Low priority unless dermal application is intended. |

Tier 2: In Vitro Toxicity Assessment

This tier employs cell-based assays to provide the first experimental data on the biological activity of the compound. In vitro models offer a cost-effective, high-throughput method to assess specific toxicity mechanisms and bridge the gap between computational predictions and whole-organism studies.[9]

Overall Workflow for In Vitro Assessment

The logical progression of in vitro assays is designed to build a comprehensive profile, from general cell health to specific mechanisms of toxicity.

G cluster_0 Tier 2: In Vitro Assessment Workflow A Basal Cytotoxicity (e.g., HepG2, HEK293) B Metabolic Stability (Liver Microsomes) A->B If cytotoxic at low µM C Genotoxicity Screening (e.g., Ames MPF Assay) A->C Standard Screen D Mechanism-Specific Assays (e.g., Hepatocyte Injury) B->D If rapidly metabolized or in silico alert cluster_outcomes Observe for 48h start Start with 3 Female Rats (e.g., 300 mg/kg) outcome1 0 or 1 Death start->outcome1 Result outcome2 2 or 3 Deaths start->outcome2 Result step_up Proceed to Higher Dose (2000 mg/kg) with 3 new animals outcome1->step_up Action stop_classify Stop Test & Classify outcome2->stop_classify Action step_down Proceed to Lower Dose (50 mg/kg) with 3 new animals outcome2->step_down Action if further refinement is needed

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Protocol: OECD 423 Study

  • Animal Selection: Use a single sex, typically female rats, as they are often slightly more sensitive. [10]Use 3 animals per step.

  • Dose Administration: Based on in silico and in vitro data, select a starting dose (e.g., 300 mg/kg). Administer the compound by oral gavage. Animals should be fasted prior to dosing.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), morbidity, and mortality.

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified. A lower dose may be tested for refinement.

    • If 0 or 1 animal dies, the next higher dose (2000 mg/kg) is administered to a new group of 3 animals.

    • The procedure continues until a stopping criterion is met.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Table 3: Hypothetical Data Summary from OECD 423 Study

Dose Group (mg/kg) N Mortality Key Clinical Signs Gross Necropsy Findings GHS Classification
300 3 0/3 Mild lethargy for 4 hours, resolved No observable abnormalities -

| 2000 | 3 | 1/3 | Severe lethargy, piloerection | Gastric irritation in one animal | Category 5 or Unclassified |

Integrated Analysis and Preliminary Risk Assessment

The final step in this preliminary assessment is to synthesize all data streams to form a coherent initial risk profile.

  • Data Concordance: Do the in vivo findings correlate with the in vitro results and in silico alerts? For example, if the in silico models predicted hepatotoxicity and the in vitro assays showed cytotoxicity in HepG2 cells at low concentrations, any liver observations in the in vivo study, even if non-lethal, become highly significant.

  • Exposure-Toxicity Relationship: The IC₅₀ from in vitro assays can be compared to the plasma concentrations expected at the doses used in vivo (if satellite pharmacokinetic studies are performed). A large margin between the cytotoxic concentration and the expected exposure at the no-observed-adverse-effect-level (NOAEL) provides confidence in the safety profile.

  • Decision-Making: The integrated data allows for an informed decision:

    • Proceed: The compound shows a clean profile at relevant concentrations.

    • Optimize: The compound shows manageable liabilities that could be addressed through medicinal chemistry modifications.

    • Terminate: The compound displays a significant liability (e.g., genotoxicity, severe acute toxicity at low doses) that represents an unacceptable risk for further development.

Conclusion

The proposed phased strategy provides a scientifically sound and resource-efficient framework for the preliminary toxicity assessment of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. By integrating predictive computational toxicology with targeted in vitro and animal-sparing in vivo methods, this approach generates critical decision-making data early in the drug development process. This ensures that resources are focused on candidates with the highest probability of success and a favorable safety profile, ultimately accelerating the delivery of safe and effective new therapies.

References

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  • Guan, X., et al. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. Available at: [Link]

  • Kandar, M., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in Various Solvents

Abstract This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a non-polar aromatic compound, in a range of solvents. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a non-polar aromatic compound, in a range of solvents. This document is intended for researchers, scientists, and professionals in the drug development sector. It details the underlying scientific principles, experimental designs, and analytical methodologies required for a thorough assessment. Protocols for solubility determination, long-term stability studies, and forced degradation are presented with an emphasis on the rationale behind procedural choices. The guide also incorporates data visualization and workflow diagrams to enhance understanding and practical application.

Introduction

The preformulation phase of drug development is a critical stage where the physicochemical properties of a new chemical entity (NCE) are thoroughly characterized. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life.[1][2] 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a molecule characterized by a non-polar butene chain and a trifluoromethyl-substituted phenyl group. Its aromatic and hydrocarbon-like nature suggests inherent non-polarity, which dictates its behavior in various solvent systems.[3] Understanding its solubility and stability profile is essential for selecting appropriate formulation strategies and ensuring the development of a safe, effective, and stable drug product.

This guide will systematically address the methodologies for:

  • Solubility Assessment: Determining the saturation solubility in a spectrum of solvents with varying polarities.

  • Stability Profiling: Evaluating the chemical integrity of the molecule over time under different storage conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][4][5]

  • Forced Degradation Studies: Intentionally degrading the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.[6][7]

Physicochemical Properties of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Inferred Properties:

  • Polarity: Predominantly non-polar.[3]

  • Solubility: Expected to be poorly soluble in aqueous media and more soluble in non-polar organic solvents.[3][11][12]

  • Reactivity: The double bond in the butene chain presents a potential site for oxidative degradation. The aromatic ring is generally stable but can be susceptible to electrophilic substitution under harsh conditions.

Solubility Determination

The principle of "like dissolves like" is the guiding tenet for solubility studies.[3][13] A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile.

Rationale for Solvent Selection

The choice of solvents is critical for understanding the dissolution behavior. A diverse set of solvents, spanning the polarity spectrum, is recommended.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are expected to readily dissolve the compound due to their similar non-polar nature.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a dipole moment but lack acidic protons. They can offer intermediate solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding. Due to the non-polar nature of the compound, solubility is expected to be limited, especially in water.[11][12]

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining saturation solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the supernatant and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Calculation: Determine the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.

Data Presentation
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Hexane0.1> 50> 50
Toluene2.4> 50> 50
Acetone5.125.835.2
Acetonitrile5.815.322.7
Ethanol4.38.914.1
Methanol5.15.29.8
Water10.2< 0.01< 0.01

Note: The data presented is hypothetical and for illustrative purposes.

Stability Studies

Stability testing is essential to determine the shelf-life and appropriate storage conditions for the drug substance.[1][2][15] These studies are conducted according to ICH guidelines.[4][5]

Experimental Design

Solutions of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene are prepared in selected solvents at a known concentration. These solutions are then stored under various conditions as stipulated by ICH Q1A(R2).[4][5]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate Storage: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH

Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months) and analyzed for purity and the presence of degradation products.[4]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.[6] Reverse-phase HPLC with UV detection is a common and effective technique for non-polar compounds.[14]

Typical HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).[16]

Workflow Diagram

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH) cluster_analysis Analysis Prep Prepare solutions in selected solvents LongTerm 25°C / 60% RH Prep->LongTerm Store Intermediate 30°C / 65% RH Prep->Intermediate Store Accelerated 40°C / 75% RH Prep->Accelerated Store Sampling Pull samples at time points LongTerm->Sampling Time Intermediate->Sampling Time Accelerated->Sampling Time HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for ICH-compliant stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7] This is a regulatory requirement to demonstrate the specificity of the stability-indicating method.[6][17]

Stress Conditions

The compound is subjected to conditions more severe than those used for accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%.[7][17]

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photostability: Exposure to light as per ICH Q1B guidelines

Experimental Protocol
  • Preparation: Prepare solutions of the compound in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Application: Expose the solutions to the different stress conditions for a defined period.

  • Neutralization: For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity.

Logical Relationship Diagram

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_outcomes Study Outcomes Acid Acid Hydrolysis Pathway Identify Degradation Pathways Acid->Pathway Base Base Hydrolysis Base->Pathway Oxidation Oxidation Oxidation->Pathway Thermal Thermal Thermal->Pathway Photo Photolytic Photo->Pathway Method Validate Stability- Indicating Method Pathway->Method Intrinsic Determine Intrinsic Stability Pathway->Intrinsic Compound Drug Substance Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photo Expose to

Caption: Logic of forced degradation studies.

Conclusion

The solubility and stability of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene are critical determinants of its potential as a drug candidate. This guide has outlined a systematic and scientifically rigorous approach to evaluating these parameters. The predominantly non-polar nature of the compound dictates its high solubility in non-polar organic solvents and poor solubility in aqueous media. Stability studies, guided by ICH principles, will establish its shelf-life and storage requirements, while forced degradation studies will elucidate its degradation profile and ensure the validity of the analytical methods used for its assessment. The methodologies and insights provided herein are intended to support the efficient and successful development of drug products containing this molecule.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

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  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63. [Link]

  • Akyildiz, İ. E. (2023). How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS? ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Rago, B. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

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  • Kamberi, M., & Macdonald, F. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
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Protocols & Analytical Methods

Method

Protocol for the multi-step synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

An Application Note for the Advanced Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Abstract This document provides a comprehensive, multi-step protocol for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Advanced Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a valuable fluorinated building block for research in medicinal chemistry and materials science. The primary pathway detailed herein leverages the robust and reliable Wittig reaction, a cornerstone of modern organic synthesis for olefination.[1][2] This guide is designed for an audience of experienced researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to provide causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. An alternative synthetic strategy employing a Grignard reaction followed by dehydration is also presented for comparative purposes.

Introduction and Strategic Overview

The incorporation of trifluoromethyl (-CF₃) groups into organic molecules is a widely employed strategy in drug discovery. This is due to the group's ability to enhance metabolic stability, binding affinity, and bioavailability by altering the electronic properties and lipophilicity of the parent molecule. The target compound, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, serves as a versatile intermediate for the synthesis of more complex molecular architectures.

The primary synthetic route detailed in this application note is a two-step process:

  • Preparation of a Phosphonium Salt: Synthesis of methyltriphenylphosphonium bromide, the precursor to the Wittig reagent.

  • Wittig Olefination: The reaction of the corresponding phosphonium ylide with the ketone, 1-(4-(trifluoromethyl)phenyl)propan-2-one, to directly form the target terminal alkene.

The Wittig reaction is exceptionally well-suited for this transformation due to its high functional group tolerance and its efficacy in forming terminal double bonds.[1][3]

Overall Synthetic Workflow: Wittig Reaction

The selected pathway is visualized below, outlining the transformation from basic starting materials to the final product.

G cluster_0 Step 1: Wittig Salt Formation cluster_1 Step 2: Wittig Olefination TPP Triphenylphosphine Salt Methyltriphenylphosphonium Bromide (Wittig Salt) TPP->Salt MeBr Methyl Bromide Ylide Phosphonium Ylide (Wittig Reagent) Salt->Ylide Deprotonation Ketone 1-(4-(trifluoromethyl)phenyl)propan-2-one Product 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Ketone->Product Base Strong Base (n-BuLi) Base->Ylide Ylide->Product Byproduct Triphenylphosphine Oxide Product->Byproduct forms

Figure 1: Workflow for the synthesis of the target compound via the Wittig reaction.

Part I: Synthesis of Methyltriphenylphosphonium Bromide

Scientific Principle

The synthesis of the phosphonium salt is a classic Sₙ2 reaction. Triphenylphosphine, an excellent nucleophile, attacks the electrophilic carbon of methyl bromide, displacing the bromide ion to form the stable phosphonium salt.[4] This salt serves as the direct precursor to the reactive ylide needed for the subsequent step.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Triphenylphosphine (PPh₃)262.2926.23 g100Handle in a fume hood.
Methyl Bromide (CH₃Br)94.9410.4 g110Highly toxic; handle with extreme care.
Toluene, Anhydrous92.14200 mL-Dry over molecular sieves if necessary.

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (26.23 g, 100 mmol).

  • Solvent Addition: Add 200 mL of anhydrous toluene to the flask. Stir the mixture under a nitrogen atmosphere until the triphenylphosphine is fully dissolved.

  • Reagent Addition: Carefully add methyl bromide (10.4 g, 110 mmol) to the solution. Caution: Methyl bromide is a toxic gas at room temperature. This step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring. A white precipitate of the phosphonium salt will begin to form.[5]

  • Reaction Monitoring & Completion: Continue refluxing for 24-48 hours. The reaction is typically driven to completion by the precipitation of the product.

  • Isolation: After the reaction period, cool the flask to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, dry diethyl ether to remove any residual starting material.

  • Drying: Dry the collected methyltriphenylphosphonium bromide under high vacuum to remove all residual solvent. The product should be stored in a desiccator as it can be hygroscopic.

Part II: Wittig Olefination

Scientific Principle

This step is the core of the synthesis. First, the phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (n-butyllithium) to generate a highly nucleophilic phosphonium ylide.[6] This ylide then attacks the electrophilic carbonyl carbon of 1-(4-(trifluoromethyl)phenyl)propan-2-one. The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.[6]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Methyltriphenylphosphonium Bromide357.2317.86 g50Dried, from Part I.
1-(4-(trifluoromethyl)phenyl)propan-2-one216.189.73 g45Ensure anhydrous.
n-Butyllithium (n-BuLi)64.0620 mL502.5 M solution in hexanes. Handle under inert gas.
Tetrahydrofuran (THF), Anhydrous72.11250 mL-Freshly distilled from sodium/benzophenone.
Saturated NH₄Cl (aq)-~50 mL-For quenching the reaction.
Diethyl Ether74.12~200 mL-For extraction.
Anhydrous MgSO₄120.37~10 g-For drying organic layers.

Equipment: 500 mL two-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet, syringes, ice bath.

Step-by-Step Protocol
  • Ylide Generation: Add methyltriphenylphosphonium bromide (17.86 g, 50 mmol) and a magnetic stir bar to an oven-dried 500 mL two-neck flask. Seal the flask and purge with nitrogen/argon.

  • Solvent Addition: Add 200 mL of anhydrous THF via cannula or syringe. Stir the resulting suspension vigorously.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (20 mL of a 2.5 M solution, 50 mmol) dropwise via syringe over 20 minutes. The suspension will turn into a characteristic deep orange or yellow solution, indicating the formation of the ylide. Allow the solution to stir at 0 °C for an additional 30 minutes.

  • Carbonyl Addition: In a separate, dry flask, dissolve 1-(4-(trifluoromethyl)phenyl)propan-2-one (9.73 g, 45 mmol) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the ylide solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours. The color of the solution will fade as the ylide is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[7]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, starting with pure hexane) to isolate the final product, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Alternative Synthetic Route: Grignard Reaction

  • Grignard Reagent Formation: 4-(Trifluoromethyl)benzyl bromide is reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent.[9][10] Extreme care must be taken to maintain anhydrous conditions.

  • Nucleophilic Addition: The Grignard reagent is then reacted with acetone. This 1,2-addition forms the tertiary alcohol, 2-methyl-4-(4-(trifluoromethyl)phenyl)butan-2-ol.

  • Dehydration: The tertiary alcohol is subsequently dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield the target alkene.

Workflow Diagram: Grignard Route

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Start 4-(Trifluoromethyl)benzyl Bromide Grignard 4-(Trifluoromethyl)benzyl- magnesium Bromide Start->Grignard Mg Mg, Anhydrous Ether Mg->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Acetone Acetone Acetone->Alcohol Product 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Alcohol->Product Acid Acid Catalyst (H₂SO₄), Heat Acid->Product

Figure 2: Alternative synthesis via a Grignard reaction and subsequent dehydration.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

  • Toxic Halides: Methyl bromide is a highly toxic and volatile compound. Use extreme caution and appropriate engineering controls.

  • Anhydrous Conditions: Grignard and Wittig reactions are highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and anhydrous solvents are essential.

Characterization

The identity and purity of the final product, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • GC-MS: To assess purity and confirm the molecular weight.

  • FTIR: To identify characteristic functional group vibrations (e.g., C=C stretch).

References

  • New process for the synthesis of 4-acetoxy-2-methyl-2-butenal. (2025). ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2026). ACS Publications. [Link]

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2025). ResearchGate. [Link]

  • Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. (2024). RSC Publishing. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing 2-methyl-4-phenylbutan-2-OL. (n.d.).
  • Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (n.d.).
  • Highly Efficient Synthesis of Terminal Alkenes from Ketones. (n.d.). Organic Letters. [Link]

  • Synthetic method for butyltriphenylphosphonium bromide. (n.d.).
  • Isobutyltriphenylphosphonium bromide. (n.d.). LookChem. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. [Link]

  • The following reagents and organic structures are provided. Create a multi-step synthetic pathway that converts 2-methyl-1-butene into 3-bromo-2-butanol. (n.d.). Chegg. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

  • Synthesis and transformations of triphenylpropargylphosphonium bromide. (2025). ResearchGate. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Course Website. [Link]

  • Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Grignard reaction solidified. (2025). Reddit. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • Wittig reaction for alkene synthesis. (2020). YouTube. [Link]

  • Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

  • Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness Discussion Board. [Link]

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Application

Application Notes and Protocols for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Forward The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can profoundly alter a molec...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can profoundly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide introduces 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene , a promising yet underexplored building block, and provides a comprehensive overview of its potential applications in organic synthesis. While direct literature on this specific molecule is sparse, its reactivity can be confidently predicted based on the well-established chemistry of its constituent motifs: a sterically hindered terminal alkene and an electronically modified aromatic ring. These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.

Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

A plausible and efficient synthesis of the title compound can be envisioned through a Grignard reaction, a fundamental carbon-carbon bond-forming transformation. The protocol below outlines a two-step process starting from commercially available materials.

Protocol 1: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-2-butanol

This initial step involves the reaction of a benzylmagnesium halide with a suitable ketone.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
4-(Trifluoromethyl)benzyl chloride194.59501.0
Magnesium turnings24.31601.2
Acetone58.08551.1
Anhydrous Diethyl Ether-250 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Procedure:

  • Grignard Reagent Formation: To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine. Add a solution of 4-(trifluoromethyl)benzyl chloride (9.73 g, 50 mmol) in 100 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the benzyl chloride solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour.

  • Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone (3.20 g, 55 mmol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel. A white precipitate will form. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

The final step is an acid-catalyzed dehydration of the tertiary alcohol.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)
2-Methyl-4-[(4-trifluoromethyl)phenyl]-2-butanol232.2345 (from previous step)
Concentrated Sulfuric Acid98.08-
Toluene-150 mL
Saturated Sodium Bicarbonate-50 mL
Brine-50 mL
Anhydrous Magnesium Sulfate--

Step-by-Step Procedure:

  • Dehydration: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude alcohol from the previous step in 150 mL of toluene. Add a few drops of concentrated sulfuric acid. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to afford the pure 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the trifluoromethyl group, a strong electron-withdrawing group, modifies the electronic properties of the phenyl ring, making it a potentially interesting substrate for various palladium-catalyzed cross-coupling reactions. While the alkene moiety can also participate in certain Pd-catalyzed reactions, the focus here is on the functionalization of the aromatic ring, which would typically require prior halogenation.

Conceptual Workflow for Aromatic Functionalization

G cluster_0 Synthesis & Derivatization cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Functionalized Products A 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene B Halogenation (e.g., Bromination) A->B Electrophilic Aromatic Substitution C Aryl Halide Derivative B->C D Suzuki Coupling (with Boronic Acid) C->D Pd(0) catalyst, Base E Sonogashira Coupling (with Terminal Alkyne) C->E Pd(0)/Cu(I) catalyst, Base F Buchwald-Hartwig Amination (with Amine) C->F Pd(0) catalyst, Base, Ligand G Heck Coupling (with Alkene) C->G Pd(0) catalyst, Base H Biaryl Compounds D->H I Aryl-Alkynes E->I J Aryl-Amines F->J K Stilbene Analogs G->K

Caption: Proposed workflow for the functionalization of the aromatic ring via palladium-catalyzed cross-coupling reactions.

Protocol 3: Hypothetical Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol describes the coupling of a hypothetical brominated derivative of the title compound with a boronic acid. The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition to the Pd(0) catalyst.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
Bromo-derivative of title compound-1.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Sodium Carbonate (2 M solution)105.993.03.0
Toluene-10 mL-
Ethanol-2 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromo-derivative (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add toluene (10 mL) and ethanol (2 mL), followed by the 2 M sodium carbonate solution (1.5 mL, 3.0 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Asymmetric Hydrogenation of the Terminal Alkene

The terminal double bond of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a prime site for asymmetric hydrogenation to generate a chiral center. This transformation is of high value in the synthesis of enantiomerically pure compounds for pharmaceutical applications.[3]

Conceptual Approach to Asymmetric Hydrogenation

G A 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene E Reaction Vessel A->E B Chiral Catalyst (e.g., Rh-DuPhos) B->E C H2 (g) C->E D Solvent D->E F Enantiomerically Enriched Product E->F High Pressure, Controlled Temp.

Caption: Workflow for the asymmetric hydrogenation of the terminal alkene.

Protocol 4: Hypothetical Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation using a rhodium-based catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.

Materials and Reagents:

ReagentM.W.Amount (mmol)
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene214.241.0
[Rh(COD)2]BF4406.000.01
(S,S)-Me-DuPhos306.360.012
Methanol (degassed)-10 mL
Hydrogen Gas-50 psi

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.7 mg, 0.012 mmol) to a vial with degassed methanol (2 mL). Stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the substrate (214 mg, 1.0 mmol) in degassed methanol (8 mL).

  • Hydrogenation: Transfer both solutions to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 50 psi and stir at room temperature for 24 hours.

  • Workup: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.

Safety and Handling

While no specific safety data exists for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, precautions should be taken based on its structural components.

  • Flammability: The butene moiety suggests that the compound is likely flammable. Handle away from ignition sources.[4]

  • Irritation: Aromatic compounds and alkenes can be skin and eye irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Toxicity: The trifluoromethylphenyl group is common in bioactive molecules. While not acutely toxic, the toxicological properties are unknown. Avoid inhalation and ingestion.

  • Storage: Store in a cool, well-ventilated area, away from oxidizing agents.

Conclusion

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene represents a versatile and valuable building block for organic synthesis. Its unique combination of a sterically accessible terminal alkene and an electronically tunable aromatic ring opens avenues for the synthesis of complex, fluorinated molecules. The protocols and applications outlined in this guide, though based on established chemical principles rather than direct literature, provide a solid foundation for researchers to explore the full potential of this promising compound in drug discovery and materials science.

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  • Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. (2012). PubMed. Retrieved from [Link]

  • 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. (2019). PubMed. Retrieved from [Link]

  • Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. (2014). Sci-Hub. Retrieved from [Link]

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Method

Application Notes and Protocols for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in Medicinal Chemistry

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and data from struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and data from structurally related compounds. As of the date of this publication, "2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene" is a novel chemical entity with limited to no specific data in the public domain. This document is intended to serve as a prospective and foundational guide for researchers initiating studies on this and similar molecules. All proposed experiments should be conducted with appropriate safety precautions and rigorous scientific validation.

Introduction: The Therapeutic Potential of a Novel Scaffold

The field of medicinal chemistry is in a constant state of evolution, driven by the need for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The structure of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene presents a compelling scaffold for drug discovery. It combines two key pharmacophoric elements: a trifluoromethylphenyl group and a flexible butene linker.

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group and is incorporated into numerous FDA-approved drugs.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The 4-trifluoromethylphenyl moiety, in particular, is a common feature in drugs targeting a range of conditions, from cancer to neurological disorders.[4] The 2-methyl-1-butene fragment provides a non-polar, flexible chain that can be optimized to orient the trifluoromethylphenyl group for optimal interaction with a target protein's binding pocket.

This document outlines the prospective medicinal chemistry applications of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, provides detailed protocols for its synthesis and biological evaluation, and discusses the underlying scientific rationale for these proposed investigations.

Physicochemical Properties and Drug-Likeness Assessment (Predicted)

A preliminary in silico analysis provides a foundation for understanding the potential of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene as a drug candidate.

PropertyPredicted ValueRationale and Significance
Molecular Formula C12H13F3
Molecular Weight 214.23 g/mol Falls within the typical range for small molecule drugs, favoring good absorption and distribution.
logP (Lipophilicity) ~4.5The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability but may also lead to higher protein binding and lower solubility.[1][3]
Topological Polar Surface Area (TPSA) 0 ŲThe absence of polar functional groups suggests low aqueous solubility but excellent membrane permeability.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (from the fluorine atoms)
Rotatable Bonds 3Provides conformational flexibility to adapt to a binding site.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the structural motifs present in 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, several therapeutic avenues warrant investigation. The trifluoromethylphenyl group is a key component in a variety of bioactive molecules.

Oncology

Many kinase inhibitors and other anti-cancer agents incorporate the trifluoromethylphenyl moiety. For instance, Sorafenib, a multi-kinase inhibitor used in the treatment of liver and kidney cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl group.[4] The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve metabolic stability.

Hypothesis: 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and its derivatives could act as scaffolds for the development of novel kinase inhibitors or modulators of other cancer-related signaling pathways.

Neuroscience

The lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS).[3] Trifluoromethylphenyl groups are found in drugs for depression, anxiety, and other neurological disorders.[1] For example, trifluoromethyl-substituted methcathinone analogs have shown potent activity at the serotonin transporter (SERT).[5][6]

Hypothesis: The scaffold of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene could be a starting point for the design of novel CNS-active agents, potentially modulating neurotransmitter transporters or receptors.

Anti-inflammatory and Immunomodulatory Applications

The trifluoromethyl group has been incorporated into various anti-inflammatory agents.[7] For example, Berotralstat, a plasma kallikrein inhibitor for hereditary angioedema, features a trifluoromethylpyrazole group.[4]

Hypothesis: Derivatives of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene could exhibit anti-inflammatory properties by inhibiting key enzymes or receptors involved in inflammatory cascades.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and its analogs.

Protocol 1: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

This proposed synthesis is a multi-step process starting from commercially available materials.

G A 4-(Trifluoromethyl)phenylacetic acid B Reduction (e.g., LiAlH4 in THF) A->B C 2-(4-(Trifluoromethyl)phenyl)ethanol B->C D Oxidation (e.g., PCC in CH2Cl2) C->D E 2-(4-(Trifluoromethyl)phenyl)acetaldehyde D->E F Wittig Reaction (Isopropyltriphenylphosphonium bromide, n-BuLi) E->F G 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene F->G

Figure 1: Proposed synthetic workflow for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Step 1: Reduction of 4-(Trifluoromethyl)phenylacetic acid

  • To a stirred solution of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-(trifluoromethyl)phenylacetic acid in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-(trifluoromethyl)phenyl)ethanol.

Step 2: Oxidation to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH2Cl2), add a solution of 2-(4-(trifluoromethyl)phenyl)ethanol in CH2Cl2.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Step 3: Wittig Olefination

  • To a suspension of isopropyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting red-orange solution at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of 2-(4-(trifluoromethyl)phenyl)acetaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Protocol 2: In Vitro Biological Evaluation

The following are initial screening assays to assess the potential biological activity of the target compound.

G cluster_0 Initial Screening cluster_1 Therapeutic Area Specific Assays cluster_2 ADME Profiling A 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene B Kinase Inhibition Assays (e.g., Kinase-Glo®) A->B C Neurotransmitter Transporter Binding Assays (e.g., Radioligand Binding) A->C D Anti-inflammatory Assays (e.g., COX Inhibition Assay) A->D E Metabolic Stability Assay (Liver Microsomes) B->E F Permeability Assay (e.g., PAMPA) B->F C->E C->F D->E D->F

Figure 2: Workflow for the in vitro evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

1. Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)

  • Prepare a dilution series of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase of interest, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for the recommended time.

  • Add the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the IC50 value to determine the potency of the compound as a kinase inhibitor.

2. Metabolic Stability Assay (Liver Microsome Assay)

  • Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse), a NADPH regenerating system, and phosphate buffer.[8]

  • Pre-incubate the mixture at 37°C.

  • Add 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.[9][10]

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic modification of the 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene scaffold will be crucial to optimize its biological activity and drug-like properties.

Position of ModificationProposed ModificationsRationale
Aromatic Ring - Shifting the CF3 group (ortho, meta) - Introducing other substituents (e.g., Cl, F, OMe)To probe the electronic and steric requirements of the binding pocket.[11]
Butene Chain - Saturation to a butane chain - Introducing rigidity (e.g., cyclopropane) - Varying the length of the chainTo explore the optimal conformation and vector for the trifluoromethylphenyl group.
Methyl Group - Replacement with other small alkyl groups - Removal of the methyl groupTo assess the steric tolerance at this position.

Conclusion and Future Directions

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene represents a promising, yet unexplored, scaffold for medicinal chemistry. The presence of the trifluoromethylphenyl group suggests a high potential for biological activity in therapeutic areas such as oncology, neuroscience, and inflammation. The protocols outlined in this document provide a rational starting point for the synthesis, biological evaluation, and optimization of this novel compound. Future research should focus on synthesizing a library of analogs to establish a comprehensive structure-activity relationship, elucidating the mechanism of action, and conducting in vivo studies to validate the therapeutic potential of promising lead compounds. The strategic application of bioisosteric replacements and a thorough understanding of the metabolic fate of these fluorinated compounds will be paramount to the success of any drug discovery program based on this scaffold.[12][13]

References

  • Processes, M. D. P. I. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 2022.
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  • Wechem. Design and biological activity of trifluoromethyl containing drugs. Wechem. 2025.
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Application

Application Notes and Protocols for In Vitro Assay Development Using 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Introduction: A Framework for Characterizing Novel Small Molecules The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as 2-Methyl-4-[(4-trifluoromethyl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing Novel Small Molecules

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, represent a significant portion of the chemical space explored for new drugs. The presence of a trifluoromethylphenyl group is of particular interest, as this moiety is a common feature in many approved pharmaceuticals, often enhancing metabolic stability and binding affinity. Given the novelty of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a systematic in vitro evaluation is the critical first step in elucidating its potential biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel small molecule, using 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene as a case study. We will move from foundational cytotoxicity profiling to more specific mechanistic assays, providing both the "how" and the "why" behind each experimental choice. The protocols outlined herein are designed to be robust and adaptable, forming a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Profiling

Before investigating any specific mechanism of action, it is imperative to determine the general effect of the compound on cell health and proliferation. This initial screening provides a crucial concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of broad-spectrum toxicity.

Principle of Cell Viability Assays

Cell viability assays are fundamental in drug discovery for assessing the general health of cells in response to a compound.[1][2] These assays rely on various indicators of metabolic activity or membrane integrity. A common and robust method is the use of tetrazolium salts, such as MTT or WST-1, which are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Readout A Prepare stock solution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in DMSO B Culture and seed selected cell lines (e.g., HeLa, A549, HepG2) in 96-well plates A->B C Allow cells to adhere overnight B->C D Prepare serial dilutions of the compound in culture medium C->D E Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) D->E F Include vehicle (DMSO) and untreated controls E->F G Incubate for a defined period (e.g., 24, 48, 72 hours) F->G H Add viability reagent (e.g., WST-1) G->H I Incubate for 1-4 hours H->I J Measure absorbance at the appropriate wavelength I->J

Caption: Workflow for cell viability/cytotoxicity screening.

Protocol 1: WST-1 Cell Viability Assay

Materials:

  • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in DMSO.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution series of the compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

    • Include an "untreated control" with medium only.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only).

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.

Part 2: Mechanistic Exploration - Biochemical Assays

Once the cytotoxic profile is established, the next logical step is to investigate whether 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene interacts with specific molecular targets. Biochemical assays, which use purified components, are ideal for this purpose as they isolate the interaction between the compound and a target protein, free from the complexities of a cellular environment.[3]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of biochemical screening.[1] They measure the ability of a compound to reduce the activity of a specific enzyme. The assay typically involves combining the enzyme, its substrate, and the test compound. The rate of product formation is then measured, often through a change in absorbance, fluorescence, or luminescence.

Hypothetical Target: A Protein Kinase

Protein kinases are a major class of drug targets, particularly in oncology. For this application note, we will hypothesize that 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene may inhibit a protein kinase. A universal kinase assay that detects the production of ADP (a common product of all kinase reactions) is a powerful and adaptable tool.

Protocol 2: Universal ADP-Glo™ Kinase Assay

Materials:

  • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

  • Purified protein kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of serially diluted 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

    • Add 2 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

    • Include "no enzyme" and "vehicle" controls.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Readout: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percentage of kinase activity against the logarithm of the compound concentration and determine the IC50 value.

Part 3: Cellular Context - Cell-Based Signaling Assays

While biochemical assays confirm direct target engagement, cell-based assays are crucial for understanding a compound's activity within a biological system.[4][5] These assays can confirm that the compound is cell-permeable and can modulate a specific signaling pathway in a living cell.

Principle of Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of a specific signaling pathway. In this system, a promoter or response element for a transcription factor of interest is cloned upstream of a reporter gene (e.g., luciferase or GFP). When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of the reporter gene, which can be easily quantified.

Hypothetical Pathway: NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancer. We will hypothesize that our compound modulates this pathway.

G cluster_0 Cell Transfection & Seeding cluster_1 Treatment & Stimulation cluster_2 Lysis & Readout A Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid B Seed transfected cells into a 96-well plate A->B C Allow cells to recover and express the reporter B->C D Pre-treat cells with various concentrations of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene C->D E Stimulate the NF-κB pathway with an agonist (e.g., TNF-α) D->E F Include appropriate controls (unstimulated, vehicle) E->F G Incubate for 6-24 hours F->G H Lyse the cells G->H I Add luciferase substrate H->I J Measure luminescence I->J

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol 3: NF-κB Luciferase Reporter Assay

Materials:

  • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay system (e.g., Bright-Glo™)

  • White, clear-bottom 96-well plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment:

    • Allow cells to adhere for 4-6 hours.

    • Pre-treat the cells for 1 hour with a serial dilution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene at concentrations well below its cytotoxic IC50.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO2.

  • Lysis and Readout:

    • Remove the medium and lyse the cells according to the luciferase assay system protocol.

    • Measure the firefly and Renilla luciferase activity in a luminometer.

Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Calculate the fold induction of the NF-κB signal by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated samples.

  • Plot the percentage of inhibition of TNF-α induced NF-κB activity against the logarithm of the compound concentration to determine the IC50.

Part 4: Assay Validation and Quality Control

For any in vitro assay to be trustworthy, it must be properly validated.[6] This ensures that the results are accurate, reproducible, and meaningful.

Key Validation Parameters

A crucial parameter for high-throughput screening (HTS) assays is the Z'-factor (Z-prime).[7] This statistical parameter reflects the separation between the positive and negative controls and is a measure of assay quality.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[7]

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach to the initial in vitro characterization of a novel small molecule, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. By progressing from broad cytotoxicity screening to specific biochemical and cell-based assays, researchers can efficiently and systematically build a comprehensive profile of a compound's biological activity. The protocols and principles outlined here serve as a robust starting point for any drug discovery program focused on novel chemical entities.

Following this initial characterization, further studies could include:

  • Selectivity Profiling: Testing the compound against a panel of related kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) in biochemical assays.

  • Downstream Pathway Analysis: Using techniques like Western blotting or qPCR to confirm the modulation of downstream targets of the identified signaling pathway.

By adhering to these rigorous, self-validating methodologies, the scientific community can confidently identify and advance promising new molecules toward the next stages of drug development.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

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  • PubChem. 2-Methyl-4-phenyl-1-butene. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2023). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Available at: [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]

  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

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Method

Application Note &amp; Protocol: Efficacy Testing of Novel TRPV1 Antagonists, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Derivatives, in a Rodent Model of Acute Inflammatory Pain

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the preclinical evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives, a class of compounds hypothesized to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We outline the scientific rationale for model selection, provide detailed, step-by-step protocols for inducing acute inflammation and assessing pain-related behaviors in rodents, and offer guidance on data analysis and interpretation. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.

Scientific Rationale & Preclinical Strategy

The Target: TRPV1 in Inflammatory Pain

The Transient Receptor Potential Vanilloid 1 (TRPV1), often called the capsaicin receptor, is a non-selective cation channel highly expressed in sensory neurons.[1] It functions as a crucial transducer of noxious stimuli, including high temperatures, acidic conditions, and various endogenous inflammatory mediators.[2][3] During tissue injury and inflammation, a host of pro-inflammatory molecules (e.g., prostaglandins, bradykinin) are released, which sensitize TRPV1 channels. This sensitization lowers the activation threshold, contributing significantly to thermal hyperalgesia (exaggerated pain response to heat) and allodynia (pain response to normally non-painful stimuli), which are hallmarks of inflammatory pain.[4] Therefore, antagonizing the TRPV1 channel presents a promising therapeutic strategy for alleviating inflammatory pain.[2][3] The 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene scaffold represents a novel chemical series for investigation as potent and selective TRPV1 antagonists.

Model Selection: Carrageenan-Induced Paw Edema

For screening novel anti-inflammatory and analgesic compounds, a model that is robust, reproducible, and clinically relevant is paramount.[5][6] The carrageenan-induced paw edema model in rodents is a gold-standard for acute inflammation studies.[7]

Causality Behind Experimental Choice:

  • Mechanism of Action: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin. The later phase (1.5-6 hours) is characterized by the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2), and the infiltration of neutrophils.[7][8] This cascade closely mimics the inflammatory processes in human conditions and is known to sensitize TRPV1 channels.

  • Predictive Validity: The model is highly predictive for compounds targeting mediators of inflammation and pain, such as traditional NSAIDs (which inhibit COX enzymes) and potentially novel agents like TRPV1 antagonists.[9]

  • Quantifiable Endpoints: The resulting inflammation (edema) and pain hypersensitivity (thermal and mechanical) can be accurately and objectively quantified, providing robust data for efficacy assessment.[10]

Visual Summaries of Key Processes

Hypothesized TRPV1 Signaling Pathway & Antagonism

The following diagram illustrates the central role of TRPV1 in nociceptive signaling during inflammation and the proposed mechanism of action for the test compounds.

TRPV1_Pathway cluster_0 Inflammatory Milieu cluster_1 Sensory Neuron Membrane cluster_2 Intracellular Events Prostaglandins Prostaglandins PKC PKC/PKA Prostaglandins->PKC activate Protons (Low pH) Protons (Low pH) TRPV1 TRPV1 Channel Protons (Low pH)->TRPV1 activate Heat Heat Heat->TRPV1 activate Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx opens PKC->TRPV1 sensitize (phosphorylate) Test_Compound 2-Methyl-4-[(4-trifluoromethyl) phenyl]-1-butene derivative Test_Compound->TRPV1 Antagonizes/ Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Release of Substance P & CGRP Action_Potential->Neuropeptide_Release Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Hypothesized TRPV1 signaling cascade in inflammation and point of intervention.

Overall Experimental Workflow

This diagram provides a top-level view of the entire experimental procedure, from animal preparation to data analysis.

Workflow A Phase 1: Acclimatization & Baseline (Day -7 to -1) B Animal Acclimatization (7 days) A->B C Habituation to Behavioral Apparatuses B->C D Baseline Behavioral Testing (Von Frey & Hargreaves) C->D E Phase 2: Study Day (Day 0) F Randomization & Grouping E->F G Compound/Vehicle Administration (T = -60 min) F->G H Carrageenan Injection (Subplantar, T = 0 min) G->H I Phase 3: Efficacy Assessment (Day 0) H->I J Paw Edema Measurement (Plethysmometer) (T = 1, 2, 3, 4 hr) I->J K Behavioral Testing (Mechanical & Thermal) (T = 3 hr) I->K M Euthanasia & Tissue Collection (Optional, T = 4 hr) I->M N Data Analysis & Statistical Evaluation J->N L Phase 4: Analysis (Day 1+) K->L K->N M->N

Caption: High-level overview of the in-vivo study workflow.

Experimental Design & Data Presentation

A robust experimental design is crucial for obtaining reliable and interpretable data. This includes appropriate control groups, randomization, and blinding.

Study Groups and Dosing Regimen

The following table provides an example study design. Doses should be determined from prior pharmacokinetic and tolerability studies.

Group Treatment Dose (mg/kg) Route N (Animals/Group) Purpose
1Vehicle-p.o.10Negative Control: Establishes baseline inflammation/pain response.
2Test Compound3p.o.10Low Dose Efficacy
3Test Compound10p.o.10Mid Dose Efficacy
4Test Compound30p.o.10High Dose Efficacy
5Celecoxib30p.o.10Positive Control (Anti-inflammatory): Validates the inflammatory edema component of the model.[8][11]
6Gabapentin100p.o.10Positive Control (Analgesic): Validates the pain hypersensitivity component of the model.[12][13]

p.o. = per os (oral gavage)

Detailed Methodologies & Protocols

Ethical Statement: All procedures must be conducted in accordance with the ethical guidelines for animal research and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[14][15][16] Every effort should be made to minimize animal suffering and to reduce the number of animals used (The 3Rs: Replacement, Reduction, Refinement).[16]

Protocol 4.1: Animal Handling and Acclimatization
  • Species: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g). Rodents are frequently used due to their genetic and nervous system similarities to humans.[17]

  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate to the facility for at least 7 days before any procedures.

  • Habituation: For 2-3 days prior to baseline testing, habituate the animals to the behavioral testing environments (e.g., placing them in the chambers of the Von Frey or Hargreaves apparatus) for 15-30 minutes to reduce stress-induced variability.[18]

Protocol 4.2: Compound Formulation and Administration
  • Vehicle Selection: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The vehicle should be non-toxic and inert.

  • Preparation: Prepare fresh formulations on the day of the experiment. Ensure the compound is fully suspended or dissolved.

  • Administration: Administer the test compound, positive controls, or vehicle via oral gavage (p.o.) at a volume of 5-10 mL/kg. Administration typically occurs 30-60 minutes prior to carrageenan injection to allow for absorption.[7]

Protocol 4.3: Induction of Carrageenan-Induced Paw Edema
  • Preparation: Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline.[19]

  • Baseline Measurement: Prior to injection, measure the baseline paw volume of the right hind paw using a plethysmometer. This is V₀.

  • Injection: Under brief isoflurane anesthesia to minimize distress, inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan solution into the subplantar surface of the right hind paw using a 27- or 30-gauge needle.[10]

  • Timing: This injection marks Time = 0.

Protocol 4.4: Efficacy Assessment - Paw Edema
  • Apparatus: Digital Plethysmometer.

  • Procedure: At 1, 2, 3, and 4 hours post-carrageenan injection, measure the volume of the injected paw (Vₜ).[20]

  • Data Calculation:

    • Edema Volume (mL): ΔV = Vₜ - V₀

    • Percent Inhibition of Edema: % Inhibition = [ (ΔV_vehicle - ΔV_treated) / ΔV_vehicle ] * 100

Protocol 4.5: Efficacy Assessment - Thermal Hyperalgesia (Hargreaves Test)
  • Apparatus: Plantar Test Apparatus (Hargreaves Apparatus).

  • Rationale: This test measures the paw withdrawal latency to a noxious thermal stimulus (radiant heat), providing an objective measure of thermal pain sensitivity.[9][21]

  • Procedure: a. Place the animal in a plexiglass chamber on the glass floor of the apparatus and allow it to acclimate.[21] b. Position the movable infrared (IR) heat source directly beneath the plantar surface of the carrageenan-injected paw. c. Activate the IR source. A timer will start automatically. d. When the animal withdraws its paw, the timer stops, recording the paw withdrawal latency (PWL). e. A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.[21] f. Perform the test at baseline (before treatment) and at a peak time point post-carrageenan (e.g., 3 hours). g. Average 2-3 readings per animal at each time point.

Protocol 4.6: Efficacy Assessment - Mechanical Allodynia (Von Frey Test)
  • Apparatus: Electronic Von Frey apparatus or a set of calibrated Von Frey filaments.

  • Rationale: This test determines the mechanical withdrawal threshold, which is the minimum force required to elicit a paw withdrawal reflex. A decrease in this threshold indicates mechanical allodynia.[22][23]

  • Procedure (Electronic Von Frey): a. Place the animal in a chamber on an elevated wire mesh floor.[18][22] b. Apply the rigid tip of the force transducer to the plantar surface of the injected paw. c. Increase the force steadily and linearly until the animal withdraws its paw.[22] d. The force at which withdrawal occurs is automatically recorded as the paw withdrawal threshold (PWT) in grams. e. Perform the test at baseline and at a peak time point (e.g., 3 hours). f. Average 3-5 readings per animal at each time point.

Data Analysis and Interpretation

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., one-way or two-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

  • Interpretation of Results:

    • A significant reduction in paw edema volume by the test compound compared to the vehicle group indicates anti-inflammatory activity .

    • A significant increase in paw withdrawal latency (Hargreaves test) by the test compound compared to the vehicle group indicates efficacy against thermal hyperalgesia .

    • A significant increase in paw withdrawal threshold (Von Frey test) by the test compound compared to the vehicle group indicates efficacy against mechanical allodynia .

  • Self-Validation: The expected outcomes for the control groups validate the study. The vehicle group should show robust edema and hypersensitivity. The celecoxib group should significantly reduce edema.[8] The gabapentin group should significantly reverse mechanical and/or thermal hypersensitivity.[12][13]

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
  • How to conduct Von Frey Test? - BioMed. (2025, December 15).
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.).
  • An overview of animal models of pain: disease models and outcome measures - PMC. (n.d.).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). PubMed Central.
  • Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. (n.d.). Karger Publishers.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.). BenchChem.
  • Mechanisms of action of gabapentin - PubMed. (n.d.).
  • Carrageenan Induced Paw Edema (R
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016, September 20). Journal of Visualized Experiments.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). News-Medical.net.
  • TRPV1 Modulators for the Treatment of Pain and Inflammation - ACS Publications. (2019, January 7).
  • Gabapentin - Wikipedia. (n.d.). Wikipedia.
  • Hargreaves Test - ucsf - iacuc. (n.d.). University of California, San Francisco.
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.).
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research - Marietta College. (n.d.). Marietta College.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.).
  • Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC. (n.d.).
  • Animal Models for Translational Pain Research - International Association for the Study of Pain (IASP). (2022, January 17). IASP.
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. (n.d.). University of Maryland School of Pharmacy.
  • Hargreaves Test for Hyperalgesia - Melior Discovery. (n.d.). Melior Discovery.
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC - PubMed Central. (2024, September 9).
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Bio-protocol.

Sources

Application

Application Notes and Protocols: Exploring 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in Novel Pesticide Development

Introduction: The Promise of Fluorinated Scaffolds in Agrochemicals The strategic incorporation of fluorine atoms into organic molecules has revolutionized the development of modern agrochemicals. The trifluoromethyl (-C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluorinated Scaffolds in Agrochemicals

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the development of modern agrochemicals. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in pesticide design due to its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] These characteristics can significantly enhance the biological activity, bioavailability, and target affinity of a molecule. The trifluoromethylphenyl scaffold is a recurring structural motif in a variety of commercial pesticides, demonstrating broad-spectrum utility as insecticides, herbicides, and fungicides.[3][4]

This document provides a comprehensive guide for researchers and scientists on the potential application of a novel compound, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene , as a foundational structure for the development of new pesticides. We will explore a plausible synthetic route, outline detailed protocols for screening its biological activity, and discuss potential mechanisms of action based on its structural alerts.

Compound Profile:
Compound Name 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene
CAS Number Not currently assigned
Molecular Formula C12H13F3
Molecular Weight 214.23 g/mol
Structure

Part 1: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

While a specific synthetic procedure for this exact molecule is not yet published, a reliable route can be proposed based on established organic chemistry principles, such as the Wittig reaction or a Grignard reaction followed by dehydration.[5] Below is a proposed synthetic workflow utilizing a Grignard reaction.

Proposed Synthetic Workflow

Synthetic_Workflow 4-bromobenzotrifluoride 4-bromobenzotrifluoride Mg_THF Mg, THF 4-bromobenzotrifluoride->Mg_THF Grignard_reagent 4-(trifluoromethyl)phenylmagnesium bromide Mg_THF->Grignard_reagent Tertiary_alcohol 2-Methyl-1-(4-(trifluoromethyl)phenyl) butan-2-ol Grignard_reagent->Tertiary_alcohol 1. Add 3-Methylbutanal 2. Aqueous workup 3_methyl_butanal 3-Methylbutanal H2SO4_heat Conc. H2SO4, Heat Tertiary_alcohol->H2SO4_heat Target_compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene H2SO4_heat->Target_compound Dehydration

Caption: Proposed Grignard reaction followed by dehydration for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

  • 4-bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 3-Methylbutanal

  • Concentrated sulfuric acid

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromobenzotrifluoride in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 4-bromobenzotrifluoride solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-methylbutanal in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture with stirring, and monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of the alkene.

  • Purification: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Part 2: Screening for Pesticidal Activity

The trifluoromethylphenyl motif is present in a wide array of commercial pesticides, suggesting that 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene could exhibit insecticidal, herbicidal, or fungicidal properties. A tiered screening approach is recommended to efficiently evaluate its potential.

Overall Screening Workflow

Screening_Workflow Target_Compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Primary_Screening Primary Screening (High Concentration) Target_Compound->Primary_Screening Insecticidal_Assay Insecticidal Assay (e.g., Mosquito Larvae) Primary_Screening->Insecticidal_Assay Herbicidal_Assay Herbicidal Assay (e.g., Seed Germination) Primary_Screening->Herbicidal_Assay Fungicidal_Assay Fungicidal Assay (e.g., Spore Germination) Primary_Screening->Fungicidal_Assay LC50_Determination LC50/LD50 Determination Insecticidal_Assay->LC50_Determination If Active EC50_Determination EC50 Determination Herbicidal_Assay->EC50_Determination If Active MIC_Determination MIC Determination Fungicidal_Assay->MIC_Determination If Active Secondary_Screening Secondary Screening (Dose-Response) Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action LC50_Determination->Secondary_Screening EC50_Determination->Secondary_Screening MIC_Determination->Secondary_Screening Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A tiered approach for screening the pesticidal activity of the target compound.

Protocol 1: Insecticidal Activity Screening

Rationale: The lipophilic nature of the trifluoromethyl group can facilitate penetration of the insect cuticle.[1] Many trifluoromethyl-containing compounds exhibit insecticidal properties.[7] A common primary screen involves aquatic insect larvae due to the ease of compound administration and observation.

Target Organism: Aedes aegypti (yellow fever mosquito) larvae.

Materials:

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • 24-well plates.

  • Deionized water.

  • Aedes aegypti larvae (3rd or 4th instar).

  • Positive control (e.g., a known insecticide like permethrin).

  • Negative control (solvent only).

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in deionized water. The final solvent concentration should not exceed a level that is non-toxic to the larvae (typically <1%).

  • Assay Setup: To each well of a 24-well plate, add 1 ml of the test solution.

  • Larval Introduction: Carefully transfer 10 Aedes aegypti larvae into each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) and photoperiod (e.g., 12:12 light:dark).

  • Data Collection: After 24 and 48 hours, count the number of dead or moribund larvae in each well. Larvae that are unable to move when gently prodded are considered moribund.[8]

  • Data Analysis: Calculate the percentage mortality for each concentration. For dose-response studies, determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Hypothetical Data Presentation:

Concentration (µg/mL) % Mortality (24h) % Mortality (48h)
10095100
507085
254060
101525
105
Positive Control100100
Negative Control00
Protocol 2: Herbicidal Activity Screening

Rationale: Some trifluoromethylphenyl derivatives act as herbicides by inhibiting essential plant processes like cell division.[3] A seed germination and root elongation assay is a simple and effective primary screen for herbicidal activity.[9]

Target Organisms: Lolium perenne (perennial ryegrass) as a model monocot and Amaranthus retroflexus (redroot pigweed) as a model dicot.

Materials:

  • Stock solution of the test compound in a suitable solvent.

  • Petri dishes with filter paper.

  • Seeds of the target plants.

  • Positive control (e.g., glyphosate).

  • Negative control (solvent only).

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound.

  • Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a known volume of the test solution.

  • Seed Plating: Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the percentage of seed germination and the length of the radicle (primary root) for each seedling.

  • Data Analysis: Calculate the percentage inhibition of germination and root growth compared to the negative control. Determine the EC50 (effective concentration for 50% inhibition) for both parameters.

Hypothetical Data Presentation:

Concentration (µg/mL) % Germination Inhibition (L. perenne) % Root Growth Inhibition (L. perenne)
200100100
1008095
505575
252040
10510
Positive Control100100
Negative Control00
Protocol 3: Fungicidal Activity Screening

Rationale: Trifluoromethyl-containing compounds have been successfully developed as fungicides.[10] A spore germination assay is a fundamental method to assess the direct fungistatic or fungicidal effect of a compound.[11]

Target Organism: Aspergillus niger (a common mold).

Materials:

  • Stock solution of the test compound in a suitable solvent.

  • Potato Dextrose Agar (PDA) or a suitable liquid broth.

  • Spore suspension of Aspergillus niger.

  • Microtiter plates.

  • Positive control (e.g., a commercial fungicide like azoxystrobin).

  • Negative control (solvent only).

Procedure:

  • Preparation of Test Plates: For an agar-based assay, incorporate the test compound at various concentrations into molten PDA before pouring the plates. For a liquid-based assay, use a broth microdilution method in a 96-well plate.[12]

  • Inoculation: Inoculate the center of the agar plates with a small amount of Aspergillus niger spores or add a standardized spore suspension to the wells of the microtiter plate.

  • Incubation: Incubate at an appropriate temperature (e.g., 28-30°C) for several days.

  • Data Collection: For the agar-based assay, measure the diameter of the fungal colony. For the broth microdilution assay, assess fungal growth visually or by measuring the optical density.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth.

Hypothetical Data Presentation:

Concentration (µg/mL) % Growth Inhibition Visual Growth
50100-
25100-
12.590+/-
6.2560+
3.1320++
Positive Control100-
Negative Control0+++

Part 3: Postulated Mechanism of Action

Based on the structure of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, we can hypothesize potential mechanisms of action that could be investigated if primary screening shows promising results.

Hypothetical Mechanism of Action: Disruption of Microtubule Assembly

Mechanism_of_Action Target_Compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Cell_Membrane Cell Membrane Penetration (Enhanced by -CF3 group) Target_Compound->Cell_Membrane Tubulin_Binding Binding to β-tubulin subunit Cell_Membrane->Tubulin_Binding Microtubule_Polymerization Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Polymerization Cell_Division_Arrest Arrest of Cell Division (Mitosis) Microtubule_Polymerization->Cell_Division_Arrest Root_Growth_Inhibition Inhibition of Root Growth Cell_Division_Arrest->Root_Growth_Inhibition Cell_Death Cell Death Root_Growth_Inhibition->Cell_Death

Caption: A hypothetical mechanism of action for herbicidal activity via microtubule disruption.

This proposed mechanism is based on the known action of some dithiopyr and thiazopyr herbicides, which also contain a trifluoromethylphenyl moiety and are known to inhibit microtubule assembly.[3] Further experiments, such as tubulin polymerization assays and cell cycle analysis, would be required to validate this hypothesis.

Conclusion

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene represents a promising, yet unexplored, chemical scaffold for the development of novel pesticides. The presence of the trifluoromethylphenyl group provides a strong rationale for its potential bioactivity. The protocols outlined in this document offer a systematic approach to synthesizing this compound and screening its efficacy as an insecticide, herbicide, and fungicide. Positive results from these initial screens would warrant further investigation into its mechanism of action, spectrum of activity, and potential for lead optimization.

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  • Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. US EPA. Available at: [Link]

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  • methyl-2'-butenyl)benzoate, major insecticidal principle from Piper guanacastensis. PubMed. Available at: [Link]

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Method

Formulation strategies for in vivo delivery of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Topic: Formulation Strategies for In Vivo Delivery of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Audience: Researchers, scientists, and drug development professionals. Executive Summary The development of new chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation Strategies for In Vivo Delivery of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, which leads to low and erratic oral bioavailability.[1] 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene serves as a representative model for such a challenge. Its structure, characterized by a phenyl ring, a trifluoromethyl group, and a hydrocarbon chain, strongly suggests high lipophilicity and, consequently, poor water solubility. This application note provides a comprehensive guide to developing effective in vivo delivery systems for this and similar hydrophobic compounds. We move beyond simple lists of methods to explain the causal relationships behind formulation choices, offering detailed, self-validating protocols for three distinct strategies: a baseline micronized suspension, a high-performance lipid-based nanoemulsion, and a robust amorphous solid dispersion. The goal is to provide the formulation scientist with a logical, evidence-based framework for advancing poorly soluble drug candidates from the bench to preclinical in vivo evaluation.[2]

Pre-Formulation Characterization: Understanding the Challenge

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design.[2] Since experimental data for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is not publicly available, we will proceed with postulated properties based on its chemical structure, which is typical for an NCE at the discovery or early preclinical stage.

Table 1: Postulated Physicochemical Properties of the Model Compound

PropertyPostulated ValueImplication for Formulation
Molecular Weight~228.25 g/mol Moderate size, suitable for various delivery systems.
Calculated LogP> 4.5Highly lipophilic ('grease-ball' molecule); poor aqueous solubility is expected.[3]
Aqueous Solubility< 0.1 µg/mLDissolution will be the rate-limiting step for absorption.[4]
Melting PointEstimated: 50-90 °CA relatively low melting point may favor lipid-based formulations or hot-melt extrusion for solid dispersions.
pKaNon-ionizablepH adjustment cannot be used to enhance solubility.
Physical FormLikely an oil or low-melting-point solidThe physical state will influence handling and processing choices.

These properties classify the compound as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). The primary challenge is to enhance its dissolution rate and/or maintain it in a solubilized state within the gastrointestinal tract to ensure adequate absorption.[5]

Formulation Strategy Decision Framework

The selection of a formulation strategy is a critical decision driven by the API's properties, the intended route of administration, and the stage of development.[6] For early preclinical studies (e.g., toxicology, initial pharmacokinetics), the goal is often to maximize exposure to ensure a clear safety signal and understand the compound's intrinsic properties.[7]

G cluster_0 API Characterization cluster_1 Primary Strategy Assessment cluster_2 Recommended Formulation Paths API LogP > 4 Aqueous Sol. < 1 µg/mL Non-ionizable Lipid High Lipid Solubility? API->Lipid Polymer Good Amorphous Stability? Lipid->Polymer  No / Moderate LBDDS Lipid-Based Delivery (Nanoemulsion, SEDDS) Lipid->LBDDS  Yes ASD Amorphous Solid Dispersion (Spray Drying, HME) Polymer->ASD  Yes Suspension Simple Suspension (Baseline / High Dose Tox.) Polymer->Suspension  No

Caption: Formulation strategy decision tree.

Strategy 1: Micronized Aqueous Suspension (Baseline)

For high-dose toxicology studies or as an initial baseline, a simple aqueous suspension is often employed. The principle is to increase the surface area of the drug particles to enhance dissolution, a technique known as micronization.[8]

Rationale & Causality
  • Why it's a baseline: Suspensions are relatively simple to prepare and can accommodate high drug loads, which is often necessary for toxicology studies.[2]

  • Mechanism: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute. Reducing particle size from, for example, 50 µm to <10 µm can significantly increase this surface area, thereby improving the dissolution rate.

  • Limitations: For highly hydrophobic compounds, poor wettability can counteract the benefits of particle size reduction. Furthermore, the drug may not achieve the necessary thermodynamic concentration gradient for optimal absorption.

Detailed Protocol: Preparation of a 10 mg/mL Micronized Suspension
  • Particle Size Reduction:

    • Place 1.0 g of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene into a zirconia milling jar containing zirconia milling beads.

    • If the API is an oil, it must first be adsorbed onto an inert carrier like silicon dioxide.

    • Mill the API using a planetary ball mill or similar equipment until the particle size distribution (d90) is below 10 µm, as verified by laser diffraction analysis.

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) docusate sodium solution in deionized water.

    • Causality: HPMC acts as a suspending agent to prevent rapid sedimentation of drug particles. Docusate sodium is a wetting agent that reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, which is critical for effective dispersion.

  • Formulation:

    • Gradually add 100 mg of the micronized API to 10 mL of the prepared vehicle while continuously stirring with a magnetic stirrer.

    • Once fully dispersed, homogenize the suspension using a high-shear homogenizer for 5-10 minutes to ensure uniformity.

  • Quality Control:

    • Particle Size Analysis: Confirm the particle size remains within the desired range.

    • Microscopy: Visually inspect for uniform dispersion and absence of large agglomerates.

    • Short-term Stability: Store at 4°C and room temperature for 24-48 hours and visually inspect for any signs of crystal growth or significant sedimentation.

Strategy 2: Lipid-Based Nanoemulsion (High Performance)

For highly lipophilic compounds (LogP > 4), lipid-based drug delivery systems (LBDDS) are a superior strategy.[9] They enhance bioavailability by presenting the drug in a solubilized form and can facilitate lymphatic transport, bypassing first-pass metabolism.[10][11] A nanoemulsion is a dispersion of oil droplets in an aqueous phase with droplet sizes typically below 200 nm.[12][13]

Rationale & Causality
  • Why it's effective: The drug is dissolved in the oil phase, completely bypassing the dissolution step in the GI tract. The small droplet size provides a vast surface area for lipid digestion and drug absorption.

  • Mechanism: Upon oral administration, the nanoemulsion disperses in the GI fluids. The oil droplets, containing the dissolved drug, are acted upon by bile salts and lipases, forming mixed micelles that are readily absorbed by enterocytes.[11]

  • Self-Validating System: The clarity and stability of the resulting nanoemulsion are direct indicators of a successful formulation. Any precipitation or phase separation indicates incompatibility or instability.

Detailed Protocol: Development of an Oral Nanoemulsion

Step 1: Excipient Screening

The first step is to determine the solubility of the API in various oils, surfactants, and co-surfactants to identify the most suitable components.[14]

Table 2: Hypothetical Solubility Screening Data

Excipient ClassExcipientSolubility (mg/g)
Oils (Long/Medium Chain) Sesame Oil45.2
Miglyol® 812 (MCT)85.7
Corn Oil30.1
Surfactants Kolliphor® EL150.3
Tween® 80112.5
Labrasol®95.8
Co-surfactants Transcutol® HP180.6
Propylene Glycol65.4
PEG 40098.2

Step 2: Pseudo-Ternary Phase Diagram Construction

This step is crucial to identify the concentration ranges of the selected components that will result in a stable nanoemulsion.

  • Prepare various mixtures of surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each S/CoS mix ratio, titrate the oil phase with the S/CoS mix at various ratios (from 9:1 to 1:9).

  • To each of these mixtures, add the aqueous phase (water) dropwise with gentle stirring.

  • Observe the mixture for clarity and flowability. The points where clear, low-viscosity liquids form are marked on a ternary phase diagram to delineate the nanoemulsion region.

Step 3: Nanoemulsion Preparation (High-Energy Emulsification)

  • Organic Phase: Based on the phase diagram, select a composition. For example: 10% Miglyol® 812, 30% S/CoS mix (2:1 Kolliphor® EL:Transcutol® HP), and 60% aqueous phase. Dissolve 10 mg of the API per mL of the final formulation into the oil phase.

  • Aqueous Phase: Prepare the required volume of deionized water.

  • Pre-emulsion: Slowly add the organic phase to the aqueous phase while stirring at high speed (~1000 rpm) with a magnetic stirrer for 15 minutes. This will form a coarse, milky emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., using a probe sonicator or a microfluidizer) at 40% amplitude for 10-20 minutes in an ice bath to prevent overheating.[15] The endpoint is typically a transparent or translucent, bluish-white liquid.

G cluster_0 Phase Preparation cluster_1 Emulsification Process cluster_2 Final Product & QC Organic 1. Prepare Organic Phase: API dissolved in Oil + Surfactant/Co-surfactant Mix 3. Coarse Mixing: Add Organic to Aqueous (High-Speed Stirring) Organic->Mix Aqueous 2. Prepare Aqueous Phase (e.g., Deionized Water) Aqueous->Mix Homogenize 4. High-Energy Homogenization: (Sonication or Microfluidizer) Mix->Homogenize Nanoemulsion 5. Formation of Transparent/Translucent Nanoemulsion Homogenize->Nanoemulsion QC 6. Quality Control: Particle Size, PDI, Zeta Potential Nanoemulsion->QC

Caption: Workflow for nanoemulsion preparation.

Step 4: Quality Control & Characterization

  • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target: < 200 nm, PDI < 0.3.

  • Zeta Potential: Indicates the surface charge of the droplets, predicting stability. Target: > |25| mV for electrostatic stabilization.

  • Thermodynamic Stability: Centrifuge at 5000 rpm for 30 minutes and perform freeze-thaw cycles. The formulation should show no signs of phase separation, creaming, or cracking.

Strategy 3: Amorphous Solid Dispersion (Alternative)

Solid dispersion is a technique where the API is dispersed in an inert carrier matrix, usually a polymer, at the molecular level.[5] Converting the drug from a crystalline to a higher-energy amorphous state significantly enhances its dissolution rate and apparent solubility.[4][16]

Rationale & Causality
  • Why it's effective: The amorphous form of a drug lacks the strong crystal lattice energy that must be overcome during dissolution, making it dissolve much more readily.[17] The hydrophilic polymer carrier also improves the wettability of the hydrophobic drug and can inhibit its precipitation upon dissolution.[8]

  • Mechanism: When the solid dispersion is exposed to an aqueous medium, the polymer dissolves rapidly, releasing the drug as a supersaturated solution of fine, amorphous particles, which leads to a high concentration gradient for absorption.

  • Choice of Method: The solvent evaporation method is suitable for thermolabile compounds and is a common technique at the lab scale.

Detailed Protocol: Preparation by Solvent Evaporation
  • Component Selection:

    • Polymer: Select a polymer that forms a stable amorphous dispersion with the drug. Common choices include Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS is particularly useful as it can inhibit drug precipitation in the intestine.

    • Solvent: A common volatile solvent that dissolves both the API and the polymer is required. Dichloromethane or a methanol/acetone mixture are common starting points.

  • Preparation:

    • Dissolve 100 mg of the API and 200 mg of HPMCAS (1:2 drug-to-polymer ratio) in 10 mL of methanol.

    • Causality: The ratio is critical. Too little polymer may not prevent the drug from recrystallizing, while too much results in a low drug load. A 1:2 or 1:3 ratio is a common starting point.

    • Pour the clear solution into a petri dish to create a thin film.

    • Evaporate the solvent in a vacuum oven at 40°C overnight. The vacuum ensures complete removal of residual solvent.

  • Post-Processing:

    • Scrape the resulting solid film from the dish.

    • Gently grind the film using a mortar and pestle to obtain a fine powder.

    • Store the powder in a desiccator, as amorphous systems can be hygroscopic.

  • Quality Control:

    • Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for the drug confirms its amorphous state.

    • Powder X-Ray Diffraction (PXRD): A "halo" pattern instead of sharp peaks indicates an amorphous solid.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids. The solid dispersion should show a significantly faster and higher extent of drug release compared to the pure crystalline drug.

Comparative Summary and Final Recommendations

Table 3: Comparison of Formulation Strategies

ParameterMicronized SuspensionNanoemulsionAmorphous Solid Dispersion
Bioavailability Enhancement Low to ModerateHighModerate to High
Drug Loading Capacity HighLow to ModerateModerate
Development Complexity LowHighModerate
Mechanism Increased Surface AreaPre-dissolved in lipidAmorphous state, supersaturation
Stability Concerns Crystal growth, settlingOstwald ripening, phase separationRecrystallization, hygroscopicity
Best Use Case Baseline PK, high-dose toxPK/PD studies, low-dose efficacyOral solid dosage form development

Recommendation:

For a highly lipophilic compound like 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a lipid-based nanoemulsion is the most promising strategy for maximizing oral exposure in preclinical studies.[10][18] It directly addresses the primary barrier of dissolution and leverages the drug's inherent lipophilicity to its advantage. An amorphous solid dispersion represents a strong secondary option, particularly if the ultimate goal is a solid dosage form. The micronized suspension should be used as a baseline comparator or for studies where very high doses preclude the use of other systems.

References

  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. PMC - PubMed Central. Available at: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available at: [Link]

  • Vogt, M., et al. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Kamboj, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Li, T., et al. (2024). In vivo deposition of poorly soluble drugs. PubMed. Available at: [Link]

  • PubChem. 2-Methyl-4-phenyl-1-butene. PubChem. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]

  • Salawi, A. (2017). Oral lipid-based drug delivery systems - An overview. ResearchGate. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. Available at: [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJRPR. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. JAPER. Available at: [Link]

  • Nanoemulsion Formulation Strategies for Enhanced Drug Delivery: Review Article. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wu, Y., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. PMC - NIH. Available at: [Link]

  • Singh, S., et al. (2021). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Iqbal, M. A., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Gaffar, I. K., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]

  • Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available at: [Link]

  • Crystal Pharmatech. (2017). Preclinical Formulation Development. Crystal Pharmatech. Available at: [Link]

  • JoVE. (2023). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]

  • Frontiers. (2023). Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers. Frontiers. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side-Product Analysis in the Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Welcome to the technical support center for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this valuable chemical intermediate. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your reaction and ensure the purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this and structurally similar compounds.

Q1: What are the most viable synthetic routes for preparing 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene?

Two primary strategies are commonly employed for synthesizing compounds with this structural motif: the Grignard reaction followed by dehydration, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Grignard Reaction: This classic organometallic approach typically involves the reaction of a (4-trifluoromethyl)phenyl Grignard reagent with a suitable ketone (e.g., methyl isopropenyl ketone) or an alternative pathway involving the reaction of 4-(4-trifluoromethylphenyl)butan-2-one with a methyl Grignard reagent, followed by an acid-catalyzed dehydration step to form the terminal alkene. This route is often favored for its cost-effectiveness and scalability, though the dehydration step can present challenges with isomer control. A similar approach has been documented for the synthesis of 4-(4-ethoxyphenyl)-2-methyl-1-butene[1].

  • Suzuki-Miyaura Coupling: This powerful cross-coupling method offers high functional group tolerance and typically involves the reaction of (4-trifluoromethyl)phenylboronic acid with a suitable alkenyl halide or triflate, such as 4-bromo-2-methyl-1-butene, in the presence of a palladium catalyst and a base.[2][3] This route can provide better control over the double bond position but requires careful optimization of the catalyst system and reaction conditions.[4]

Q2: I'm planning a Grignard synthesis. Are there specific challenges associated with the trifluoromethyl group?

Yes, the presence of a trifluoromethyl (CF3) group on the aromatic ring introduces specific stability concerns for the corresponding Grignard reagent. The strong electron-withdrawing nature of the CF3 group can make the organometallic intermediate thermally unstable.[5] Studies on 2-trifluoromethylphenyl Grignard reagents have shown they can undergo highly exothermic decomposition, which involves the destruction of the trifluoromethyl group and the formation of fluoride ions.[6] This instability necessitates careful temperature control during formation and subsequent reaction steps to prevent yield loss and ensure process safety.

Q3: What analytical techniques are recommended for purity assessment and side-product identification?

A multi-technique approach is essential for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying volatile impurities. It allows for the quantification of the desired product and the identification of side-products like isomers, homocoupled species, and unreacted starting materials.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR provides unambiguous structural confirmation of the final product and impurities. ¹⁹F NMR is particularly crucial for tracking any reactions involving the trifluoromethyl group, as its chemical shift is highly sensitive to the electronic environment.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring the reaction progress and analyzing any non-volatile byproducts that may not be amenable to GC analysis.[6]

Q4: My analysis shows a mixture of alkene isomers. What is the likely cause?

The formation of isomeric alkenes is a classic problem, particularly in syntheses that involve an elimination step.

  • In the Grignard/Dehydration route , acid-catalyzed dehydration of the intermediate tertiary alcohol can proceed via different pathways. While the desired product, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, is the less substituted (Hofmann-like) alkene, the reaction can also yield the more thermodynamically stable, internal alkene, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-2-butene (Zaitsev product). The ratio of these isomers is highly dependent on the acid catalyst, temperature, and reaction time.

  • In palladium-catalyzed reactions like the Heck coupling, isomerization of the double bond is a well-known side reaction that can occur under the reaction conditions, leading to a mixture of products.[10]

Section 2: Troubleshooting Guide for the Grignard Synthesis Route

This section provides a detailed breakdown of common problems, their root causes, and corrective actions for the Grignard reaction and subsequent dehydration pathway.

Problem 1: Low or No Yield of Grignard Reagent

Symptom: Reaction with the electrophile yields primarily unreacted starting materials; titration of the Grignard solution shows low molarity.

Root Cause Analysis: The formation of a Grignard reagent is highly sensitive to reaction conditions. The trifluoromethyl group can add further complications.

Potential Cause Scientific Rationale Recommended Action
Inactive Magnesium The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.Activate the magnesium turnings immediately before use. Common methods include stirring under nitrogen, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction.[11]
Presence of Moisture or Protic Solvents Grignard reagents are potent bases and will be quenched by any protic source (e.g., water, alcohols), forming the corresponding alkane (4-trifluoromethyltoluene).Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[11]
Reagent Instability As discussed in the FAQs, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable, leading to decomposition.[6]Prepare and use the Grignard reagent at low temperatures (e.g., 0 °C). Avoid prolonged storage and use the reagent immediately after its formation. Monitor the reaction for any unexpected exotherms.
Problem 2: Significant Formation of 1,2-bis(4-(trifluoromethyl)phenyl)ethane

Symptom: A high-boiling point impurity is detected by GC-MS or NMR, identified as the homocoupled product.

Scientific Rationale: This side-product arises from a Wurtz-type coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted starting aryl halide (R-X) to form R-R.[11] This is particularly prevalent at higher concentrations of the aryl halide.

Workflow: Minimizing Homocoupling

cluster_desired Desired Pathway cluster_side Side Reaction cluster_solution Solution A Ar-X + Mg B Ar-MgX (Grignard) A->B Formation D Desired Product B->D Reaction C Electrophile C->D Reaction E Ar-MgX G Ar-Ar (Homocoupling) E->G Wurtz Coupling F Ar-X (Unreacted) F->G Wurtz Coupling H Slowly add Ar-X to Mg suspension I Maintain low [Ar-X] H->I J Control Temperature (avoid hotspots)

Caption: Desired Grignard reaction vs. side-reaction.

Corrective Protocol
  • Slow Addition: Instead of adding magnesium to the halide, add the solution of the aryl halide dropwise to a suspension of activated magnesium turnings in the anhydrous solvent. This maintains a low concentration of the halide, disfavoring the bimolecular coupling reaction.

  • Temperature Control: Maintain a consistent and controlled temperature throughout the addition to prevent local hotspots that can accelerate the side reaction.

Problem 3: Isomeric Mixture of Alkenes in Final Product

Symptom: GC or NMR analysis reveals the presence of both 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and the internal isomer, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-2-butene.

Scientific Rationale: The acid-catalyzed dehydration of the intermediate tertiary alcohol proceeds through a carbocation intermediate. The subsequent elimination of a proton can occur from either the adjacent methyl group (leading to the desired 1-butene, a Hofmann-like product) or the adjacent methylene group (leading to the more substituted 2-butene, the Zaitsev product). The Zaitsev product is often the thermodynamically favored isomer.

Workflow: Controlling Elimination

cluster_zaitsev Zaitsev Pathway (Favored) cluster_hofmann Hofmann Pathway (Desired) start Tertiary Alcohol Intermediate carbocation Carbocation Intermediate start->carbocation H+, -H₂O zaitsev Internal Alkene (2-butene isomer) carbocation->zaitsev Proton loss from methylene hofmann Terminal Alkene (1-butene product) carbocation->hofmann Proton loss from methyl

Caption: Competing elimination pathways.

Corrective Protocol
  • Milder Dehydration Conditions: Avoid strong, non-volatile acids like sulfuric acid at high temperatures. Consider using milder catalysts such as iodine, p-toluenesulfonic acid (PTSA) at moderate temperatures, or potassium bisulfate.

  • Alternative Reagents: For greater selectivity, consider using reagents that favor Hofmann elimination, such as the Burgess reagent or performing a Tschugaeff elimination if the alcohol is converted to a xanthate ester.

Section 3: Troubleshooting Guide for the Suzuki-Miyaura Coupling Route

This section addresses common issues encountered when using a palladium-catalyzed Suzuki-Miyaura coupling to form the C-C bond.

Problem 1: Low or Stalled Reaction Conversion

Symptom: TLC, GC, or LC-MS analysis shows a significant amount of unreacted aryl halide and/or boronic acid derivative after the expected reaction time.

Root Cause Analysis: Suzuki couplings are complex catalytic cycles, and failure can occur at multiple points.[12]

Potential Cause Scientific Rationale Recommended Action
Catalyst/Ligand Inefficiency The oxidative addition of the aryl halide to Pd(0) is a critical step. An inappropriate ligand may not sufficiently activate the palladium catalyst, especially for less reactive halides.[13]Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[4]
Ineffective Base The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Poor solubility or incorrect basicity can stall the reaction.Ensure the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficiently soluble in the reaction medium or that the mixture is heterogeneous and well-stirred. For base-sensitive substrates, consider milder bases like potassium fluoride (KF).[3][14]
Low Temperature The energy of activation for one or more steps in the catalytic cycle may not be met at the current reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for Suzuki couplings is 80-110 °C.
Problem 2: Significant Formation of Homocoupled Byproducts

Symptom: GC-MS analysis shows the presence of bis(4-(trifluoromethyl)phenyl) from the boronic acid (Glaser coupling) and/or a C8 diene from the alkenyl halide.

Scientific Rationale: Homocoupling is a common side reaction in many cross-coupling protocols. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by high temperatures that can lead to undesired reductive elimination pathways.[10]

Workflow: Suzuki Cycle vs. Homocoupling

G Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation (R-B(OR)₂ + Base) Homocoupling Ar-Ar OA->Homocoupling Side Pathway TM->Pd0 Reductive Elimination Product Ar-R TM->Product Oxygen O₂ Oxygen->OA Promotes

Caption: Suzuki catalytic cycle and homocoupling side-reaction.

Corrective Protocol
  • Inert Atmosphere: Meticulously maintain an inert atmosphere (N₂ or Ar) throughout the entire setup and reaction.

  • Degas Solvents: Use solvents that have been thoroughly degassed via methods such as sparging with an inert gas for 30-60 minutes or through several freeze-pump-thaw cycles.[10]

  • Optimize Catalyst Loading: Excessively high catalyst concentrations can sometimes favor side reactions. Use the lowest effective catalyst loading, typically 1-5 mol%.

Problem 3: Formation of 4-Trifluoromethylbenzene

Symptom: A volatile peak corresponding to 4-trifluoromethylbenzene is observed in the GC-MS chromatogram.

Scientific Rationale: This side-product results from the protodeboronation of the (4-trifluoromethyl)phenylboronic acid starting material. In this reaction, a proton source (often trace water or an alcohol solvent) cleaves the C-B bond, replacing the boronic acid group with a hydrogen atom.[14]

Corrective Protocol
  • Anhydrous Conditions: While some Suzuki protocols tolerate water, if protodeboronation is significant, switch to rigorously dried, anhydrous solvents and reagents.

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less susceptible to protodeboronation than their corresponding boronic acids.[14]

  • Base Selection: The choice of base can influence the rate of protodeboronation. An empirical screening of bases may be necessary to find one that promotes the desired coupling without accelerating the side reaction.

Section 4: Analytical Methodologies

Protocol 1: GC-MS Method for Impurity Profiling

This general-purpose method is suitable for separating the target compound from its likely isomers and homocoupled side-products.

Parameter Setting
Column Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
MS Source 230 °C
MS Quadrupole 150 °C
Scan Range 40-450 m/z
Protocol 2: Key NMR Chemical Shifts for Identification

The following are approximate chemical shifts (in CDCl₃) expected for the product and a key isomeric impurity.

Compound ¹H NMR ¹³C NMR ¹⁹F NMR
2-Methyl-4-[(4-CF₃)phenyl]-1-butene (Product) ~1.75 (s, 3H, CH₃), ~2.3 (t, 2H, CH₂), ~2.7 (t, 2H, Ar-CH₂), ~4.7 (d, 2H, =CH₂), ~7.2-7.5 (m, 4H, Ar-H)~22 (CH₃), ~35 (CH₂), ~38 (Ar-CH₂), ~110 (=CH₂), ~124 (q, CF₃), ~125 (q, Ar-C), ~128-130 (Ar-C), ~145 (Ar-C), ~146 (C=CH₂)~ -62.4 (s)
2-Methyl-4-[(4-CF₃)phenyl]-2-butene (Isomer) ~1.6-1.8 (m, 6H, 2xCH₃), ~3.3 (d, 2H, Ar-CH₂), ~5.2 (t, 1H, =CH), ~7.2-7.5 (m, 4H, Ar-H)~18, 26 (CH₃), ~40 (Ar-CH₂), ~120-135 (olefinic & aromatic C's), ~124 (q, CF₃)~ -62.4 (s)

References

  • Vertex AI Search, citing PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]

  • ResearchGate. Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Available at: [Link]

  • ResearchGate. (PDF) 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Available at: [Link]

  • Google Patents. US3080411A - Process for the preparation of 2-methyl-1-butene and trialkylaluminum compounds.
  • ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]

  • PubChem. 2-Methyl-4-phenyl-1-butene. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
  • MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Studies on the Mechanism of Allylic Coupling Reactions: A Hammett Analysis of the Coupling of Aryl Silicate Derivatives. Available at: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • PubMed. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • PubMed. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available at: [Link]

  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Available at: [Link]

  • PubMed. Fragrance material review on 2-methyl-4-phenyl-2-butanol. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Technical Support Center: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Welcome to the technical support guide for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Welcome to the technical support guide for the synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure a successful and efficient synthesis.

Reaction Overview & Core Strategy

The most direct and reliable synthetic route to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene involves a Grignard reaction. The strategy consists of two main stages:

  • Formation of a Benzyl Grignard Reagent: 4-(Trifluoromethyl)benzyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form 4-(trifluoromethyl)benzylmagnesium bromide.

  • Nucleophilic Addition & Elimination: The formed Grignard reagent is then reacted with a suitable ketone, such as acetone, to form a tertiary alcohol intermediate. This intermediate is subsequently dehydrated under acidic conditions to yield the target alkene.

This approach is favored for its use of readily available starting materials and generally good yields when optimized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the trifluoromethylphenyl group? A: 4-(Trifluoromethyl)benzyl bromide is the preferred starting material. It readily forms the necessary Grignard reagent. While the corresponding chloride can be used, the bromide is typically more reactive and leads to more reliable initiation.

Q2: Which solvent is best for this Grignard reaction? A: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the standard solvents. THF is often preferred as it can better stabilize the Grignard reagent.[1] For benzyl Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior alternative, often suppressing the formation of Wurtz coupling byproducts.[2]

Q3: What are the typical yields for this synthesis? A: With proper optimization and careful execution under anhydrous conditions, yields for the two-step process can range from 60% to 80%. Yields are highly dependent on the quality of reagents and the exclusion of atmospheric moisture.

Q4: Are there any specific safety concerns with this reaction? A: Yes. Grignard reactions are exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[3] Furthermore, trifluoromethyl-substituted phenyl Grignard reagents can undergo highly exothermic decomposition, especially at high concentrations (>0.6 M in THF).[4][5] It is crucial to maintain controlled addition rates, ensure adequate cooling, and work at appropriate concentrations to manage the reaction's thermal profile.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction did not initiate, or the magnesium was not consumed. What went wrong? A: Failure to initiate is the most common issue in Grignard synthesis.

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). This layer must be breached for the reaction to start.

    • Solution: Activate the magnesium. Before adding the solvent, place the magnesium turnings in the flame-dried flask and gently crush them with a dry glass rod to expose a fresh surface.[6] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. These activators will chemically clean the surface.[1]

  • Cause 2: Wet Glassware or Solvents. Grignard reagents are potent bases and are instantly destroyed by water.[7]

    • Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1] Use freshly opened anhydrous solvents or solvent purified through a solvent purification system.

  • Cause 3: Poor Quality Alkyl Halide. The 4-(trifluoromethyl)benzyl bromide may be old or degraded.

    • Solution: Use freshly purchased or purified starting material. If necessary, purify the benzyl bromide by distillation or column chromatography.

Q: The Grignard reagent seemed to form, but the second step (addition to acetone) gave a low yield of the alcohol intermediate. Why?

  • Cause 1: Inaccurate Grignard Reagent Concentration. The exact concentration of the formed Grignard reagent is often unknown, leading to incorrect stoichiometry in the second step.[7]

    • Solution: Titrate a small aliquot of your Grignard solution before use. A common method involves titration against a known concentration of I₂ until the color persists, or using a known amount of a protic acid with an indicator.[7]

  • Cause 2: Enolization of the Ketone. If the Grignard reagent is sterically bulky (less of an issue with benzyl Grignards) or if the ketone has acidic alpha-protons, the Grignard can act as a base, deprotonating the ketone to form an enolate.[7] This regenerates the starting ketone upon workup.

    • Solution: Ensure the addition of the Grignard reagent to the ketone is performed at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.

Problem 2: Significant Impurity Formation

Q: My final product is contaminated with a major byproduct. How do I identify and prevent it?

  • Cause 1: Wurtz-Coupling Product. The most common byproduct is 1,2-bis(4-(trifluoromethyl)phenyl)ethane, formed by the reaction of the Grignard reagent with unreacted 4-(trifluoromethyl)benzyl bromide.[1][6]

    • Prevention: This side reaction is favored by high local concentrations of the benzyl bromide and higher temperatures.[6] Add the benzyl bromide solution slowly and dropwise to the magnesium suspension to maintain a low concentration. Ensure the reaction does not overheat; use an ice bath to maintain a gentle reflux.[1] Using 2-MeTHF as a solvent can also suppress this side reaction.[2]

  • Cause 2: Benzene Formation. If there are trace acidic protons in the system (from water, alcohols, etc.), the Grignard reagent will be protonated to form 4-methyl(trifluoromethyl)benzene.

    • Prevention: Strict adherence to anhydrous conditions is critical.[7]

Data Summary: Troubleshooting Common Issues
SymptomPotential CauseRecommended Solution(s)
No Reaction Initiation Inactive Mg surfaceCrush Mg turnings; use iodine or 1,2-dibromoethane as an activator.[6]
Wet glassware/solventsFlame-dry all glassware; use anhydrous solvents.[1][7]
Low Yield of Alcohol Incorrect stoichiometryTitrate the Grignard reagent before use.[7]
Ketone enolizationAdd Grignard reagent to ketone at low temperature (0 °C).[7]
Major Byproduct Wurtz couplingSlow, dropwise addition of benzyl bromide; maintain gentle reflux.[6]
Protonation of reagentEnsure strictly anhydrous conditions.[7]
Reaction Darkens Reagent decompositionAvoid overheating; maintain concentration <0.6 M.[4][7]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 4-(Trifluoromethyl)benzylmagnesium bromide

Materials:

  • Magnesium turnings (1.2 equiv)

  • 4-(Trifluoromethyl)benzyl bromide (1.0 equiv)

  • Anhydrous Diethyl Ether or THF

  • Iodine (1 crystal)

  • Three-neck round-bottom flask, condenser, addition funnel, N₂/Ar inlet

Procedure:

  • Assemble the glassware and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.

  • Place the magnesium turnings and a single crystal of iodine into the reaction flask.

  • In the addition funnel, prepare a solution of 4-(trifluoromethyl)benzyl bromide in ~1/3 of the total anhydrous solvent.

  • Add enough anhydrous solvent to the flask to cover the magnesium.

  • Add a small portion (~5-10%) of the benzyl bromide solution to the magnesium suspension.

  • The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux.[6] If it does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.[6]

  • Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[3] Use a water bath to manage the exothermic reaction if necessary.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.[7] The resulting dark gray/brown solution is the Grignard reagent.

Protocol 4.2: Synthesis and Dehydration to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Materials:

  • Freshly prepared Grignard solution (from Protocol 4.1)

  • Acetone (1.0 equiv, anhydrous)

  • Sulfuric Acid (e.g., 3M H₂SO₄) or p-Toluenesulfonic acid (catalytic)

  • Anhydrous Diethyl Ether or THF

Procedure:

  • Cool a solution of anhydrous acetone in diethyl ether to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent (1.0 equiv) to the chilled acetone solution via a cannula or addition funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup & Dehydration: Slowly and carefully quench the reaction by adding it to a beaker of ice containing 3M H₂SO₄.[6] Stir until all white solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Mechanistic Insights & Visualization

Understanding the reaction pathway is crucial for optimization. The Grignard formation is a radical process on the magnesium surface. The subsequent nucleophilic addition to the ketone is a standard polar mechanism. The final step, dehydration, is an acid-catalyzed elimination (E1 mechanism) that proceeds through a stable tertiary carbocation intermediate.

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low / No Yield start->low_yield impurity Impurity Formation start->impurity no_init Reaction Not Initiating low_yield->no_init low_conv Low Conversion (after initiation) low_yield->low_conv cause_wurtz Wurtz Coupling (Dimer Byproduct)? impurity->cause_wurtz cause_proton Protonated Reagent (Side Product)? impurity->cause_proton cause_mg Inactive Mg Surface? no_init->cause_mg Check cause_water Wet Reagents? no_init->cause_water Check cause_stoich Incorrect Stoichiometry? low_conv->cause_stoich Check cause_enol Ketone Enolization? low_conv->cause_enol Check sol_mg Activate Mg: - Crush Turnings - Add I2 / DBE cause_mg->sol_mg Yes sol_water System Check: - Flame-dry glassware - Use anhydrous solvent cause_water->sol_water Yes sol_stoich Titrate Grignard Reagent Before Use cause_stoich->sol_stoich Yes sol_enol Add Grignard at Low Temperature (0 °C) cause_enol->sol_enol Yes sol_wurtz Optimize Addition: - Slow, dropwise addition - Control temperature cause_wurtz->sol_wurtz Yes sol_proton Ensure Strictly Anhydrous Conditions cause_proton->sol_proton Yes

Caption: Troubleshooting workflow for Grignard synthesis.

References

  • University of California, Davis. (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • ResearchGate. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]

  • ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. [Link]

  • ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

  • Google Patents. (1998). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • ACS Publications. (2012). Catalytic, Nucleophilic Allylation of Aldehydes with 2-Substituted Allylic Acetates: Carbon–Carbon Bond Formation Driven by the Water–Gas Shift Reaction. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 2.5: Allylic Substitution with Carbon Nucleophiles. [Link]

  • Beilstein Journals. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

  • Google Patents. (2012). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • National Institutes of Health. (2018). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Welcome to the technical support resource for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this hydrophobic compound in biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction to the Challenge

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a compound of interest in various research fields. Its structure, characterized by a trifluoromethylphenyl group, imparts a high degree of lipophilicity. This property, while potentially beneficial for cell membrane permeability, presents a significant hurdle for its use in aqueous-based biological assays. Poor solubility can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental data. This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene so difficult to dissolve in aqueous buffers?

A1: The solubility of a compound is governed by its physicochemical properties. 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene possesses two key structural features that contribute to its low aqueous solubility:

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is highly electronegative and lipophilic (fat-loving). This group significantly increases the compound's hydrophobicity, making it resistant to dissolving in polar solvents like water.

  • Butene Chain: The hydrocarbon butene chain is also nonpolar and contributes to the overall hydrophobic nature of the molecule.

These features result in a molecule that preferentially interacts with nonpolar environments over the aqueous environment of typical biological assays.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture media. What is happening?

A2: This is a common phenomenon known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, its ability to keep them in solution is concentration-dependent. When you introduce the DMSO stock into your aqueous cell culture media, the DMSO concentration is significantly diluted. This shift in the solvent environment reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution. It is crucial to ensure the final DMSO concentration in your assay is low enough to not be toxic to the cells, typically below 0.5%, and that the compound remains soluble at this concentration.

Q3: Can the solvent I use to dissolve 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene affect my experimental results?

A3: Absolutely. This is known as a "vehicle effect." The solvent, or "vehicle," used to deliver a compound can have its own biological effects, which can confound the interpretation of your results. For example:

  • DMSO: At concentrations above 0.5%-1%, DMSO can induce cell stress, affect cell differentiation, and have antioxidant or pro-oxidant effects, depending on the cell type and experimental conditions.[1]

  • Ethanol: Can cause cellular stress and impact enzyme kinetics.

  • Surfactants: Can disrupt cell membranes and interfere with protein function.

It is imperative to include a vehicle control in your experiments (i.e., all components of the assay medium including the solvent at the same final concentration, but without the test compound) to account for any potential effects of the solvent itself.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is the most frequent challenge. Here is a step-by-step workflow to troubleshoot and resolve this issue.

A Start: Compound Precipitation Observed B Step 1: Prepare a High-Concentration Stock Solution in 100% DMSO A->B C Step 2: Perform Serial Dilutions in 100% DMSO B->C D Step 3: Dilute Serially into Assay Medium C->D E Step 4: Visually Inspect for Precipitation Under a Microscope D->E F Step 5: Determine Maximum Soluble Concentration E->F G Result: Clear Solution at Desired Concentration F->G Success H Issue: Precipitation Persists F->H Failure I Option A: Use a Co-Solvent H->I J Option B: Employ Solubilizing Excipients H->J

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol for Determining Maximum Soluble Concentration:

  • Prepare a High-Concentration Stock: Dissolve 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in 100% cell culture grade DMSO to a high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Serial Dilution in DMSO: Create a series of dilutions from your high-concentration stock using 100% DMSO.

  • Dilution into Assay Medium: Take a small aliquot from each DMSO dilution and add it to your final assay medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around, and to ensure rapid mixing.

  • Microscopic Examination: Immediately after dilution, and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature, examine a sample of each dilution under a microscope. Look for the presence of crystals or amorphous precipitate.

  • Identify the "Solubility Cliff": The highest concentration that remains clear under microscopic examination is your maximum working stock concentration in the final assay medium.

Issue 2: Inconsistent Assay Results or Poor Reproducibility

This can be a subtle manifestation of solubility issues. Even if you don't see visible precipitation, the compound may be forming micro-precipitates or aggregates that can lead to variable results.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your DMSO stock solution is free of precipitate before each use. If stored at low temperatures, allow it to fully thaw and vortex gently before use.

  • Consider Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can reduce the actual concentration of the compound in your assay.

    • Mitigation: Use low-adhesion plastics or pre-rinse pipette tips with the solution.

  • Evaluate Kinetic Solubility: The solubility of a compound can change over the time course of an experiment.

    • Recommendation: Perform a time-course solubility study by preparing your final dilution and examining it for precipitation at various time points relevant to your assay duration.

Advanced Solubilization Strategies

If DMSO alone is insufficient to achieve the desired concentration, consider the following advanced strategies. It is critical to validate each approach for compatibility with your specific assay.

Co-Solvents

The use of a secondary solvent in combination with DMSO can sometimes improve solubility.

Co-SolventTypical Final ConcentrationConsiderations
Ethanol < 1%Can have biological effects.
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated by many cell lines.
N-methyl-2-pyrrolidone (NMP) < 0.5%Can be more aggressive to cells than DMSO.
Solubilizing Excipients

These are agents that can encapsulate or otherwise interact with the hydrophobic compound to increase its aqueous solubility.

cluster_0 Cyclodextrins cluster_1 Surfactants (Micelles) A Hydrophobic drug C Inclusion Complex (Soluble) A->C B Cyclodextrin B->C D Hydrophobic drug F Micelle with Drug in Core (Soluble) D->F E Surfactant Monomers E->F

Caption: Mechanisms of action for cyclodextrins and surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2][3][4] They can form "inclusion complexes" with hydrophobic molecules like 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, effectively shielding the hydrophobic part from the aqueous environment and increasing its solubility.[2][3]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Prepare a solution of the cyclodextrin in your assay buffer. Add the DMSO stock of your compound to this solution with vigorous vortexing. An incubation period may be required to facilitate complex formation.

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core.[5]

    • Commonly Used: Tween® 20, Tween® 80, Pluronic® F-68.

    • Considerations: Surfactants can interfere with cell membranes and certain assay readouts (e.g., fluorescence). Careful validation is essential.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions
  • Weighing: Accurately weigh a small amount of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high-concentration stock (e.g., 20 mM).

  • Solubilization: Vortex thoroughly. If necessary, warm the solution in a 37°C water bath for 5-10 minutes. Ensure the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: a. Thaw a stock aliquot and bring it to room temperature. b. Perform a serial dilution in 100% DMSO if necessary to achieve an intermediate concentration. c. To prepare the final working solution, add the DMSO stock dropwise to the pre-warmed assay medium while gently vortexing. The final DMSO concentration should ideally be ≤ 0.5%.[1]

Protocol 2: Verifying Compound Concentration

It is good practice to verify the concentration of your stock solution, especially for long-term studies.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method.

    • Create a standard curve with known concentrations of the compound.

    • Dilute your stock solution to fall within the linear range of the standard curve.

    • Analyze your diluted stock and determine the concentration based on the standard curve.

Final Recommendations

  • Start with the Simplest Method: Always begin with DMSO as the primary solvent before moving to more complex formulations.

  • Empirical Testing is Key: The solubility of a compound in a specific biological medium is often empirical. The troubleshooting guides and protocols provided here should be used as a starting point for your own optimization.

  • Meticulous Record Keeping: Document all details of your solubilization procedure, including solvent, concentrations, temperatures, and incubation times. This will be invaluable for ensuring reproducibility.

We trust this technical guide will be a valuable asset in your research endeavors with 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-butene (CAS 563-46-2). Retrieved from [Link]

  • Deshmukh, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-1-butene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

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Optimization

Technical Support Center: Method Refinement for the Accurate Quantification of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Welcome to the technical support center for the analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and refine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and refined methodologies to ensure the accurate and robust quantification of this compound. We understand the unique challenges presented by fluorinated, non-polar molecules and have structured this resource to address the specific issues you may encounter during your experiments.

Refined Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For the quantification of the volatile and non-polar compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended technique due to its high resolution, sensitivity, and robustness for volatile organic compounds.[1]

Experimental Protocol: GC-FID Quantification

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene reference standard and transfer to a 25 mL volumetric flask.

  • Add a suitable volatile solvent (e.g., high-purity hexane or dichloromethane) to dissolve the standard and dilute to the mark.[1] This will be your stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.[1]

  • For unknown samples, dissolve a known amount in the chosen solvent to achieve a concentration that falls within the calibration range.

  • Internal Standard (IS) Addition: To improve precision and account for injection volume variations, add a consistent concentration of a suitable internal standard to all standards and samples.[2][3] A good candidate for an IS would be a structurally similar, stable compound that is not present in the sample matrix and is well-resolved from the analyte peak, such as undecane or dodecane.[2][4]

2. GC-FID Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System An Agilent 6890 or similar, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]Standard, reliable instrumentation for volatile compound analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).The non-polar nature of the column is well-suited for the non-polar analyte, ensuring good peak shape and retention based on boiling point.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min.Inert carrier gases are essential. Helium is standard, while hydrogen can provide faster analysis times and higher efficiency.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample without causing thermal degradation.
Injection Volume 1 µLA small injection volume prevents overloading the column and potential peak distortion.
Split Ratio 50:1 (can be optimized)A split injection is necessary for concentrated samples to avoid overloading the column. The ratio may need to be adjusted based on sample concentration.
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min).A temperature program allows for the separation of any potential impurities with different boiling points and ensures the analyte elutes with a good peak shape in a reasonable time. A final hold cleans the column of any less volatile components.[1]
Detector Temperature 300 °CA high detector temperature prevents condensation of the analyte and other components as they elute from the column, ensuring a stable signal.
Detector Gases Hydrogen, Air, and Makeup Gas (Nitrogen or Helium) flows as per manufacturer's recommendations.These gases are required for the flame in the FID and to optimize the detector's sensitivity.

3. Method Validation: Your refined method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[8]
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Workflow for Troubleshooting GC Issues

Troubleshooting_Workflow General GC Troubleshooting Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape reproducibility Reproducibility Issue? (Area, Retention Time) peak_shape->reproducibility No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting splitting Peak Splitting peak_shape->splitting Splitting baseline Baseline Issue? (Drift, Noise, Ghost Peaks) reproducibility->baseline No area_var Area Variation reproducibility->area_var Area rt_shift Retention Time Shift reproducibility->rt_shift RT noise Noisy Baseline baseline->noise Noise drift Baseline Drift baseline->drift Drift ghost Ghost Peaks baseline->ghost Ghost Peaks sol_tailing Check for active sites (liner, column). Consider inert components. tailing->sol_tailing sol_fronting Check for column overload. Dilute sample. fronting->sol_fronting sol_splitting Check column installation and for blockages. splitting->sol_splitting sol_area Check for leaks (septum, syringe). Use Internal Standard. area_var->sol_area sol_rt Check carrier gas flow rate. Check for column aging. rt_shift->sol_rt sol_noise Check for detector contamination or gas leaks. noise->sol_noise sol_drift Condition the column. Check for column bleed. drift->sol_drift sol_ghost Run a blank. Check for sample carryover or contaminated solvent. ghost->sol_ghost

Caption: A flowchart for diagnosing common GC problems.

Q1: My analyte peak is tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially with compounds containing active groups like trifluoromethyl, and it can compromise peak integration and accuracy.[9][10][11]

  • Cause 1: Active Sites in the GC System: The trifluoromethyl group on your analyte can have secondary interactions with active sites (silanol groups) in the injector liner or at the head of the column.[9] This causes some molecules to be retained longer, resulting in a tail.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) injector liner. Replace the liner if it's old or has been exposed to many dirty samples.

      • Column Maintenance: If the problem persists, it may be due to activity at the front of the column. Trim 10-15 cm from the inlet end of the column and reinstall it.[12]

      • Use an Inert Column: For routine analysis of such compounds, consider using a column specifically designed to be inert, which will have fewer active sites.[12]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution:

      • Dilute the Sample: Prepare a more dilute sample and re-inject.

      • Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.

Q2: I am seeing poor reproducibility in my peak areas. What should I check?

A: Poor area reproducibility is a critical issue in quantitative analysis and often points to problems with sample introduction or system integrity.[13]

  • Cause 1: Leaks in the Injection Pathway: Small leaks in the injector septum or syringe can cause a variable amount of sample to be lost during injection.

    • Solution:

      • Replace the Septum: The injector septum is a consumable part and should be replaced regularly.

      • Inspect the Syringe: Check the syringe for any signs of wear or damage. A poorly functioning syringe will deliver inconsistent volumes.

      • Perform a Leak Check: Follow your instrument's procedure for checking for leaks in the injection port.

  • Cause 2: Inconsistent Injection Technique (Manual Injection): If you are performing manual injections, slight variations in technique can lead to significant differences in peak areas.

    • Solution:

      • Use an Autosampler: An autosampler is highly recommended for quantitative analysis as it provides superior precision compared to manual injections.[1]

      • Use an Internal Standard: As mentioned in the protocol, using an internal standard is the most effective way to correct for variations in injection volume.[3] The data analysis should be based on the ratio of the analyte peak area to the internal standard peak area.[2]

Q3: My retention times are shifting between runs. Why is this happening?

A: Stable retention times are crucial for peak identification. Shifting retention times usually indicate a problem with the carrier gas flow or the oven temperature.

  • Cause 1: Fluctuations in Carrier Gas Flow: Inconsistent flow rate will cause compounds to elute earlier or later.

    • Solution:

      • Check Gas Supply: Ensure your carrier gas cylinder has sufficient pressure.

      • Check for Leaks: Perform a system-wide leak check, paying close attention to column fittings.

      • Verify Flow Rate: Use an electronic flow meter to verify that the flow rate at the detector outlet matches the method setpoint.

  • Cause 2: Oven Temperature Not Reproducible: If the oven temperature is not consistent from run to run, retention times will vary.

    • Solution:

      • Allow for Equilibration: Ensure the oven has fully returned to its initial temperature and stabilized before starting the next run.

      • Oven Calibration: If the problem is persistent, the oven's temperature controller may need to be calibrated by a service engineer.

Q4: I am observing "ghost peaks" in my blank runs. Where are they coming from?

A: Ghost peaks are peaks that appear in blank runs and are usually due to contamination or carryover.[14]

  • Cause 1: Sample Carryover: High-concentration samples can leave residues in the injector or syringe that are then introduced in subsequent runs.

    • Solution:

      • Solvent Washes: Program the autosampler to perform several solvent washes before and after each injection.

      • Run a "Bake-out": After a sequence of samples, run a blank with a high oven temperature hold to "bake out" any contaminants from the column and injector.[14]

  • Cause 2: Contaminated Solvent or Gas: The solvent used for sample dilution or the carrier gas itself may be contaminated.

    • Solution:

      • Use High-Purity Solvents: Always use fresh, high-purity, GC-grade solvents.

      • Check Gas Traps: Ensure that your carrier gas lines have functioning moisture and hydrocarbon traps. Replace them if they are saturated.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to quantify this compound?

A: While GC is the preferred method due to the compound's volatility, High-Performance Liquid Chromatography (HPLC) could be an alternative. However, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is very non-polar and would likely have very short retention times on standard reversed-phase columns (like C18) with typical mobile phases.[15] To achieve adequate retention, you would need to use a highly non-polar mobile phase (e.g., high percentage of acetonitrile or methanol) or consider normal-phase chromatography.[16] Additionally, since this compound lacks a strong chromophore, UV detection might offer limited sensitivity. GC-FID is generally more straightforward and sensitive for this type of analyte.

Q: Why is an internal standard so important?

A: An internal standard (IS) is a stable compound added at a constant concentration to all samples and standards.[2] It co-elutes with the analyte and is affected by variations in sample preparation and injection volume in the same way. By calculating the ratio of the analyte's response to the IS's response, you can correct for these variations, leading to significantly improved accuracy and precision in your quantitative results.[3]

Q: How should I prepare and store my samples and standards?

A: Given the volatile nature of the analyte, proper sample handling is crucial.[17][18]

  • Preparation: Prepare standards and samples in a well-ventilated area. Use volumetric flasks for accurate dilutions. Ensure all glassware is scrupulously clean.

  • Storage: Store all solutions in tightly sealed vials with PTFE-lined caps to prevent evaporation of the solvent and analyte. For long-term storage, keep solutions refrigerated at 4°C.[19] Before use, allow them to warm to room temperature to prevent water condensation.

Q: My baseline is noisy. What can I do?

A: A noisy baseline can interfere with the detection and integration of small peaks.

  • Possible Causes & Solutions:

    • Contaminated Detector: The FID jet may be contaminated. Follow the manufacturer's instructions for cleaning the detector.

    • Gas Leaks: Small leaks in the carrier or detector gas lines can introduce impurities and cause noise. Perform a thorough leak check.

    • Column Bleed: At high temperatures, the column's stationary phase can degrade and "bleed," causing a rising and noisy baseline.[20] Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced.

References

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). U.S. EPA. Retrieved January 24, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). Crawford Scientific. Retrieved January 24, 2026, from [Link]

  • RP-HPLC of strongly non-polar compound?. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved January 24, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 24, 2026, from [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • When Should an Internal Standard be Used?. (n.d.). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. (n.d.). WIT Press. Retrieved January 24, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 24, 2026, from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). Springer. Retrieved January 24, 2026, from [Link]

  • Metabolic fingerprinting using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. (2012). PubMed. Retrieved January 24, 2026, from [Link]

  • Sample preparation for the analysis of volatile organic compounds in air and water matrices. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

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  • A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. (2006). PubMed. Retrieved January 24, 2026, from [Link]

  • Analysis results of GC. (n.d.). Shimadzu. Retrieved January 24, 2026, from [Link]

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Troubleshooting

Reducing epimerization during the synthesis of chiral 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives

Welcome to the technical support center for the synthesis of chiral 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on mitigating epimerization to maintain enantiomeric purity. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and stereoselective synthesis of your target compounds.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of chiral 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene derivatives.

Q1: What is epimerization and why is it a concern in this specific synthesis?

A1: Epimerization is the unwanted conversion of one diastereomer into another. In the context of your synthesis, it refers to the loss of stereochemical integrity at the chiral center of your 2-methyl-1-butene derivative, leading to a mixture of enantiomers or diastereomers. This is a critical issue as the biological activity of chiral molecules is often highly dependent on their specific stereochemistry.[1]

Q2: What are the primary factors that can induce epimerization during the synthesis?

A2: The most common culprits for epimerization are harsh reaction conditions. Specifically, strong bases, high temperatures, and certain solvents can facilitate the removal of a proton at the stereocenter, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.[2]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of your final product.[3][4][5] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[6]

Q4: Is a Suzuki-Miyaura cross-coupling reaction a suitable method for this synthesis, and what are the potential pitfalls regarding epimerization?

A4: Yes, a Suzuki-Miyaura cross-coupling is a powerful method for forming the carbon-carbon bond between the butene fragment and the trifluoromethylphenyl group. However, the basic conditions required for the transmetalation step are a primary source of epimerization.[7][8] Careful selection of the base and reaction temperature is crucial to minimize this side reaction.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific challenges you may encounter during your synthesis.

Guide 1: Significant Epimerization Observed Post-Coupling Reaction

If you are observing a significant loss of enantiomeric purity after your cross-coupling step, consider the following troubleshooting strategies.

The most probable cause is the abstraction of the acidic proton at the chiral center by the base used in the reaction, leading to a planar carbanion or a related species that can be protonated non-stereoselectively.

A. Base Selection:

The choice of base is critical in controlling epimerization. Strong bases like sodium hydroxide or potassium tert-butoxide can readily cause racemization.[1] Consider switching to milder bases.

BasepKa of Conjugate AcidRationale for UsePotential Drawbacks
Potassium Carbonate (K₂CO₃)10.3Mildly basic, often effective in Suzuki couplings.May require higher temperatures, potentially leading to epimerization.
Cesium Carbonate (Cs₂CO₃)10.3Often more effective than K₂CO₃ at lower temperatures.Higher cost.
Potassium Phosphate (K₃PO₄)12.3A good alternative to carbonates, can be effective at lower temperatures.Can be hygroscopic.
Organic Bases (e.g., DIEA, DBU)~11Can be effective in certain systems and may offer better solubility.Can lead to side reactions if not chosen carefully.[1]

B. Temperature Control:

Higher reaction temperatures provide the activation energy needed for epimerization.[2]

  • Recommendation: Aim for the lowest possible reaction temperature that still allows for a reasonable reaction rate. It is often beneficial to run the reaction for a longer time at a lower temperature than for a shorter time at a higher temperature.

C. Solvent Effects:

The solvent can influence the rate of epimerization. Protic solvents can participate in proton exchange, potentially exacerbating the problem.

  • Recommendation: Aprotic solvents such as THF, 1,4-dioxane, or toluene are generally preferred for Suzuki-Miyaura reactions.

  • To a dried flask under an inert atmosphere (e.g., argon), add the chiral 2-methyl-1-butene boronic acid or ester derivative (1.0 eq.), 4-bromo- or 4-iodo-benzotrifluoride (1.1 eq.), and your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add your chosen aprotic solvent (e.g., THF).

  • In a separate flask, prepare a solution of your chosen mild base (e.g., K₃PO₄, 2.0 eq.) in a minimal amount of degassed water.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the aqueous base solution to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and proceed with standard workup and purification.

Guide 2: Difficulty in Separating Enantiomers by Chiral HPLC

If you are struggling to achieve baseline separation of your enantiomers by chiral HPLC, the following steps can help you optimize your method.

Poor separation can be due to an inappropriate chiral stationary phase (CSP), an unoptimized mobile phase, or incorrect column temperature.

G start Initial Chiral HPLC Method csp Select a Different Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) start->csp No separation mobile_phase Optimize Mobile Phase Composition (e.g., vary hexane/isopropanol ratio) csp->mobile_phase Partial separation additives Introduce Additives (e.g., trifluoroacetic acid, diethylamine) mobile_phase->additives Improved but not baseline temperature Adjust Column Temperature additives->temperature Further improvement needed flow_rate Optimize Flow Rate temperature->flow_rate Nearly baseline result Achieve Baseline Separation flow_rate->result G cluster_0 Base-Catalyzed Epimerization R_enantiomer (R)-Enantiomer planar_intermediate Planar Intermediate (Achiral) R_enantiomer->planar_intermediate + Base - H⁺ planar_intermediate->R_enantiomer + H⁺ S_enantiomer (S)-Enantiomer planar_intermediate->S_enantiomer + H⁺

Sources

Optimization

Strategies to minimize degradation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene during storage

Welcome to the technical support center for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our goal is to provide you with the expertise and practical insights necessary to minimize degradation and maintain the quality of your valuable research materials.

Introduction: Understanding the Stability of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a substituted alkene with a chemical structure that presents specific stability considerations. The presence of a terminal double bond, an allylic methyl group, and a trifluoromethylphenyl group all contribute to its reactivity and potential degradation pathways. Understanding these structural features is key to implementing effective storage strategies.

The primary routes of degradation for this compound are:

  • Oxidation: The double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of epoxides, peroxides, aldehydes, and ketones.

  • Radical-Mediated Reactions: The allylic hydrogens on the methyl group are prone to abstraction, forming a stabilized allylic radical. This can initiate polymerization or other undesirable side reactions.

  • Photochemical Reactions: The aromatic ring and the double bond can absorb UV light, leading to photochemical degradation pathways.[1]

This guide will provide you with the necessary information to mitigate these degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2][3]

  • Temperature: Refrigeration slows down the rate of potential degradation reactions, including oxidation and radical-mediated processes.

  • Inert Atmosphere: Displacing air with an inert gas minimizes contact with oxygen, a key initiator of oxidative degradation.

  • Light Protection: Storing in an amber vial or in a dark location prevents photochemical reactions that can be triggered by UV light exposure.[1]

  • Container: Use a clean, dry, and inert container material such as amber glass with a PTFE-lined cap.

Q2: I've noticed a slight discoloration in my sample. What could be the cause?

Discoloration, often a yellowish tint, can be an early indicator of degradation. This is typically due to the formation of small amounts of oxidized byproducts or oligomers. If you observe discoloration, it is crucial to re-analyze the purity of the material before use.

Q3: How can I test for the presence of peroxides in my sample?

The formation of peroxides is a common degradation pathway for compounds with allylic hydrogens and double bonds. A simple qualitative test can be performed using commercially available peroxide test strips or a more sensitive potassium iodide test.

Potassium Iodide Test Protocol:

  • Prepare a fresh solution of 10% potassium iodide (w/v) in deionized water.

  • In a clean glass test tube, dissolve a small amount of your 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene sample in an equal volume of a peroxide-free solvent like acetic acid.

  • Add a few drops of the freshly prepared potassium iodide solution to the test tube.

  • Gently shake the mixture.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Q4: My analytical data (e.g., NMR, GC-MS) shows unexpected peaks. Could this be due to degradation?

Yes, new peaks in your analytical data are a strong indication of degradation. Common degradation products that might be observed include:

  • Epoxides: Formed by the oxidation of the double bond.

  • Aldehydes/Ketones: Resulting from oxidative cleavage of the double bond.

  • Oligomers/Polymers: Formed through radical-mediated polymerization.

If you detect impurities, it is recommended to purify the compound before proceeding with your experiments.

Q5: Is the trifluoromethyl group on the phenyl ring susceptible to degradation?

The trifluoromethyl (CF3) group is generally very stable under typical storage conditions. Hydrolysis of the CF3 group to a carboxylic acid typically requires harsh conditions, such as strong acids or bases, which are not present during proper storage.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Loss of Potency/Reduced Reactivity Degradation of the starting material.1. Re-test the purity of the compound using a suitable analytical method (e.g., GC-MS, NMR).2. If impurities are detected, purify the material (e.g., by column chromatography).3. Review and optimize your storage conditions as per the recommendations in this guide.
Inconsistent Experimental Results Variable purity of the compound between aliquots or over time.1. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated opening and exposure of the bulk material.2. Always use a fresh aliquot for critical experiments.3. Perform a quick purity check if the material has been stored for an extended period.
Visible Precipitate or Cloudiness Formation of insoluble degradation products or oligomers.1. Do not use the material. The precipitate may be shock-sensitive peroxides.2. Consult with your institution's safety officer for proper disposal procedures.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. Understanding these pathways can help in identifying potential impurities and in designing experiments to monitor stability.

DegradationPathways cluster_main 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene cluster_oxidation Oxidation cluster_radical Radical Reactions MainCompound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Epoxide Epoxide Derivative MainCompound->Epoxide O2, light, heat Aldehyde Aldehyde/Ketone (from oxidative cleavage) MainCompound->Aldehyde O3 or strong oxidants AllylicRadical Allylic Radical MainCompound->AllylicRadical Initiator (light, heat) Oligomer Oligomer/Polymer AllylicRadical->Oligomer Propagation

Caption: Potential degradation pathways of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Experimental Protocol: Accelerated Stability Study

To proactively assess the stability of your compound under your specific laboratory conditions, you can perform an accelerated stability study. This involves subjecting the compound to elevated temperatures and monitoring its purity over time.

Objective: To determine the rate of degradation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene at elevated temperatures and extrapolate to recommended storage conditions.

Materials:

  • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

  • Amber glass vials with PTFE-lined caps

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C)

  • Analytical instrumentation (e.g., GC-MS, HPLC, or NMR)

  • Inert gas (argon or nitrogen)

Procedure:

  • Initial Analysis (T=0):

    • Take an initial sample of the compound and analyze its purity using your chosen analytical method. This will serve as your baseline.

  • Sample Preparation:

    • Aliquot the compound into several amber glass vials.

    • Purge each vial with an inert gas for 1-2 minutes to displace any air.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place the vials in an oven or incubator set to a constant elevated temperature (e.g., 40°C).

    • Store a control set of vials at the recommended storage temperature (2-8°C).

  • Time Points:

    • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks), remove one vial from the elevated temperature and one from the control condition.

  • Analysis:

    • Allow the vials to cool to room temperature.

    • Analyze the purity of the compound in each vial using the same analytical method as in the initial analysis.

  • Data Evaluation:

    • Compare the purity of the samples stored at the elevated temperature to the initial sample and the control samples.

    • Plot the percentage of the parent compound remaining versus time for the elevated temperature condition. This will give you an indication of the degradation rate.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[2][3]Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Protect from Light (Amber Vials)[1]Minimizes the risk of photochemical degradation.
Container Tightly Sealed, Inert Material (Glass)Prevents contamination and exposure to air and moisture.
Handling Aliquot into smaller quantitiesMinimizes repeated exposure of the bulk material to ambient conditions.

By adhering to these guidelines, you can significantly minimize the degradation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and ensure the integrity of your experimental results. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Linköping University. (2022). Making stable molecules reactive with light. Retrieved from [Link]

  • Praxair, Inc. SAFETY DATA SHEET: 1-Butene. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Accelerated Stability Testing – History and Recent Developments. Retrieved from [Link]

  • Missouri S&T. Appendix A Peroxide Test Protocol. Retrieved from [Link]

  • Bornstein, J., & Leone, S. A. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • The University of Iowa. Safely testing organic solvents for peroxides. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]

  • Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 39(3), 564-570.

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Reference Data & Comparative Studies

Validation

Cross-reactivity studies of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene with other receptors

A Comparative Guide to the Receptor Cross-Reactivity Profile of Xenobutene-CF3 A Note on the Investigated Compound: The specific molecule requested, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, is not extensively cha...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Receptor Cross-Reactivity Profile of Xenobutene-CF3

A Note on the Investigated Compound: The specific molecule requested, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, is not extensively characterized in publicly available literature. To fulfill the objective of creating a comprehensive technical guide, this document will profile a well-understood, representative hypothetical compound, hereafter named Xenobutene-CF3 . The data presented is illustrative, designed to model the rigorous scientific process of a cross-reactivity study for a novel therapeutic candidate.

Abstract

In drug discovery, the journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its molecular interactions. A compound's efficacy is defined not only by its high affinity for its intended target but also by its lack of affinity for other receptors, an attribute known as selectivity. Unintended receptor interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of Xenobutene-CF3, a novel compound designed as a potent and selective agonist for the Androgen Receptor (AR). By employing a multi-faceted approach combining radioligand binding assays and functional reporter assays, we objectively compare its activity at the AR with its potential interactions across a panel of other critical receptors. The methodologies and illustrative data herein serve as a robust template for researchers, scientists, and drug development professionals engaged in preclinical safety and selectivity profiling.

Introduction: The Imperative of Selectivity Profiling

The development of a new therapeutic agent hinges on the principle of molecular specificity. The intended outcome is to modulate a single, disease-relevant biological target to achieve a therapeutic effect without perturbing other physiological pathways. Xenobutene-CF3 has been synthesized with the hypothesis that it will act as a potent agonist of the Androgen Receptor (AR), a nuclear receptor critical in various physiological processes and a key target in conditions like hypogonadism and muscle-wasting diseases.[3][4]

However, the therapeutic potential of a potent AR agonist can be severely compromised by off-target activities.[5] For instance, cross-reactivity with other steroid hormone receptors, such as the progesterone receptor (PR) or glucocorticoid receptor (GR), could lead to undesirable endocrine side effects. Therefore, a systematic evaluation of a compound's binding profile across a diverse panel of receptors is not merely a regulatory requirement but a fundamental step in risk mitigation and candidate optimization.[6] This guide details the experimental strategy used to define the selectivity profile of Xenobutene-CF3.

Experimental Design: A Two-Pillar Approach to Profiling

To build a comprehensive and trustworthy profile of Xenobutene-CF3, we employ a two-pillar strategy that assesses both physical binding and subsequent functional activity. This dual approach ensures that we not only identify potential off-target interactions but also understand their biological consequences (i.e., agonist, antagonist, or no functional effect).[7]

Pillar 1: Radioligand Binding Assays (Affinity Assessment)

The initial screen for cross-reactivity is performed using competitive radioligand binding assays.[8] This technique directly measures the ability of Xenobutene-CF3 to displace a known high-affinity radiolabeled ligand from a specific receptor. The primary output of this assay is the inhibitor constant (Kᵢ), which represents the concentration of Xenobutene-CF3 required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

The selection of the receptor panel is critical. For Xenobutene-CF3, a hypothetical AR agonist, the panel must include:

  • Primary Target: Androgen Receptor (AR).

  • Closely Related Receptors: Other nuclear hormone receptors (e.g., Progesterone, Glucocorticoid, Estrogen receptors).

  • Common Off-Target Classes: A broad selection of GPCRs, ion channels, and transporters known for promiscuous ligand interactions, often modeled after established panels like the NIMH Psychoactive Drug Screening Program (PDSP).[9][10]

Pillar 2: Functional Luciferase Reporter Assays (Activity Assessment)

Identifying a binding interaction is only the first step. It is crucial to determine if this binding event translates into a biological response.[7] For nuclear receptors like the AR, a common and effective method is the luciferase reporter assay.[11][12] In this system, cells are engineered to express the receptor of interest and a luciferase reporter gene linked to a hormone response element. Activation of the receptor by an agonist (like Xenobutene-CF3) drives the expression of luciferase, producing a measurable light signal.[13] This allows for the quantification of agonist potency (EC₅₀) or antagonist inhibition (IC₅₀).

The overall workflow for this two-pillar assessment is outlined below.

G cluster_0 Pillar 1: Affinity Screening cluster_1 Pillar 2: Functional Characterization cluster_2 Compound Xenobutene-CF3 Panel Broad Receptor Panel (AR, PR, GR, GPCRs, etc.) Compound->Panel Test against Assay Competitive Radioligand Binding Assays Panel->Assay Data1 Binding Affinity Data (Kᵢ values) Assay->Data1 Hits Identified Binding 'Hits' (e.g., AR, PR) Data1->Hits Select significant binding interactions Func_Assay Luciferase Reporter Functional Assays Hits->Func_Assay Characterize in Data2 Functional Activity Data (EC₅₀ / IC₅₀, Efficacy) Func_Assay->Data2 Report Final Selectivity Profile & Comparison Guide Data2->Report

Caption: Overall workflow for cross-reactivity profiling.

Results: Comparative Analysis of Xenobutene-CF3

The following data are illustrative and represent a typical outcome for a selective compound.

Binding Affinity Profile

Xenobutene-CF3 was screened against a panel of 44 receptors at a concentration of 10 µM. Significant inhibition (>50%) was followed up with full concentration-response curves to determine Kᵢ values.

Table 1: Illustrative Binding Affinity (Kᵢ) of Xenobutene-CF3 at Key Receptors

Receptor Target Receptor Class Kᵢ (nM) % Inhibition @ 10 µM
Androgen Receptor (AR) Nuclear Receptor 1.2 98%
Progesterone Receptor (PR) Nuclear Receptor 850 62%
Glucocorticoid Receptor (GR) Nuclear Receptor >10,000 15%
Estrogen Receptor α (ERα) Nuclear Receptor >10,000 8%
Sigma-1 (σ₁) Miscellaneous 2,300 45%
Adrenergic α₂ₐ GPCR >10,000 22%
Dopamine D₂ GPCR >10,000 5%

| Other 37 receptors | Various | >10,000 | <20% |

Interpretation: The binding data clearly demonstrate high affinity for the primary target, the Androgen Receptor (Kᵢ = 1.2 nM). A secondary, much weaker interaction was noted at the Progesterone Receptor (Kᵢ = 850 nM). The selectivity index, calculated as the ratio of off-target Kᵢ to on-target Kᵢ (Kᵢ(PR) / Kᵢ(AR)), is approximately 708. This high value suggests a favorable initial selectivity profile. No other significant interactions were observed across the panel.

Functional Activity Profile

Based on the binding results, Xenobutene-CF3 was advanced to functional testing on the Androgen Receptor and Progesterone Receptor to determine the nature of the interaction.

Table 2: Illustrative Functional Activity (EC₅₀/IC₅₀) of Xenobutene-CF3

Receptor Target Assay Type Result Potency Max Efficacy (% of Control)
Androgen Receptor (AR) Agonist Mode Full Agonist EC₅₀ = 3.5 nM 102% (vs. DHT)
Progesterone Receptor (PR) Agonist Mode No Agonist Activity EC₅₀ > 10,000 nM < 5%

| Progesterone Receptor (PR) | Antagonist Mode | Weak Antagonist | IC₅₀ = 1,200 nM | N/A |

Interpretation: The functional data confirm that Xenobutene-CF3 is a potent, full agonist at the Androgen Receptor, with potency (EC₅₀ = 3.5 nM) consistent with its high binding affinity. Critically, at the Progesterone Receptor, where it showed weak binding, it exhibited no agonist activity. Instead, it acted as a weak antagonist. This is a crucial distinction; an off-target binding event does not always translate to on-target-like activity and may even have an opposing effect.[7]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the core protocols are detailed below.

Protocol 1: Radioligand Binding Assay (Filtration Method)

This protocol is a generalized version based on standard industry practices.[14]

  • Receptor Preparation: Membranes from cells stably expressing the receptor of interest are prepared via homogenization and centrifugation, then stored at -80°C. Protein concentration is determined via a Bradford assay.

  • Assay Buffer Preparation: A buffer specific to the receptor is prepared (e.g., TEG buffer for steroid receptors).

  • Reaction Mixture: In a 96-well plate, add in order:

    • 50 µL of assay buffer.

    • 50 µL of Xenobutene-CF3 at various concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of the specific radioligand (e.g., [³H]-Mibolerone for AR) at a concentration near its Kₑ.

    • 50 µL of diluted receptor membranes.

  • Incubation: The plate is incubated for a predetermined time to reach equilibrium (e.g., 2 hours at 4°C), a parameter that must be optimized for each receptor-ligand pair.[14]

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, trapping the receptor-bound radioligand.

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Detection: The filtermat is dried, and a scintillant is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Nuclear Receptor Luciferase Reporter Assay

This protocol is adapted from established methods for assessing nuclear receptor modulation.[12][15]

  • Cell Culture & Transfection: A suitable cell line (e.g., HEK293 or CV-1) is cultured in appropriate media. Cells are seeded in 96-well plates and co-transfected with two plasmids:

    • An expression vector for the full-length nuclear receptor (e.g., pcDNA3.1-hAR).

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of the corresponding hormone response element (e.g., pGL4.36[luc2P/MMTV/Hygro] for AR).[16]

  • Compound Treatment: After 24 hours, the media is replaced with media containing various concentrations of Xenobutene-CF3 (for agonist testing) or a fixed concentration of a known agonist plus varied concentrations of Xenobutene-CF3 (for antagonist testing).

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation, transcription, and translation of the luciferase enzyme.

  • Lysis & Detection: The media is removed, and cells are lysed. Luciferase assay substrate is added to the lysate, and luminescence is immediately measured on a plate reader.

  • Data Analysis: Luminescence values are normalized to a vehicle control. For agonist mode, data are fitted to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ. For antagonist mode, IC₅₀ is determined.

Mechanistic Context: Androgen Receptor Signaling

Understanding the on-target mechanism is key to interpreting the significance of selectivity. The Androgen Receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon binding an agonist like Xenobutene-CF3, it undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene expression.[17][18] This "genomic" pathway is the primary mechanism for its therapeutic effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xeno Xenobutene-CF3 AR_inactive Inactive AR (bound to HSPs) Xeno->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Nuclear Translocation DNA DNA (with ARE) AR_active->DNA Binds to ARE Transcription Gene Transcription DNA->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Simplified genomic signaling pathway of the Androgen Receptor.

The high selectivity of Xenobutene-CF3 for the AR ensures that this specific pathway is activated with minimal interference from other signaling cascades, which is the hallmark of a well-designed therapeutic agent.

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-tiered strategy for evaluating the cross-reactivity of a novel therapeutic candidate, exemplified by the hypothetical compound Xenobutene-CF3. The illustrative data show that Xenobutene-CF3 is a highly potent and selective agonist for the Androgen Receptor. Its selectivity index of over 700 against the most significant off-target hit, the Progesterone Receptor, and its lack of agonist activity at this secondary target, strongly support its potential for a favorable safety profile.

This systematic approach, which combines broad binding screens with targeted functional validation, is essential for making informed decisions in drug development. It allows for the early identification and mitigation of potential liabilities, ultimately increasing the probability of clinical success.[1] The protocols and frameworks presented here provide a validated blueprint for researchers seeking to rigorously characterize the selectivity of their own novel compounds.

References

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Goutal S, Goutal S, Van der Schuren A, et al. In vitro receptor binding assays: General methods and considerations. ResearchGate; 2022. Available from: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

  • Li Z, Chang L, Wang M, et al. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Enzyme Inhibition Journal; 2010. Available from: [Link]

  • Davey RA, Grossmann M. Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism; 2016. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Toda Y, Bussiere JL, G-S, et al. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology; 2021. Available from: [Link]

  • National Institute of Mental Health. NIMH Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • National Institute of Mental Health. The NIMH Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • Wikipedia. Androgen receptor. Available from: [Link]

  • Borroto-Escuela DO, Fuxe K. Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development?. Frontiers in Pharmacology; 2019. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Pollard TD. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell; 2017. Available from: [Link]

  • Kuruvilla KG, et al. Bioassay Techniques for Drug Development. Chapter 31: Cell-based receptor functional assays. CRC Press; 2002. Available from: [Link]

  • Creative Biolabs. Off-Target Profiling. Available from: [Link]

  • Li Z, et al. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open; 2010. Available from: [Link]

  • Hilaris Publisher. The Crucial Role of Receptor Expression in Drug Development. Journal of Drug Designing and Development; 2023. Available from: [Link]

  • Bionsight. Target Profiling Service. Available from: [Link]

  • HistoWiz. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). 2021. Available from: [Link]

  • Wang RS, et al. What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology; 2019. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules; 2021. Available from: [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation Services. Available from: [Link]

  • El-Gawish A, et al. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. International Journal of Molecular Sciences; 2024. Available from: [Link]

  • University of North Carolina at Chapel Hill. National Institute of Mental Health Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • ResearchGate. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. 2022. Available from: [Link]

  • Basaria S, et al. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers; 2021. Available from: [Link]

  • Grantome. Psychoactive Drug Screening (PDSP). Available from: [Link]

  • University of Pittsburgh Health Sciences Library System. PDSP (Psychoactive Drug Screening Program) Drug Database. Available from: [Link]

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Comparative

Head-to-head comparison of different synthetic routes to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Introduction In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized organic molecules is of paramount importance. 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized organic molecules is of paramount importance. 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a valuable terminal alkene building block, incorporating a trifluoromethylphenyl motif that is frequently employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide provides a comprehensive, head-to-head comparison of three distinct and plausible synthetic routes to this target molecule: the Grignard reaction followed by dehydration, the Wittig reaction, and the Heck coupling reaction.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of protocols to offer a critical evaluation of each method's underlying principles, practical execution, and relative merits. By presenting detailed experimental procedures, comparative data, and mechanistic insights, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.

Route 1: Grignard Reaction Followed by Dehydration

This classical two-step approach leverages the robust and highly reliable Grignard reaction to construct the carbon skeleton, followed by an acid-catalyzed dehydration to install the desired double bond. This pathway is often favored for its use of readily available and relatively inexpensive starting materials.

Mechanistic Rationale

The synthesis commences with the formation of a Grignard reagent, 4-(trifluoromethyl)benzylmagnesium bromide, from 4-(trifluoromethyl)benzyl bromide and magnesium metal. This organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol, 2-methyl-4-(4-trifluoromethylphenyl)butan-2-ol.

The subsequent dehydration of this alcohol is typically achieved under acidic conditions. Protonation of the hydroxyl group transforms it into a good leaving group (water), leading to the formation of a tertiary carbocation. A subsequent E1 elimination, involving the abstraction of a proton from an adjacent methyl group by a weak base (such as water or the conjugate base of the acid catalyst), generates the terminal alkene as the major product, in accordance with Zaitsev's rule not being the dominant pathway for sterically unhindered substrates.

Diagram of the Grignard Reaction Pathway

GRP cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 4-(Trifluoromethyl)benzyl bromide 4-(Trifluoromethyl)benzyl bromide 4-(Trifluoromethyl)benzylmagnesium bromide 4-(Trifluoromethyl)benzylmagnesium bromide 4-(Trifluoromethyl)benzyl bromide->4-(Trifluoromethyl)benzylmagnesium bromide Mg, THF 2-Methyl-4-(4-trifluoromethylphenyl)butan-2-ol 2-Methyl-4-(4-trifluoromethylphenyl)butan-2-ol 4-(Trifluoromethyl)benzylmagnesium bromide->2-Methyl-4-(4-trifluoromethylphenyl)butan-2-ol 1. Acetone 2. H3O+ workup 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 2-Methyl-4-(4-trifluoromethylphenyl)butan-2-ol->2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene H2SO4, heat

Caption: Synthetic pathway via Grignard reaction and dehydration.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-(4-trifluoromethylphenyl)butan-2-ol

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled under a nitrogen atmosphere to exclude moisture.[1]

  • Grignard Reagent Formation: To the flask are added magnesium turnings (2.67 g, 0.11 mol). A solution of 4-(trifluoromethyl)benzyl bromide (23.9 g, 0.10 mol) in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.

  • Reaction Initiation: Approximately 10 mL of the bromide solution is added to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary. Once the reaction begins (indicated by cloudiness and gentle refluxing), the remaining bromide solution is added dropwise at a rate that maintains a steady reflux.[1]

  • Reaction with Acetone: After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled in an ice bath. A solution of acetone (6.39 g, 0.11 mol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition of acetone is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

  • Reaction Setup: The crude 2-methyl-4-(4-trifluoromethylphenyl)butan-2-ol is placed in a 250 mL round-bottom flask with a magnetic stirrer and a distillation apparatus.

  • Dehydration: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) is added to the flask. The mixture is heated to a gentle reflux. The product, being more volatile, will distill as it is formed.[2]

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, and the final product is purified by fractional distillation.[2]

Critical Analysis
  • Advantages: This route is characterized by its high convergence and the use of readily available and cost-effective reagents. The Grignard reaction is a well-established and generally high-yielding transformation.

  • Disadvantages: The primary drawback is the moisture-sensitive nature of the Grignard reagent, which necessitates stringent anhydrous conditions.[1] The dehydration step can sometimes lead to the formation of isomeric alkenes, although in this case, the terminal alkene is expected to be the major product due to statistical factors. The use of strong acid in the dehydration step can also lead to side reactions if not carefully controlled.

Route 2: The Wittig Reaction

The Wittig reaction offers a more direct approach to the synthesis of alkenes from carbonyl compounds and is renowned for its reliability and the unambiguous placement of the double bond.[3]

Mechanistic Rationale

This synthetic strategy involves the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane, with 4-(trifluoromethyl)phenylacetone. The ylide is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium or sodium hydride.

The reaction mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the ketone, leading to the formation of a betaine intermediate. This zwitterionic species then undergoes cyclization to form a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to the desired alkene and the highly stable triphenylphosphine oxide.[4]

Diagram of the Wittig Reaction Pathway

WR cluster_0 Ylide Formation cluster_1 Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methyltriphenylphosphonium bromide->Methylenetriphenylphosphorane n-BuLi, THF 4-(Trifluoromethyl)phenylacetone 4-(Trifluoromethyl)phenylacetone 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 4-(Trifluoromethyl)phenylacetone->2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Methylenetriphenylphosphorane

Caption: Synthetic pathway via the Wittig reaction.

Experimental Protocol
  • Synthesis of 4-(Trifluoromethyl)phenylacetone: This starting material can be prepared via several methods, including the Friedel-Crafts acylation of (trifluoromethyl)benzene with chloroacetone.[5]

  • Ylide Generation: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (35.7 g, 0.10 mol) is suspended in 100 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) is added dropwise via syringe, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at 0 °C for 30 minutes.

  • Wittig Reaction: A solution of 4-(trifluoromethyl)phenylacetone (20.2 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the ketone.

  • Work-up and Purification: The reaction is quenched by the addition of 100 mL of water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel or by crystallization of the byproduct from a nonpolar solvent.

Critical Analysis
  • Advantages: The Wittig reaction provides excellent control over the position of the double bond, avoiding the formation of isomeric alkenes.[3] The reaction conditions are generally mild.

  • Disadvantages: A significant drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[6] The use of strong bases like n-butyllithium requires careful handling and anhydrous conditions. The overall atom economy of the Wittig reaction is poor due to the large mass of the phosphine oxide byproduct.[6][7]

Route 3: The Heck Coupling Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[8] This method offers a convergent and potentially more atom-economical approach compared to the Wittig reaction.

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide, 4-bromobenzotrifluoride, to a palladium(0) complex. This is followed by the coordination of the alkene, isobutene, to the palladium(II) center. Migratory insertion of the alkene into the palladium-aryl bond then occurs, forming a new carbon-carbon bond. The final steps involve β-hydride elimination to generate the product and regenerate the palladium catalyst, and reductive elimination of H-X with a base to complete the catalytic cycle.[8][9]

Diagram of the Heck Coupling Pathway

HR 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene 4-Bromobenzotrifluoride->2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene Isobutene, Pd(OAc)2, PPh3, Base

Caption: Synthetic pathway via the Heck coupling reaction.

Experimental Protocol
  • Reaction Setup: To a pressure vessel are added 4-bromobenzotrifluoride (22.5 g, 0.10 mol), palladium(II) acetate (0.224 g, 1 mol%), triphenylphosphine (0.525 g, 2 mol%), and a base such as triethylamine (20.2 g, 0.20 mol) in a suitable solvent like N,N-dimethylformamide (DMF) (100 mL).

  • Reaction Execution: The vessel is sealed, and isobutene gas is introduced to a pressure of 2-3 atm. The reaction mixture is then heated to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst and the triethylammonium bromide salt. The filtrate is diluted with water and extracted with a nonpolar solvent such as hexane or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Critical Analysis
  • Advantages: The Heck reaction can be highly atom-economical, as the majority of the atoms from the starting materials are incorporated into the final product. It also offers good functional group tolerance.

  • Disadvantages: The cost of the palladium catalyst can be a significant factor, especially on a large scale. The reaction often requires elevated temperatures and pressures, which may necessitate specialized equipment. Optimization of the catalyst, ligand, base, and solvent system can be time-consuming. Leaching of the palladium catalyst into the final product can be a concern, particularly for pharmaceutical applications.[10]

Comparative Summary of Synthetic Routes

FeatureGrignard Reaction & DehydrationWittig ReactionHeck Coupling Reaction
Number of Steps 21 (if ketone is available)1
Starting Materials 4-(Trifluoromethyl)benzyl bromide, Acetone4-(Trifluoromethyl)phenylacetone, Methyltriphenylphosphonium bromide4-Bromobenzotrifluoride, Isobutene
Key Reagents Mg, H₂SO₄n-BuLi, PPh₃Pd(OAc)₂, PPh₃, Base
Estimated Yield Moderate to GoodModerate to GoodModerate to Good
Atom Economy ModeratePoor[6][7]Good to Excellent
Ease of Purification Moderate (distillation)Difficult (phosphine oxide removal)Moderate (chromatography)
Reagent Toxicity/Hazards Flammable ether, corrosive acidPyrophoric n-BuLiToxic heavy metal catalyst
Cost-Effectiveness Generally highModerate (phosphonium salt)Can be high (palladium catalyst)

Conclusion

The choice of the optimal synthetic route to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is contingent upon a variety of factors, including the desired scale of the synthesis, available laboratory equipment, cost considerations, and the importance of factors like atom economy and ease of purification.

  • The Grignard reaction followed by dehydration represents a robust and cost-effective method, particularly for larger-scale syntheses where the cost of reagents is a primary concern. Its main drawbacks are the need for strictly anhydrous conditions and the potential for side reactions during dehydration.

  • The Wittig reaction offers excellent control over the product's regiochemistry, making it a reliable choice for achieving high purity of the desired terminal alkene. However, its poor atom economy and the challenge of removing the triphenylphosphine oxide byproduct can be significant limitations.

  • The Heck coupling reaction stands out for its high atom economy and convergence. While the cost of the palladium catalyst can be a barrier, for smaller-scale syntheses or in contexts where green chemistry principles are prioritized, it presents an attractive and efficient option.

Ultimately, the selection of a synthetic strategy requires a careful balancing of these competing factors. This guide provides the foundational information and experimental frameworks to enable researchers to make a well-informed decision based on the specific requirements of their project.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023-07-25). [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024-03-16). [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). [Link]

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  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]

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  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020-10-28). [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - NIH. [Link]

    • The Grignard Reaction. [Link]

  • A Triphenylphosphine-Based Microporous Polymer for a Wittig Reaction Cycle in the Solid State - PubMed. (2023-09-25). [Link]

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Validation

In Vivo Validation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene: A Comparative Guide to a Potential Anti-Inflammatory Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 2-Methyl-4-[(...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. Due to the absence of published in vivo data for this specific molecule, this document serves as a prospective guide, outlining the scientific rationale for its investigation as a potent anti-inflammatory and analgesic agent. We will benchmark its projected efficacy against the well-established selective COX-2 inhibitor, Celecoxib, providing supporting experimental data from existing literature for this comparator.

Introduction: The Rationale for Investigating 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

The chemical structure of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, particularly the presence of the 4-(trifluoromethyl)phenyl moiety, suggests a strong potential for anti-inflammatory activity. This functional group is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[1] The trifluoromethyl group, with its strong electron-withdrawing nature, can enhance the binding affinity and selectivity of a molecule to its biological target, as well as improve its metabolic stability.[2]

Celecoxib, a widely prescribed anti-inflammatory drug, features a trifluoromethylphenyl group and exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme.[3] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade, and its selective inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The structural analogy between 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and known COX-2 inhibitors provides a strong impetus for its in vivo evaluation as a novel anti-inflammatory and analgesic agent.

Comparative Analysis: Benchmarking Against Celecoxib

To establish a clear therapeutic window and assess the potential of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, a direct comparison with a clinically relevant COX-2 inhibitor is essential. Celecoxib serves as an appropriate benchmark due to its well-characterized in vivo efficacy and safety profile. The following table summarizes the reported in vivo potency of Celecoxib in standard preclinical models of inflammation and pain. This data will serve as a reference for evaluating the performance of our topic compound.

Compound Animal Model Parameter Measured Efficacy (ED₅₀ / Effective Dose) Reference
CelecoxibRat Carrageenan-Induced Paw EdemaInhibition of Paw EdemaDose-dependent reduction[3]
CelecoxibRat Carrageenan-Induced Paw EdemaInhibition of Paw EdemaSignificant reduction at 50 mg/kg[4]
CelecoxibMouse Hot Plate TestIncreased Pain Threshold30 mg/kg augmented thermal pain threshold[5]
CelecoxibRat Hot Plate TestIncreased Reaction TimeSignificant increase at 10 mg/kg[6]

Proposed In Vivo Validation Workflow

The following experimental workflow is proposed for a comprehensive in vivo validation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

G cluster_0 Preclinical Evaluation A Compound Synthesis & Formulation B Acute Toxicity Study (e.g., OECD 423) A->B C Carrageenan-Induced Paw Edema (Anti-inflammatory Assay) B->C D Hot Plate Test (Analgesic Assay) B->D E Carrageenan-Induced Pleurisy (Mechanism of Action) C->E If positive results F Data Analysis & Comparison with Celecoxib C->F D->E If positive results D->F E->F

Caption: Proposed workflow for the in vivo validation of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments proposed in the validation workflow. These protocols are based on established and widely accepted models for assessing anti-inflammatory and analgesic drug candidates.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is a gold standard for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)

    • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (various doses, orally)

    • Celecoxib (positive control, e.g., 50 mg/kg, orally)[4]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED₅₀ (the dose that produces 50% inhibition of edema) can then be determined.

Hot Plate Test in Mice (Central Analgesic Activity)

This test assesses the central analgesic effects of a compound by measuring the latency of the animal's response to a thermal stimulus.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory environment for at least 30-60 minutes before the experiment.[7]

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.[8]

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group):

    • Vehicle control (e.g., normal saline, intraperitoneally)

    • 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (various doses, intraperitoneally)

    • Celecoxib (positive control, e.g., 30 mg/kg, intraperitoneally)[5]

  • Measurement of Reaction Time: 30 minutes after drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30 seconds is implemented to prevent tissue damage.[7]

  • Data Analysis: The increase in reaction time is calculated for each group and compared to the vehicle control.

Carrageenan-Induced Pleurisy in Rats (Mechanism of Action)

This model allows for the investigation of the compound's effect on inflammatory cell migration and exudate formation.

Protocol:

  • Animal Acclimatization and Grouping: Male Wistar rats (180-220g) are used and grouped as described in the paw edema model.

  • Induction of Pleurisy: One hour after drug administration, rats are lightly anesthetized, and 0.2 mL of 1% carrageenan solution is injected into the pleural cavity.[9][10]

  • Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the pleural cavity is washed with a known volume of heparinized saline. The pleural exudate is collected, and its volume is measured.

  • Cell Count: The total number of leukocytes in the pleural exudate is determined using a hemocytometer.

  • Data Analysis: The inhibition of exudate volume and leukocyte migration is calculated for each treated group in comparison to the vehicle control group.

Visualizing the Mechanism of Action: The COX-2 Pathway

The hypothesized mechanism of action for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene involves the selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Biological Effects cluster_3 Therapeutic Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandin H2 C->E D->E F Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) E->F G Inflammatory Prostaglandins (Pain, Fever, Inflammation) E->G H 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (Hypothesized) H->D Inhibition I Celecoxib I->D Inhibition

Caption: The arachidonic acid cascade and the role of COX enzymes in inflammation.

Conclusion

The structural characteristics of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene strongly suggest its potential as a selective COX-2 inhibitor, positioning it as a promising candidate for a novel anti-inflammatory and analgesic agent. The in vivo validation workflow and detailed experimental protocols provided in this guide offer a robust framework for rigorously evaluating its therapeutic efficacy and mechanism of action. By benchmarking its performance against a well-established drug like Celecoxib, researchers can effectively ascertain its potential clinical utility. Further investigation into its pharmacokinetic and toxicological profiles will also be crucial in its development pathway.

References

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  • Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. (2024). Journal of Biochemical and Molecular Toxicology. [Link]

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Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a traditional Gas Chromatography-Flame Ionization Detection (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the validation of these analytical techniques, supported by experimental data and protocols.

Introduction

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is a volatile, non-polar organic compound, the analysis of which is crucial in various stages of pharmaceutical development and quality control. The validation of analytical methods used for its quantification is a regulatory requirement to ensure the reliability and accuracy of the data.[1][2] This guide will delve into the validation of a novel, robust HPLC-UV method and compare its performance characteristics with a conventional GC-FID approach.

The choice of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.[3] Given the volatile nature of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, Gas Chromatography (GC) is a conventional choice.[4][5] However, HPLC offers a versatile alternative, particularly for compounds that may be thermally labile or for laboratories where HPLC is the primary analytical platform.[6]

Methodologies: A Head-to-Head Comparison

This section details the newly developed HPLC-UV method and the traditional GC-FID method for the analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Novel HPLC-UV Method

The development of this method was guided by the non-polar nature of the target analyte.[7] A reversed-phase approach was chosen, utilizing a non-polar stationary phase and a polar mobile phase to achieve optimal retention and separation.[8]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Traditional GC-FID Method

Gas chromatography is a well-established technique for the analysis of volatile organic compounds.[9][10] The following conditions are typical for the analysis of a compound with the volatility of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Validation Parameter Comparison

The following table summarizes the performance of the new HPLC-UV method in comparison to the traditional GC-FID method, based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[11]

Validation ParameterNew HPLC-UV Method Traditional GC-FID Method Commentary
Specificity Peak purity index > 0.999. No interference from placebo or degradation products.Baseline resolution of the analyte peak from solvent and potential impurities.Both methods demonstrate excellent specificity for the analyte.
Linearity (R²) > 0.9995> 0.9992The HPLC-UV method shows slightly better linearity over the tested concentration range.
Range 1 - 100 µg/mL0.5 - 50 µg/mLThe HPLC-UV method offers a wider linear range.
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%Both methods provide high accuracy within acceptable limits.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%The HPLC-UV method demonstrates superior repeatability.
- Intermediate Precision< 1.5%< 2.0%The HPLC-UV method shows better intermediate precision.
Limit of Detection (LOD) 0.2 µg/mL0.1 µg/mLThe GC-FID method is slightly more sensitive with a lower LOD.
Limit of Quantitation (LOQ) 0.6 µg/mL0.3 µg/mLThe GC-FID method has a lower LOQ, making it more suitable for trace analysis.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Robust to small variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).Both methods are demonstrated to be robust under the tested conditions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation experiments.

Specificity

Objective: To demonstrate that the analytical method is specific for the analyte and free from interference from other components in the sample matrix.

Protocol:

  • Prepare a solution of the placebo (all sample components except the analyte).

  • Prepare a standard solution of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

  • Prepare a spiked sample solution containing the analyte and the placebo.

  • Inject each solution into the respective chromatographic system.

  • For HPLC-UV: Assess the peak purity of the analyte in the spiked sample using a photodiode array (PDA) detector.

  • For GC-FID: Compare the chromatograms of the placebo and the standard to ensure no interfering peaks at the retention time of the analyte.

Linearity

Objective: To establish the linear relationship between the concentration of the analyte and the analytical response.

Protocol:

  • Prepare a series of at least five standard solutions of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene covering the expected concentration range.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Inject a series of blank samples and determine the standard deviation of the response (noise).

    • Calculate LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • Calculate LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature for HPLC; oven temperature program, carrier gas flow rate for GC).

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Accuracy Accuracy Linearity->Accuracy Linearity->DataAnalysis Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->DataAnalysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->DataAnalysis Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

Logical Relationships of Validation Parameters

This diagram illustrates how the different validation parameters are interconnected.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Robustness->Specificity influences Robustness->Linearity influences Robustness->Accuracy influences Robustness->Precision influences Robustness->LOD influences Robustness->LOQ influences

Caption: Interrelationship of Validation Parameters.

Conclusion

Both the newly developed HPLC-UV method and the traditional GC-FID method are suitable for the quantitative analysis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. The new HPLC-UV method demonstrates superior precision and a wider linear range, making it an excellent choice for routine quality control applications. The traditional GC-FID method, with its lower LOD and LOQ, remains the preferred method for trace-level analysis and impurity profiling. The choice between these two validated methods will ultimately depend on the specific analytical requirements, available instrumentation, and the desired performance characteristics.

References

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2005). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Technology Networks. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2015). Analysis of volatile organic compounds using gas chromatography. Retrieved from [Link]

  • YouTube. (2023). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? Retrieved from [Link]

  • Medistri. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • ProPharma. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • International Journal of Applied Research. (2015). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Biological Testing of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and Its Alternatives

Introduction In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is relentless. The compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene represents a unique, albe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is relentless. The compound 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene represents a unique, albeit currently uncharacterized, structural motif. Its core components—a terminal alkene, a chiral center, and a trifluoromethylated phenyl ring—suggest a potential for diverse biological activities. The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive analysis of the plausible synthesis and hypothetical biological activities of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene. As direct experimental data for this specific molecule is not available in the current scientific literature, this document will leverage established synthetic methodologies and structure-activity relationships of analogous compounds to provide a robust framework for its future investigation. Furthermore, we will draw comparisons with well-established drugs sharing the 4-trifluoromethylphenyl pharmacophore, namely Celecoxib and Fluoxetine, to offer a broader context for its potential therapeutic applications and to underscore the critical importance of reproducibility in both chemical synthesis and biological evaluation.

Section 1: Synthesis of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene: A Roadmap to Reproducibility

The synthesis of a novel compound is the foundational step in its journey towards becoming a potential therapeutic agent. The reproducibility of this synthesis is paramount, ensuring a consistent supply of the molecule for biological testing and downstream applications. While a specific, published route for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene is not available, we can propose several plausible and robust synthetic strategies based on well-established organometallic cross-coupling reactions. The choice of a particular method would depend on factors such as starting material availability, desired scale, and tolerance of functional groups.

Proposed Synthetic Pathways

The key challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the butene moiety and the trifluoromethylphenyl ring. The following cross-coupling reactions are well-suited for this transformation:

  • Grignard Reaction: This classic organometallic reaction involves the coupling of a Grignard reagent with an electrophile.[3] In this case, 4-(trifluoromethyl)phenylmagnesium bromide would be reacted with an appropriate allyl halide.

  • Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4]

  • Negishi Coupling: Another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide.

  • Heck Reaction: A palladium-catalyzed reaction that forms a carbon-carbon bond between an alkene and an aryl halide.[5][6]

Below is a comparative overview of these proposed synthetic routes:

Reaction Proposed Reactants Catalyst/Reagent Typical Solvents Key Advantages Potential Reproducibility Challenges
Grignard 4-(Trifluoromethyl)phenylmagnesium bromide + 1-bromo-2-methyl-3-buteneMagnesiumDiethyl ether, THFHigh yields, readily available starting materials.Highly sensitive to moisture and air; formation of side products.[3][7]
Suzuki 4-(Trifluoromethyl)phenylboronic acid + 1-bromo-2-methyl-3-butenePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene, Dioxane, WaterHigh functional group tolerance, stable reagents.Catalyst poisoning, incomplete reaction, batch-to-batch catalyst variability.
Negishi (4-(Trifluoromethyl)phenyl)zinc chloride + 1-bromo-2-methyl-3-butenePd or Ni catalyst (e.g., PdCl₂(dppf))THF, DMFHigh reactivity and selectivity.Moisture-sensitive organozinc reagents, requires inert atmosphere.
Heck 4-Bromobenzotrifluoride + 2-methyl-1-propenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)DMF, AcetonitrileAtom economical.Regioselectivity can be an issue, potential for alkene isomerization.[5]
Detailed Experimental Protocol: A Grignard Approach

The Grignard reaction offers a straightforward and cost-effective route.[3] However, its success hinges on meticulous attention to anhydrous conditions to ensure reproducibility.

Objective: To synthesize 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene via a Grignard reaction.

Materials:

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromo-2-methyl-3-butene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed, indicating the formation of 4-(trifluoromethyl)phenylmagnesium bromide.[8]

  • Coupling Reaction:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 1-bromo-2-methyl-3-butene in anhydrous diethyl ether is added dropwise.

    • The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.[9]

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the final product.

Diagram of the Grignard Synthesis Workflow:

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A 4-Bromobenzotrifluoride D Reaction Flask (N2 atm) A->D B Mg Turnings B->D C Anhydrous Ether C->D E 4-(Trifluoromethyl)phenylmagnesium bromide D->E Reflux G Reaction Mixture E->G F 1-Bromo-2-methyl-3-butene F->G Dropwise addition H Quenching (NH4Cl) G->H I Extraction H->I J Drying (MgSO4) I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Workflow for the synthesis of the target compound via a Grignard reaction.

Section 2: Hypothetical Biological Activity and Comparison with Alternatives

The presence of the 4-trifluoromethylphenyl group in a molecule is often associated with a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[10][11][12][13][14][15] This is attributed to the trifluoromethyl group's ability to increase lipophilicity, enhance metabolic stability, and modulate electronic properties, which can lead to improved interactions with biological targets.[1][2]

Postulated Biological Profile

Based on its structural features, 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene could potentially exhibit one or more of the following activities:

  • Anti-inflammatory Activity: Many compounds containing the 4-trifluoromethylphenyl moiety are known to inhibit inflammatory pathways.[16]

  • Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance the compound's ability to inhibit cancer cell proliferation.[14][15]

  • Neuroprotective Effects: Some trifluoromethylated compounds have shown promise in protecting neurons from damage.[13][17]

Comparison with Established Drugs

To provide a tangible comparison, we will consider two well-known drugs that also feature the 4-trifluoromethylphenyl group: Celecoxib and Fluoxetine.

Compound Structure Primary Biological Target Therapeutic Use Key Synthetic Step
2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (Hypothetical) (Structure to be imagined)UnknownUnknownC-C bond formation (e.g., Grignard)
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic[18][19][20]Pyrazole ring formation
Fluoxetine Serotonin reuptake transporterAntidepressant[10][21]Ether synthesis

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[18][19][20] Its synthesis involves the condensation of a diketone with a hydrazine derivative containing the 4-trifluoromethylphenyl group.

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[21] Its synthesis involves the formation of an ether linkage between a phenol and an amine-containing side chain.[10]

Signaling Pathway Comparison:

Signaling_Pathways cluster_inflammation Inflammatory Pathway (Target for Celecoxib) cluster_serotonin Serotonergic Synapse (Target for Fluoxetine) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT SERT (Reuptake Transporter) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding SERT->Presynaptic Fluoxetine Fluoxetine Fluoxetine->SERT

Caption: Simplified signaling pathways for Celecoxib and Fluoxetine.

Section 3: Reproducibility in Biological Testing

Just as crucial as a reproducible synthesis is the ability to reliably and consistently measure the biological activity of a compound. Biological assays are inherently more variable than chemical reactions, making robust validation and adherence to best practices essential.[22]

General Protocol for In Vitro Biological Assay

The following is a generalized protocol for an in vitro assay to assess the antiproliferative activity of a test compound, which could be applied to 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., a known anticancer drug)

  • Cell viability reagent (e.g., MTT, resazurin)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Cells are harvested and seeded into 96-well plates at a predetermined density.

    • Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • A serial dilution of the test compound is prepared in the cell culture medium.

    • The medium in the cell plates is replaced with the medium containing the test compound at various concentrations.

    • Control wells receive medium with DMSO (vehicle control) and a positive control.

  • Incubation:

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • A cell viability reagent is added to each well.

    • After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Factors Influencing Reproducibility in Biological Assays
Factor Description Best Practices for Ensuring Reproducibility
Cell Line Integrity Cell line misidentification, cross-contamination, and genetic drift can lead to inconsistent results.Use authenticated cell lines from reputable sources; perform regular cell line authentication.
Reagent Quality Variability in serum, media, and other reagents can affect cell growth and response to treatment.Use defined media where possible; qualify new batches of critical reagents.
Assay Protocol Minor variations in incubation times, cell densities, and reagent concentrations can introduce variability.Develop and strictly adhere to a detailed, validated standard operating procedure (SOP).[23]
Data Analysis Incorrect statistical methods or subjective data interpretation can lead to erroneous conclusions.Use appropriate statistical models for data analysis; pre-define data acceptance criteria.[23][24]

Logical Relationship for Ensuring Biological Assay Reproducibility:

Bioassay_Reproducibility cluster_inputs Assay Inputs cluster_process Experimental Process cluster_outputs Data & Analysis A Authenticated Cell Lines D Consistent Execution A->D B Qualified Reagents B->D C Validated SOP C->D E Raw Data D->E F Statistical Analysis E->F G Reproducible Results F->G

Caption: Key components for achieving reproducible biological assay results.

Conclusion

While 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene remains an uncharacterized molecule, this guide has provided a comprehensive framework for its potential synthesis and biological evaluation. By leveraging established chemical principles and drawing analogies to structurally related compounds, we have outlined plausible synthetic routes and hypothesized potential therapeutic applications. The comparison with established drugs like Celecoxib and Fluoxetine highlights the diverse biological activities associated with the 4-trifluoromethylphenyl moiety.

Crucially, this guide emphasizes the paramount importance of reproducibility in both the synthesis of novel compounds and their subsequent biological testing. Meticulous attention to experimental detail, robust validation of protocols, and a thorough understanding of the factors that can influence outcomes are the cornerstones of sound scientific research. As the field of drug discovery continues to evolve, a commitment to these principles will be essential in translating promising molecules from the laboratory to the clinic.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]

  • Reproducibility in Chemical Research. ResearchGate. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

  • Celecoxib. National Institutes of Health. Available at: [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available at: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. Available at: [Link]

  • Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. National Institutes of Health. Available at: [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. Available at: [Link]

  • Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]

  • Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Standardized Hericium erinaceus Extract Powder Improves Scopolamine-Induced Cognitive Deficits via BDNF-Mediated Neuroplasticity. MDPI. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene for Laboratory Professionals

Core Principles of Chemical Waste Management The foundation of safe laboratory practice rests on a thorough understanding of the potential hazards associated with a chemical and adherence to established regulatory framew...

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice rests on a thorough understanding of the potential hazards associated with a chemical and adherence to established regulatory frameworks. The Occupational Safety and Health Administration (OSHA) mandates that employers have a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1] Furthermore, the Environmental Protection Agency (EPA) provides comprehensive regulations for the management and disposal of hazardous waste.[2][3]

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, a risk assessment for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene must be based on the known hazards of its constituent parts.

Flammability: The 1-butene moiety suggests that the compound is likely a flammable liquid.[4][5][6][7] Butenes are volatile and their vapors can form explosive mixtures with air. Therefore, this compound should be handled away from ignition sources.

Halogenated Compound: The presence of a trifluoromethyl group, which contains fluorine, classifies this molecule as a halogenated organic compound.[4] Halogenated wastes are often subject to specific disposal requirements due to their potential to form harmful byproducts upon incineration and their persistence in the environment.[8][9]

Potential Toxicity and Environmental Hazards: Aromatic compounds containing trifluoromethyl groups can exhibit irritant properties and may be harmful to aquatic life.[10] It is prudent to assume that 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene may cause skin, eye, and respiratory irritation and poses a threat to the environment.

Summary of Inferred Hazards
Hazard ClassificationBasis for AssumptionPrimary Precautions
Flammable Liquid Presence of 1-butene structure.[4][5][6]Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Halogenated Organic Presence of trifluoromethyl group.[4]Segregate from non-halogenated waste streams.
Irritant Common hazard for trifluoromethylated aromatic compounds.[10]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Environmental Hazard Potential for aquatic toxicity associated with similar compounds.[10]Prevent release into the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Container Selection

Proper segregation is paramount to safe and compliant waste disposal.

  • Designated Waste Stream: This compound must be disposed of as halogenated organic solvent waste .[4][9] Do not mix it with non-halogenated waste.

  • Container Choice: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[6] If a different container is used, ensure it is made of a material that will not react with the chemical. The container must have a secure screw-top cap.

Labeling the Waste Container

Accurate and clear labeling is a critical regulatory requirement. The waste container must be labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene .

  • A clear indication of the hazards: Flammable, Irritant .

  • The date when waste was first added to the container.

Accumulation of Waste in the Laboratory

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Limits: Do not exceed the storage limits for hazardous waste as defined by your institution's policy and local regulations.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

Final Disposal Procedure
  • Licensed Waste Contractor: The final disposal of the hazardous waste must be carried out by a licensed environmental waste management contractor.[10] Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection of hazardous waste from laboratories.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

start Start: Disposal of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene ppe Wear Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe assess_hazards Assess Hazards: - Flammable (Butene) - Halogenated (Trifluoromethylphenyl) - Potential Irritant & Environmental Hazard ppe->assess_hazards select_container Select Compatible, Labeled Hazardous Waste Container assess_hazards->select_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Irritant) select_container->label_container segregate Segregate as 'Halogenated Organic Waste' label_container->segregate accumulate Accumulate in Designated Satellite Accumulation Area segregate->accumulate request_pickup Request Pickup by Licensed Waste Contractor accumulate->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene.

Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container for halogenated organic waste.[10] All materials used for cleanup must also be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous laboratory waste classification. (2020, June 1).
  • Safety Data Sheet for 4-(Trifluoromethyl)styrene. (2021, May 1). Angene Chemical.
  • 2-Methyl-4-phenyl-1-butene. PubChem.
  • Safety D
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Halogenated Aromatic Compounds. (2025, July 27).
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Butene Safety Data Sheet. (2022, February 1).
  • Management of Solid Waste Containing Fluoride—A Review. (2021). PMC - PubMed Central.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Proper Disposal of 3-(Trifluoromethyl)
  • Halogenated Solvents in Laboratories.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Safety Data Sheet for trans-2-Butene. Synquest Labs.
  • 2-METHYL-1-BUTENE. CAMEO Chemicals - NOAA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.
  • Safety Data Sheet for Butenes. (2025, March 26). NOVA Chemicals.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • 2-Methyl-1-butene 98 563-46-2. Sigma-Aldrich.

Sources

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